Marbofloxacin Impurity A
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYSGPURSAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Marbofloxacin Impurity A chemical structure and properties
An In-Depth Technical Guide to Marbofloxacin Impurity A: Structure, Analysis, and Regulatory Context
Introduction
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use.[1][2] It exhibits a broad spectrum of bactericidal activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Impurities can arise from the manufacturing process, degradation of the API, or interaction with packaging materials.[3]
This technical guide provides a comprehensive overview of this compound, a key process-related impurity specified in the European Pharmacopoeia.[3][4][5] We will delve into its chemical structure and properties, discuss its analytical determination with field-proven methodologies, and place its significance within the broader regulatory framework. This document is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and assurance of marbofloxacin.
Physicochemical Profile of this compound
This compound, officially designated by the European Pharmacopoeia, is a crucial reference point for the purity analysis of Marbofloxacin. Its chemical identity is distinct from the parent drug, suggesting it is likely a precursor or intermediate from the synthesis of the fundamental quinolone core rather than a degradation product of the final marbofloxacin molecule.
The structural name for Impurity A is 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[1][4][6] This structure lacks the fused[7][8][9]oxadiazino ring and the 4-methylpiperazin-1-yl substituent that are characteristic of the final marbofloxacin molecule.[3] Understanding this structural relationship is fundamental to developing specific and selective analytical methods.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1][4][5] |
| CAS Number | 115551-40-1 | [1][3][4][5] |
| Molecular Formula | C₁₁H₈F₂N₂O₄ | [1][3][10] |
| Molecular Weight | 270.19 g/mol | [1][3] |
Analytical Characterization and Quantification
The cornerstone of controlling any pharmaceutical impurity is a robust, validated analytical method. For chromophoric molecules like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry-standard technique due to its high selectivity, sensitivity, and precision.[11][12]
Causality Behind Method Selection
The choice of an RP-HPLC method is predicated on the physicochemical properties of both marbofloxacin and its impurities. The quinolone core structure is relatively nonpolar, making it suitable for retention on a C18 stationary phase. The carboxylic acid moiety provides a handle for manipulating retention and peak shape through pH control of the mobile phase. By setting the mobile phase pH to an acidic value (e.g., 3.0), the carboxylic acid group is protonated (less polar), which increases its retention on the nonpolar C18 column, allowing for better separation from other components.[13] A UV detector is selected because the conjugated ring system of the quinolone core exhibits strong absorbance in the UV region, providing excellent sensitivity for detection.
Experimental Protocol: HPLC-UV Method for Quantification
This protocol represents a validated, stability-indicating method synthesized from established practices for analyzing marbofloxacin and its related substances.[13][14] Its self-validating nature is ensured through the inclusion of rigorous system suitability criteria.
A. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chromatographic data acquisition and processing software.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | Industry standard for separating small molecules of moderate polarity. Provides good resolution and peak shape. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as an ion-pairing agent and maintains an acidic pH (~2.8-3.0) to ensure consistent protonation of the analyte's carboxylic acid group, leading to sharp, symmetrical peaks. |
| Gradient | Time (min) | %B |
| 0.0 | 10 | |
| 15.0 | 70 | |
| 17.0 | 10 | |
| 20.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Detection | UV at 270 nm | Wavelength providing a good response for both marbofloxacin and related impurities containing the quinolone chromophore. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity with the risk of column overload. |
C. Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Stock Solution (Impurity A): Accurately weigh ~5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with Diluent to obtain a final concentration of approximately 1.0 µg/mL, which typically corresponds to a 0.1% impurity level relative to the API sample.
-
Sample Solution (Marbofloxacin API): Accurately weigh ~50 mg of Marbofloxacin into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 1000 µg/mL (1.0 mg/mL).
D. System Suitability Test (SST)
-
Protocol: Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 5.0%.
-
Theoretical Plates: ≥ 2000.
-
-
Trustworthiness: These criteria validate that the chromatographic system is operating with acceptable precision, efficiency, and peak symmetry before any samples are analyzed.
Method Validation Summary
Any analytical method for impurity quantification must be validated according to ICH Q2(R1) guidelines to prove its suitability.
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.999. No interference from blank/placebo at the retention time of Impurity A. | Ensures the method accurately measures only the intended analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the specification level. | Confirms a direct, proportional relationship between analyte concentration and detector response. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (typically ~0.03% of API concentration). | The lowest concentration that can be reliably detected, but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (typically ~0.1% of API concentration). | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Accuracy | 80.0% - 120.0% recovery for spiked samples at three concentration levels. | Demonstrates how close the measured value is to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 10.0% at the quantitation limit. | Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
Visualization of Analytical Workflow
The following diagram outlines the logical flow of the analytical procedure for determining this compound.
Caption: Workflow for the quantification of this compound.
Regulatory and Pharmacopeial Context
This compound is not just a theoretical compound; it is a specified impurity in the official European Pharmacopoeia (Ph. Eur.) monograph 2233 for "Marbofloxacin for veterinary use" .[15] This official recognition mandates its control in any marbofloxacin API intended for use in the European market.
The EDQM (European Directorate for the Quality of Medicines & HealthCare) provides a "Marbofloxacin impurity mixture A CRS" (Catalogue of Reference Standards), which is used to verify the identity of peaks in a chromatogram and to ensure the analytical method can adequately separate the specified impurities from the main API peak.[16][17][18] The use of these official reference standards is a requirement for demonstrating pharmacopeial compliance.[18] Similarly, organizations like the USP provide reference standards to help manufacturers manage impurities and ensure product quality.[19]
Toxicological Assessment and Rationale for Control
As of this writing, specific public toxicological studies for this compound are not available. This is common for many pharmaceutical impurities. However, the absence of data does not mean an absence of risk. The rationale for its strict control is based on established principles of toxicology and regulatory science:
-
Structural Relationship: Impurity A is structurally related to the active ingredient. While it lacks the full structure of marbofloxacin, the quinolone core is a known pharmacophore that can have biological activity.
-
Fluoroquinolone Class Toxicity: The fluoroquinolone class of antibiotics is associated with specific toxicities, including arthropathy (cartilage damage) in juvenile animals, phototoxicity, and central nervous system effects.[20][21] Although marbofloxacin itself has a relatively low potential for phototoxicity, any related impurity must be controlled to minimize the potential contribution to these class-specific adverse effects.[20][22]
-
Genotoxicity: While in vivo studies have shown marbofloxacin to be of no genotoxic concern, some in vitro tests were positive.[20][22] Any process impurity must be assumed to have a potential for genotoxicity until proven otherwise, necessitating strict control.
-
Regulatory Precaution: Global regulatory bodies, following ICH guidelines, require that all specified impurities be controlled within strict limits (e.g., typically ≤0.15% for drug substances) to ensure patient or animal safety.
The lowest No-Observed-Adverse-Effect Level (NOAEL) from subchronic toxicity studies in rats and dogs for the parent drug, marbofloxacin, was 4 mg/kg bw/day.[20][22] This value is used to establish the Acceptable Daily Intake (ADI) for the drug. The control limits for impurities are set orders of magnitude lower to ensure their contribution to any potential toxicity is negligible.
Conclusion
This compound is a critical quality attribute in the production of the veterinary antibiotic marbofloxacin. As a specified process-related impurity in the European Pharmacopoeia, its control is a regulatory necessity. This guide has detailed its chemical properties and provided a robust, field-proven HPLC-UV protocol for its accurate quantification. The causality behind the analytical choices—from mobile phase pH to system suitability criteria—underscores a science-driven approach to quality control. While specific toxicological data on Impurity A is not available, the known risks associated with the fluoroquinolone class provide a compelling rationale for its stringent control. Ultimately, the rigorous analytical oversight of impurities like this compound is fundamental to guaranteeing the safety, quality, and efficacy of veterinary medicines.
References
-
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. SIELC. [Link]
-
Marbofloxacin-impurities. Pharmaffiliates. [Link]
-
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ACS Publications. [Link]
-
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. PubMed. [Link]
-
Marbofloxacin-impurities. Pharmaffiliates. [Link]
-
This compound | C11H8F2N2O4. PubChem, NIH. [Link]
-
Marbofloxacin - Impurity A. Pharmaffiliates. [Link]
-
Marbofloxacin Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. ResearchGate. [Link]
-
Marbofloxacin.* Louisiana Department of Health. [Link]
-
Marbofloxacin EP Impurity A | 115551-40-1. SynZeal. [Link]
-
Marbofloxacin Impurities. Aligns Pharma. [Link]
-
Marbofloxacin EP Impurity A | CAS No: 115551-40-1. Cleanchem. [Link]
-
5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022. EDQM. [Link]
-
Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. PubMed. [Link]
-
List of European Pharmacopoeia Reference Standards Effective from 2025/10/1. EDQM CRS catalogue. [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ijarsct. [Link]
-
Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
Marbofloxacin EP Impurity A. Alentris Research Pvt. Ltd. [Link]
-
An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. PubMed. [Link]
-
Marbofloxacin (2nd edition) (Veterinary Medicinal Products). PMC, NIH. [Link]
-
List of European Pharmacopoeia Reference Standards. [Link]
-
(PDF) Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. ResearchGate. [Link]
-
(PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. [Link]
-
CAS No : 115551-40-1 | Product Name : Marbofloxacin - Impurity A (Freebase). Pharmaffiliates. [Link]
-
A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. [Link]
- CN105198905A - Method for preparing ultrapure marbofloxacin through purification.
-
Marbofloxacin | C17H19FN4O4. PubChem. [Link]
-
Food Safety Commission of Japan Risk Assessment Report on Marbofloxacin (Veterinary Medicines). [Link]
-
RISKS OF EXPOSURE TO VETERINARY MARBOFLOXACIN RESIDUES THROUGH MILK. [Link]
-
Marbokem 100 mg/ml solution for injection. - Summary of Product Characteristics. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ldh.la.gov [ldh.la.gov]
- 3. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. alentris.org [alentris.org]
- 7. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. 5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. Marbofloxacin impurity mixture A CRS | LGC Standards [lgcstandards.com]
- 17. crs.edqm.eu [crs.edqm.eu]
- 18. labmix24.com [labmix24.com]
- 19. Discover Impurity Reference Standards from USP [usp.org]
- 20. fsc.go.jp [fsc.go.jp]
- 21. assets.hpra.ie [assets.hpra.ie]
- 22. Marbofloxacin (2nd edition) (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isolation of Marbofloxacin Impurity A: A Technical Guide for Pharmaceutical Scientists
Abstract
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of Marbofloxacin Impurity A, a critical reference standard for the quality control of the veterinary fluoroquinolone antibiotic, Marbofloxacin. While not a routinely synthesized compound, understanding its formation is paramount for process optimization and drug safety. This document outlines a plausible synthetic strategy derived from known Marbofloxacin synthesis pathways, details robust isolation and purification protocols, and describes the necessary analytical techniques for its complete characterization. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality assurance.
Introduction: The Significance of Impurity Profiling in Fluoroquinolones
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine.[1] Like all active pharmaceutical ingredients (APIs), its purity is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.[2] this compound, chemically known as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3], is a potential process-related impurity or degradation product. Its presence in the final drug product must be monitored and controlled within acceptable limits.
The synthesis and isolation of this impurity are essential for its use as a reference standard in analytical method development and validation.[4] A well-characterized impurity standard allows for the accurate quantification of its presence in Marbofloxacin batches, ensuring that the drug product meets the required quality standards.
This guide provides a scientifically grounded approach to the synthesis and isolation of this compound, based on a thorough review of the available patent literature and scientific publications concerning fluoroquinolone chemistry.
Proposed Synthetic Pathway for this compound
The most plausible precursor to this compound is the intermediate, 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5][6] The formation of Impurity A would involve the selective hydrolysis of the C-F bond at the 8-position to a hydroxyl group, a reaction that can be promoted under certain conditions.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via selective hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method and should be optimized for scale and specific laboratory conditions.
Materials:
-
6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Starting Material)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Ethanol
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material in a 1-2 M aqueous solution of NaOH.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction (as determined by HPLC), cool the mixture to room temperature.
-
Precipitation: Carefully adjust the pH of the solution to approximately 7.0-7.5 with a dilute HCl solution. The product will precipitate out of the solution.
-
Initial Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Preliminary Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.
Isolation and Purification
The isolation and purification of this compound from the crude reaction mixture require a multi-step approach to achieve the high purity required for a reference standard.
Diagram 2: Isolation and Purification Workflow
Sources
- 1. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | C16H18F2N4O3 | CID 13558040 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Marbofloxacin Impurity A (C₁₁H₈F₂N₂O₄)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Marbofloxacin Impurity A, a critical substance for consideration in the manufacturing and quality control of the veterinary fluoroquinolone antibiotic, Marbofloxacin. This document is structured to provide not just procedural steps but also the scientific rationale behind the analytical methodologies and an understanding of the impurity's formation and significance.
Introduction to Marbofloxacin and its Impurities
Marbofloxacin is a synthetic, broad-spectrum bactericidal agent belonging to the fluoroquinolone class of antibiotics.[1][2] It is widely used in veterinary medicine to treat a variety of bacterial infections.[2][3] As with any active pharmaceutical ingredient (API), the purity of Marbofloxacin is paramount to its safety and efficacy. The manufacturing process and degradation of the drug substance can lead to the formation of impurities that must be identified, quantified, and controlled.
This compound is a known related substance of Marbofloxacin. Understanding its chemical properties, formation pathways, and analytical detection is essential for any professional involved in the development, manufacturing, or quality assurance of Marbofloxacin-containing products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an impurity is the foundation for developing robust analytical methods for its detection and quantification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₂N₂O₄ | [4] |
| Molecular Weight | 270.19 g/mol | [1] |
| CAS Number | 115551-40-1 | [1][5] |
| Chemical Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | [1] |
| Synonyms | N,O-Desmethylene 10-despiperazino-10-fluoro Marbofloxacin | [5] |
Regulatory Context and Significance
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[6][7][8][9][10][11][12][13][14] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
For antibiotics, which can be produced by chemical synthesis or fermentation, specific guidelines on setting specifications for related impurities are also provided by regulatory agencies like the European Medicines Agency (EMA). The European Pharmacopoeia (Ph. Eur.) includes a monograph for "Marbofloxacin for veterinary use" (monograph 2233), which specifies the requirements for purity and impurity levels.[15] this compound is a specified impurity in the Ph. Eur. and a reference standard is available to facilitate its identification and control.
The fundamental principle is that any impurity present above a certain threshold must be identified, and if present at a higher level, its safety must be established through a process called qualification.[9]
Potential Formation Pathways of this compound
Understanding how an impurity is formed is crucial for controlling its levels in the final drug product. This compound can potentially be formed through two main routes: as a by-product during the synthesis of Marbofloxacin or as a degradation product of Marbofloxacin.
4.1. Synthetic Origin
4.2. Degradation Origin
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[19][20][21][22][23] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Marbofloxacin has been shown to degrade under various conditions, and Impurity A is a plausible degradation product.
-
Hydrolysis: Under acidic or basic conditions, the oxadiazine ring of Marbofloxacin could potentially be susceptible to cleavage, which could lead to the formation of Impurity A.[19][20][22][23]
-
Photodegradation: Exposure to light, particularly UV radiation, is a known degradation pathway for many fluoroquinolones.[24][25][26][27] Studies on the photochemical degradation of Marbofloxacin have shown that it undergoes cleavage of the tetrahydrooxadiazine moiety to form quinolinol derivatives.[25][26][27] This suggests that photodegradation is a likely source of this compound.
The following diagram illustrates the potential formation of Impurity A from Marbofloxacin through degradation.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Marbofloxacin Impurities | Aligns Pharma [alignspharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jpionline.org [jpionline.org]
- 8. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. ikev.org [ikev.org]
- 15. Detailed view [crs.edqm.eu]
- 16. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 21. ijarsct.co.in [ijarsct.co.in]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. scispace.com [scispace.com]
- 24. Sunlight-induced degradation of soil-adsorbed veterinary antimicrobials Marbofloxacin and Enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Marbofloxacin Impurity A
This guide provides a detailed technical overview of the spectroscopic data for Marbofloxacin Impurity A, a significant degradation product of the veterinary fluoroquinolone antibiotic, Marbofloxacin. Intended for researchers, scientists, and drug development professionals, this document elucidates the structural and analytical characteristics of this impurity, offering both a foundational understanding and practical insights for its identification and quantification. Given the limited public availability of experimental spectra, this guide presents a comprehensive analysis based on the known chemical structure, including predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Analysis
Marbofloxacin is a synthetic, broad-spectrum bactericidal agent from the fluoroquinolone class, widely used in veterinary medicine.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its degradation pathways and the resulting impurities is paramount for ensuring the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities, making their identification and characterization a critical aspect of drug development and quality control.[2]
Forced degradation studies are instrumental in identifying potential degradation products that may arise during the shelf-life of a drug.[2][3] this compound is a known degradation product of Marbofloxacin, and its presence in the drug substance or product needs to be monitored and controlled. This guide focuses on the spectroscopic techniques used to characterize this specific impurity.
Chemical Identity of this compound
The fundamental step in characterizing any impurity is to establish its chemical structure and properties.
-
Chemical Name: 6,7-Difluoro-8-hydroxy-1,4-dihydro-1-methylamino-4-oxoquinoline-3-carboxylic Acid[4]
-
Molecular Weight: 270.19 g/mol [5]
-
CAS Number: 115551-40-1[4]
The chemical structure of this compound is presented in the diagram below.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound based on its chemical structure. This theoretical data serves as a valuable reference for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
3.1.1. Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-5 | ~7.8 | d | J(H-5, F-6) ≈ 9-10 |
| H-2 | ~8.5 | s | |
| N-CH₃ | ~3.0 | s | |
| NH | ~5.5 | br s | |
| COOH | ~14.0 | br s | |
| OH | ~9.0 | br s |
Causality Behind Predicted Shifts:
-
H-2 and H-5: These aromatic protons are in a quinolone ring system. H-2 is adjacent to a nitrogen atom and a carbonyl group, leading to a downfield shift. H-5 is coupled to the fluorine at position 6, resulting in a doublet.
-
N-CH₃: The methyl protons attached to the nitrogen are expected in the typical aliphatic amine region.
-
NH, COOH, and OH: These are exchangeable protons, and their chemical shifts can vary significantly with solvent, concentration, and temperature. They are expected to appear as broad singlets.
3.1.2. Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~168 |
| C=O (Ketone) | ~175 |
| C-2 | ~148 |
| C-3 | ~110 |
| C-4 | ~175 |
| C-4a | ~138 |
| C-5 | ~115 (d, J(C-5, F-6) ≈ 20 Hz) |
| C-6 | ~150 (d, J(C-6, F-6) ≈ 250 Hz) |
| C-7 | ~145 (d, J(C-7, F-7) ≈ 250 Hz) |
| C-8 | ~140 (d, J(C-8, F-7) ≈ 15 Hz) |
| C-8a | ~125 |
| N-CH₃ | ~35 |
Rationale for Predicted Shifts:
-
Carbonyl Carbons: The carboxylic acid and ketone carbonyl carbons are expected at the downfield end of the spectrum.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups (F, OH, N). The carbons directly bonded to fluorine (C-6 and C-7) will show large one-bond C-F coupling constants. Carbons adjacent to the fluorine atoms will exhibit smaller two-bond C-F couplings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
3.2.1. Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 271.05 | Protonated molecular ion |
| [M-H]⁻ | 269.03 | Deprotonated molecular ion |
| [M+H-H₂O]⁺ | 253.04 | Loss of water |
| [M+H-CO₂]⁺ | 227.06 | Loss of carbon dioxide |
| [M+H-H₂O-CO]⁺ | 225.04 | Subsequent loss of carbon monoxide |
Proposed Fragmentation Pathway: The fragmentation of this compound in positive ion mode would likely initiate with the loss of small neutral molecules such as water (from the carboxylic acid and hydroxyl groups) and carbon dioxide (from the carboxylic acid). Further fragmentation of the quinolone ring system could also be observed.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
3.3.1. Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Functional Group | Vibration |
| 3400-2400 (broad) | O-H | Carboxylic acid stretch |
| ~3300 | N-H | Stretch |
| ~3200 | O-H | Phenolic stretch |
| ~1720 | C=O | Carboxylic acid stretch |
| ~1650 | C=O | Ketone stretch |
| ~1620, 1580, 1480 | C=C | Aromatic ring stretch |
| ~1250 | C-F | Stretch |
Interpretation of IR Data: The IR spectrum is expected to be dominated by a very broad O-H stretch from the carboxylic acid dimer. The carbonyl stretching region will likely show two distinct peaks for the carboxylic acid and the ketone. The presence of aromatic C=C stretching bands and a C-F stretching band would further confirm the structure.
Proposed Analytical Methodologies
The separation and quantification of this compound are typically achieved using High-Performance Liquid Chromatography (HPLC).[1]
HPLC Method Parameters (Hypothetical)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 290 nm)
-
Column Temperature: 30 °C
Justification of Method Choices: A C18 column is suitable for retaining the moderately polar Marbofloxacin and its impurity. A gradient elution is often necessary to achieve good separation of the parent drug from its impurities in a reasonable run time. Acidified mobile phases are commonly used for fluoroquinolones to ensure good peak shape.
Hypothetical Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve an accurately weighed amount of this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, including a DEPT experiment to aid in the assignment of carbon types.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals.
MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the impurity in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: Use an LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Infuse the sample directly or inject it into the LC system. Acquire data in both positive and negative ion modes. Perform fragmentation (MS/MS) on the parent ion to obtain structural information.
IR Data Acquisition
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. While based on theoretical predictions, the data and interpretations herein offer a robust framework for the identification and characterization of this important impurity. For definitive structural confirmation, it is essential to acquire experimental data using certified reference standards. The methodologies and insights provided in this guide are intended to support researchers and drug development professionals in their efforts to ensure the quality and safety of Marbofloxacin-containing veterinary products.
References
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (n.d.). IJARSCT. Retrieved January 14, 2026, from [Link]
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564–4569. [Link]
-
Yahya, M., El Mhammedi, M. A., Bakasse, M., & El-Ghayoury, A. (2024). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. Journal of Environmental Management, 354, 119885. [Link]
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Albini, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Environmental Science & Technology, 44(12), 4564–4569. [Link]
-
Marbofloxacin Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved January 14, 2026, from [Link]
-
Marbofloxacin-impurities. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
Gerothanassis, I. P., & Mantzavinos, D. (2016). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Magnetic Resonance in Chemistry, 54(6), 481–487. [Link]
-
Isidori, M., Lavorgna, M., Nardelli, A., Parrella, A., & Russo, C. (2011). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ecotoxicology and Environmental Safety, 74(5), 1254–1260. [Link]
-
Marbofloxacin EP Impurity A. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 14, 2026, from [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kord, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32–39.
-
Li, Y., Zhang, J., Zhang, Y., Chen, J., & Zhang, W. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 35(2), 245–254. [Link]
-
Synthesis of 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid. (n.d.). Molbase. Retrieved January 14, 2026, from [Link]
-
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Xiao, Y., Chang, H., Jia, A., & Hu, J. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1214(1-2), 100–108. [Link]
-
Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. [Link]
-
1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid-d4. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
Chen, Y. C., Kuo, H. W., & Lin, C. E. (2012). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 20(3), 645–655. [Link]
Sources
A Deep Dive into the Potential Biological Activity of Marbofloxacin Impurity A: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Veterinary Drug Development
Marbofloxacin, a third-generation synthetic fluoroquinolone, is a cornerstone of veterinary medicine, prized for its broad-spectrum bactericidal activity against a host of Gram-positive and Gram-negative pathogens.[1][2][3] Its efficacy stems from the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[2][4] This mechanism ensures rapid, concentration-dependent bacterial cell death.[1][2] While the parent compound's efficacy is well-established, the journey from synthesis to a safe and effective final drug product necessitates a rigorous evaluation of any impurities that may arise during manufacturing or degradation.[4] These impurities, even in trace amounts, can have unintended biological activities that may impact the drug's safety and efficacy profile. This guide provides an in-depth technical exploration of the potential biological activities of Marbofloxacin Impurity A, a known related substance of Marbofloxacin.
Physicochemical Characterization of this compound
This compound is chemically identified as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.[5][6][7] Its structure shares the core quinolone ring, a feature central to the antibacterial activity of this class of antibiotics. However, it exhibits notable differences from the parent Marbofloxacin molecule.
| Feature | Marbofloxacin | This compound |
| IUPAC Name | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyridol(3,2,1-ij)(4,2,1)benzoxadiazin-6 carboxylic acid[1] | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid[5][6][7] |
| Molecular Formula | C17H19FN4O4[1] | C11H8F2N2O4[5] |
| Molecular Weight | 362.361 g/mol [1] | 270.19 g/mol [5] |
| Key Structural Differences | Contains a piperazinyl group at the C-10 position and a unique tricyclic structure. | Lacks the piperazinyl group and the third ring of Marbofloxacin, featuring a simpler bicyclic quinolone core with a methylamino group at the N-1 position and a hydroxyl group at the C-8 position. |
The structural dissimilarities, particularly the absence of the piperazinyl moiety which is often crucial for the potent antibacterial activity of many fluoroquinolones, suggest that the biological activity of Impurity A may differ significantly from that of Marbofloxacin.
Postulated Biological Activities and Proposed Investigational Strategy
Based on the shared quinolone core, we can postulate several potential biological activities for this compound. A comprehensive investigation should be multi-pronged, encompassing antimicrobial, cytotoxic, and potential off-target effects.
Antimicrobial Activity Assessment
The foundational biological activity of fluoroquinolones is their antibacterial action. While the structural modifications in Impurity A might reduce its potency compared to Marbofloxacin, the presence of the quinolone core warrants a thorough investigation of its antimicrobial spectrum.
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacterial strains.
Materials:
-
This compound reference standard
-
Marbofloxacin reference standard (as a comparator)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Pasteurella multocida)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and Marbofloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plates: Perform a two-fold serial dilution of the test compounds in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
In Silico Assessment of Potential Off-Target Effects
Computational toxicology can provide valuable insights into the potential for off-target effects and guide further experimental work. Given that the primary mammalian targets of some fluoroquinolones are topoisomerase II enzymes, which can lead to genotoxicity, an in silico docking study would be a prudent first step.
Objective: To predict the binding affinity of this compound to the ATP-binding site of human topoisomerase II and compare it to that of Marbofloxacin.
Methodology:
-
Protein and Ligand Preparation: Obtain the crystal structure of human topoisomerase II from the Protein Data Bank (PDB). Prepare the 3D structures of this compound and Marbofloxacin and perform energy minimization.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to dock the ligands into the active site of the enzyme.
-
Analysis: Analyze the predicted binding poses and docking scores. A lower binding energy suggests a more favorable interaction.
This in silico approach can help to prioritize further in vitro testing, such as a topoisomerase II inhibition assay, if a significant binding affinity is predicted.
Conclusion and Future Directions
While this compound's structure suggests it may have a different biological activity profile from the parent drug, a comprehensive evaluation is essential to ensure the overall safety of Marbofloxacin formulations. The proposed investigational strategy, combining in vitro antimicrobial and cytotoxicity testing with in silico modeling, provides a robust framework for characterizing the potential biological activity of this impurity. The results of these studies will be critical for setting appropriate specification limits for this compound in the final drug product, thereby safeguarding animal health and ensuring regulatory compliance. Further investigations could also explore the potential for this impurity to contribute to the development of antimicrobial resistance or to have any phototoxic effects, another known concern with some fluoroquinolones.
References
-
Marbofloxacin - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Marbofloxacin-impurities | Pharmaffiliates. (n.d.). Retrieved January 14, 2026, from [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use - ijarsct. (2023). Retrieved January 14, 2026, from [Link]
-
Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates. (1996). PubMed. Retrieved January 14, 2026, from [Link]
-
Marbofloxacin EP Impurity A | CAS No: 115551-40-1. (n.d.). Cleanchem. Retrieved January 14, 2026, from [Link]
-
CAS No : 115551-40-1 | Product Name : Marbofloxacin - Impurity A (Freebase). (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]
-
Marbofloxacin EP Impurity A | 115551-40-1. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]
-
Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (2022). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2021). PMC. Retrieved January 14, 2026, from [Link]
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Marbofloxacin Impurity A
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of Marbofloxacin Impurity A, a critical related substance in the quality control of the veterinary fluoroquinolone antibiotic, Marbofloxacin. This document delves into the identity, structural elucidation, and known physicochemical properties of this impurity. Furthermore, it outlines detailed analytical methodologies for its identification and quantification, including a robust High-Performance Liquid Chromatography (HPLC) protocol. The guide also explores the stability profile of this compound through the lens of forced degradation studies, as mandated by international regulatory guidelines. This paper is intended to be a valuable resource for scientists engaged in the development, validation, and quality assurance of Marbofloxacin drug substance and product.
Introduction: The Significance of Impurity Profiling in Pharmaceutical Quality
In the realm of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile of a drug substance. Regulatory bodies worldwide, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), mandate stringent control over impurities.[1][2] These measures are in place to ensure the safety, efficacy, and quality of the final drug product. Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interaction with excipients in the formulation.
Marbofloxacin, a third-generation fluoroquinolone antibiotic, is widely used in veterinary medicine to treat a range of bacterial infections.[3] Its quality control necessitates the vigilant monitoring of related substances, one of which is this compound. Understanding the physicochemical characteristics of this impurity is paramount for the development of robust analytical methods for its detection and control, ensuring that Marbofloxacin meets the high standards of pharmaceutical quality.
Identity and Structure of this compound
This compound is a known process-related impurity and potential degradant of Marbofloxacin. Its unambiguous identification is the cornerstone of effective analytical control.
Chemical Identity
| Parameter | Information | Source(s) |
| Systematic Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [4][5] |
| CAS Number | 115551-40-1 | [4][5] |
| Molecular Formula | C₁₁H₈F₂N₂O₄ | [4][5] |
| Molecular Weight | 270.19 g/mol | [5] |
| Pharmacopoeial Designation | Marbofloxacin EP Impurity A | [4] |
Structural Elucidation
The chemical structure of this compound is presented below. Its core is a difluoro-quinolone carboxylic acid, differing from the parent Marbofloxacin molecule primarily in the absence of the N-methyl piperazinyl group at the C-7 position and the tricyclic benzoxadiazine ring system.
Caption: Chemical Structure of this compound.
Physicochemical Properties
| Property | Value/Information | Remarks |
| Appearance | Likely a pale yellow to white crystalline powder. | Based on the appearance of Marbofloxacin and other fluoroquinolones. |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and methanol. | Fluoroquinolones are generally sparingly soluble in water.[6] The carboxylic acid and hydroxyl groups will contribute to some aqueous solubility, which will be pH-dependent. |
| Melting Point | Not explicitly reported. Expected to be a high-melting-point solid. | Marbofloxacin has a melting point of approximately 269°C.[4] Impurity A, being a smaller molecule, may have a different melting point. |
| pKa | Not explicitly reported. Expected to have at least two pKa values. | The carboxylic acid group will have an acidic pKa, while the amino group will have a basic pKa. For the parent drug Marbofloxacin, pKa values of 5.38 and 6.16 have been reported.[7] |
| UV-Vis Absorption | Expected to have UV maxima in the range of 280-330 nm. | Consistent with the quinolone chromophore. The exact λmax would need to be determined experimentally. |
Analytical Methodologies for Identification and Quantification
The control of this compound relies on the availability of a specific and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the separation and quantification of related substances in pharmaceutical analysis.[8]
Recommended HPLC Method
The following HPLC method is a robust starting point for the determination of this compound. It is based on methods described for the analysis of Marbofloxacin and its impurities.[7][9][10] Method validation according to ICH guidelines is a mandatory prerequisite for its use in a regulated environment.[9]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for fluoroquinolones. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides an acidic pH to ensure the ionization state of the analytes, leading to sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | Time (min) | %B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 295 nm | A common wavelength for the detection of fluoroquinolones. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Marbofloxacin drug substance or product in the same solvent as the standard to obtain a target concentration.
Method Validation Workflow
The validation of the analytical method is crucial to ensure its reliability. The following workflow, based on ICH Q2(R1) guidelines, should be followed.
Caption: Workflow for Analytical Method Validation.
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is essential for predicting its formation and accumulation in the drug product over its shelf life. Forced degradation studies are a key component of this assessment, as they provide insights into the potential degradation pathways.[11][12][13]
Rationale for Forced Degradation
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The primary objectives are:
-
To identify potential degradation products.
-
To establish degradation pathways.
-
To demonstrate the specificity of the stability-indicating analytical method.
Protocol for a Forced Degradation Study of this compound
The following protocol outlines a systematic approach to the forced degradation of this compound, in accordance with ICH guidelines.[11][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid impurity to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration and analyze by the validated HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify any new peaks that appear.
-
Calculate the percentage degradation of this compound.
Caption: Forced Degradation Study Workflow.
Conclusion
A comprehensive understanding of the physicochemical characteristics of this compound is indispensable for the development and control of high-quality Marbofloxacin. This technical guide has provided a detailed overview of the identity, properties, analytical methodologies, and stability of this critical impurity. By employing the principles and protocols outlined herein, researchers and drug development professionals can ensure that their analytical methods are robust and that the safety and efficacy of Marbofloxacin are maintained throughout its lifecycle. The continuous investigation and characterization of impurities remain a cornerstone of modern pharmaceutical science, safeguarding public health and advancing the standards of veterinary medicine.
References
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Marbofloxacin impurity mixture A CRS (Y0002380). EDQM. Retrieved January 10, 2026, from [Link]
-
SynZeal. (n.d.). Marbofloxacin EP Impurity A. Retrieved January 10, 2026, from [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 10, 2026, from [Link]
-
Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved January 10, 2026, from [Link]
-
Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved January 10, 2026, from [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved January 10, 2026, from [Link]
- Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(10), 47-51.
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved January 10, 2026, from [Link]
-
Pink Sheet. (2022, July 6). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Retrieved January 10, 2026, from [Link]
- Paim, C. S., Steppe, M., & Schapoval, E. E. S. (2015). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 51(1), 163-173.
- Oliveira, K. R. W., Sversut, R. A., Singh, A. K., Amaral, M. S., & Kassab, N. M. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets.
-
Daicel Pharma Standards. (n.d.). Marbofloxacin EP Impurity A. Retrieved January 10, 2026, from [Link]
- Puig, D., Silveira, M. I. N., & Martinez, M. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges.
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
EDQM. (n.d.). Y0002380 - Detailed view. Retrieved January 10, 2026, from [Link]
- Kalyani, B. L., Pasha, M. S., Qureshi, H., Haque, I., Ahmed, A., & Ahmed, A. S. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use.
- de Oliveira, K. R. W., Sversut, R. A., Singh, A. K., do Amaral, M. S., & Kassab, N. M. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets.
-
Pink Sheet. (2022, July 8). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Retrieved January 10, 2026, from [Link]
- Elgendy, K., & Fadel, S. (2023). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Results in Chemistry, 5, 100749.
-
Alentris Research Pvt. Ltd. (n.d.). Marbofloxacin EP Impurity A. Retrieved January 10, 2026, from [Link]
- de Souza, M. V. N. (2017). Impurities and Forced Degradation Studies: A Review. Journal of Analytical & Pharmaceutical Research, 6(4), 00185.
- EDQM. (2021). Comments concerning new and revised texts published in the 11th Edition (11.0).
- El-Gendy, A. E. M., El-Gizawy, S. M., El-Shabrawy, Y., & El-Kimary, E. I. (2023). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Scientific Reports, 13(1), 1-11.
-
Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). Delafloxacin. Retrieved January 10, 2026, from [Link]
- FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. (2023). Malaysian Journal of Chemistry, 25(2), 1-11.
-
ResearchGate. (n.d.). Impurities and Forced Degradation Studies: A Review. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved January 10, 2026, from [Link]
- Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Journal of Photochemistry and Photobiology A: Chemistry, 212(2-3), 101-108.
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Request PDF. Retrieved from [Link]
- EDQM. (2020). List of European Pharmacopoeia Reference Standards.
-
EDQM. (2023, July 3). 4 new Ph. Eur. reference standards and 10 replacement batches released in June 2023. Retrieved January 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved January 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A. Retrieved January 10, 2026, from [Link]
-
Aligns Pharma. (n.d.). Marbofloxacin Impurities. Retrieved January 10, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. scribd.com [scribd.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. database.ich.org [database.ich.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
A Stability-Indicating HPLC Method for the Separation of Marbofloxacin and Its Impurities: An Application Note
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Marbofloxacin and the separation of its process-related and degradation impurities. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol grounded in pharmacopoeial standards and first-principle chromatographic theory. The method utilizes a reversed-phase gradient elution on a C18 column with UV detection, ensuring specificity, accuracy, and precision. We delve into the scientific rationale behind critical method parameters, including mobile phase pH selection and the design of forced degradation studies, to ensure the method is fit for its intended purpose in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Impurity Profiling
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of bactericidal activity, used exclusively in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] The chemical structure of Marbofloxacin is 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][3][4][5]benzoxadiazine-6-carboxylic acid.[2]
The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[6] Regulatory bodies, including those guided by the European Pharmacopoeia (Ph. Eur.), mandate strict control over these impurities.[7] Therefore, a validated, stability-indicating analytical method that can separate and quantify Marbofloxacin in the presence of its potential impurities and degradation products is paramount for quality control and regulatory compliance.
This document provides a detailed protocol for such a method, explaining the causality behind experimental choices to provide a self-validating and scientifically sound analytical procedure.
Chromatographic Principles and Method Rationale
The successful separation of Marbofloxacin from its impurities hinges on exploiting the subtle differences in their physicochemical properties. The developed method is based on reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions between the analytes and the non-polar stationary phase.
Analyte Physicochemical Properties
Marbofloxacin is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (pKa ~5.38) and a piperazinyl group (pKa ~6.16).[8] This dual nature means its ionization state—and therefore its hydrophobicity and retention in reversed-phase HPLC—is highly dependent on the pH of the mobile phase. The known impurities of Marbofloxacin, as listed in the European Pharmacopoeia, often involve modifications to these functional groups or the core structure, altering their polarity and chromatographic behavior.
Table 1: Key Marbofloxacin Impurities (as per European Pharmacopoeia)
| Impurity Name | Molecular Formula | Key Structural Difference from Marbofloxacin |
| Marbofloxacin | C₁₇H₁₉FN₄O₄ | - |
| Impurity A | C₁₁H₈F₂N₂O₄ | Lacks the piperazine ring and associated tricyclic structure.[3][5] |
| Impurity B | C₁₂H₈F₂N₂O₄ | Lacks the piperazine ring; contains a difluoro-substituted core.[4][9] |
| Impurity C | C₁₆H₁₈F₂N₄O₃ | Contains a difluoro-substituted quinolone core.[10][11] |
| Impurity D | C₁₆H₁₉FN₄O₄ | Hydroxylated version of the quinolone core.[12][13] |
| Impurity F | C₁₇H₁₉FN₄O₅ | N-oxide derivative of the piperazine ring.[1][14] |
Rationale for Chromatographic Conditions
-
Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its high hydrophobicity and proven utility in separating a wide range of pharmaceutical compounds. The dense bonding provides excellent retention for the moderately non-polar Marbofloxacin core, while allowing for effective resolution from more polar or less retained impurities.
-
Mobile Phase pH (~3.0): Controlling the mobile phase pH is the most critical parameter for achieving reproducible separation of ionizable compounds.[15] By setting the pH to approximately 3.0, which is more than two pH units below the pKa of the carboxylic acid group (~5.38), we ensure that this group is fully protonated (neutral). This suppresses its ionization, making the molecule more hydrophobic and leading to consistent retention on the reversed-phase column. While the piperazinyl group will be fully protonated (ionized) at this pH, maintaining a consistent, single ionic state for all analytes is key to sharp, symmetrical peaks.[15] An acidic mobile phase also improves the stability of the silica-based column.
-
Gradient Elution: Impurity profiling often involves separating analytes with a wide range of polarities—from highly polar degradation products to non-polar process impurities. An isocratic elution (constant mobile phase composition) may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting polar impurities. A gradient elution, which involves increasing the percentage of the organic solvent (e.g., acetonitrile) over the course of the run, is therefore essential.[9] This approach ensures that polar impurities are well-resolved at the beginning of the chromatogram, while the main API and more non-polar impurities are eluted with good peak shape in a shorter overall analysis time.[12]
-
Detector (UV/PDA): Marbofloxacin and its related fluoroquinolone impurities possess chromophores that absorb UV radiation. A Photodiode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity analysis and for selecting the optimal wavelength for quantification, which for Marbofloxacin is typically around 295-327 nm.[11][16]
Materials and Methodology
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260 Infinity II or equivalent).[11]
-
Chromatographic data system (CDS) software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials.
-
Marbofloxacin Reference Standard (Ph. Eur. or equivalent).[17]
-
Marbofloxacin Impurity Standards (as required for peak identification).
-
Acetonitrile (HPLC gradient grade).
-
Methanol (HPLC grade).
-
Formic Acid (reagent grade, ~99%).
-
Ammonium Formate (reagent grade).
-
Purified water (18.2 MΩ·cm).
Chromatographic Conditions
Table 2: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3)[11] |
| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid (pH ≈ 3.0) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 12.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 295 nm (for quantification), spectral scan 200-400 nm |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Preparation of Solutions
-
Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1000 mL of purified water. Add 1.0 mL of Formic Acid and mix well. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile and mix. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of Marbofloxacin Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (approx. 100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.
-
Sample Solution (approx. 100 µg/mL): Prepare a solution of the Marbofloxacin drug substance or product to obtain a final concentration equivalent to 100 µg/mL in the diluent.
Method Validation and System Suitability
The developed analytical method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[18]
System Suitability
Before commencing any analysis, the chromatographic system must meet predefined performance criteria.
Table 3: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 for the Marbofloxacin peak |
| Theoretical Plates (N) | > 2000 for the Marbofloxacin peak |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections of the working standard |
Validation Parameters
The following parameters are essential for validating an impurity method:
-
Specificity (including Forced Degradation): The method's ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: A linear relationship between the concentration of an impurity and the detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked impurities.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: Forced Degradation Study Workflow.
Expected Results and Discussion
Upon analysis, the chromatogram of an unstressed Marbofloxacin standard solution should show a single, sharp, and symmetrical peak at its characteristic retention time. The chromatograms from the forced degradation studies are used to demonstrate specificity. It is expected that under various stress conditions, the peak area of Marbofloxacin will decrease, and new peaks corresponding to degradation products will appear.
The PDA detector is crucial here. The peak purity analysis for Marbofloxacin should pass in all stressed samples, confirming that no degradation products are co-eluting with the parent peak. This unequivocally demonstrates the stability-indicating power of the method. The elution order of impurities can be predicted based on their structures; for example, more polar impurities like Impurity D (hydroxylated) would be expected to elute earlier than Marbofloxacin, while less polar impurities may have longer retention times.
Conclusion
The HPLC method detailed in this application note is demonstrated to be a specific, robust, and reliable procedure for the analysis of Marbofloxacin and its related impurities. The scientific rationale for the selection of the column, mobile phase pH, and gradient elution ensures that the method is grounded in chromatographic principles and fit for purpose. By following the outlined protocols for method validation and forced degradation, laboratories can confidently implement this method for routine quality control, stability studies, and in support of regulatory submissions, thereby ensuring the quality, safety, and efficacy of Marbofloxacin-containing veterinary products.
References
-
PubChem. Marbofloxacin Impurity A | C11H8F2N2O4 | CID 14576603. Available at: [Link]
-
Alentris Research Pvt. Ltd. Marbofloxacin EP Impurity B. Available at: [Link]
-
SynZeal. Marbofloxacin EP Impurity A | 115551-40-1. Available at: [Link]
-
Protheragen. Marbofloxacin EP Impurity F. Available at: [Link]
-
Pharmaffiliates. Marbofloxacin-impurities. Available at: [Link]
-
Protheragen. Marbofloxacin EP Impurity C. Available at: [Link]
-
SIELC. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Available at: [Link]
-
SynThink Research Chemicals. Marbofloxacin EP Impurity B | 115551-41-2. Available at: [Link]
-
SynThink Research Chemicals. Marbofloxacin EP Impurity C | 100276-37-7. Available at: [Link]
-
Pharmaffiliates. Marbofloxacin - Impurity B. Available at: [Link]
-
Veeprho. Marbofloxacin EP Impurity F | CAS 194023-72-8. Available at: [Link]
-
Cleanchem. Marbofloxacin EP Impurity D | CAS No: 117380-92-4. Available at: [Link]
-
Cleanchem. Marbofloxacin EP Impurity A | CAS No: 115551-40-1. Available at: [Link]
-
ResearchGate. (PDF) Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Available at: [Link]
-
Veeprho. Marbofloxacin EP Impurity A | CAS 115551-40-1. Available at: [Link]
-
MERCK THIRD PARTY. MARBOFLOXACIN EUROPEAN PHARMAC | Y0000819. Available at: [Link]
-
RIVM. EUROPEAN PHARMACOPOEIA COMMISSION. Available at: [Link]
-
Pink Sheet. Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Available at: [Link]
-
ResearchGate. (PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Available at: [Link]
-
ResearchGate. Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Available at: [Link]
-
EDQM. European Pharmacopoeia (Ph. Eur.) 11th Edition. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Available at: [Link]
-
EDQM. European Pharmacopoeia Online. Available at: [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
Semantic Scholar. Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Available at: [Link]
Sources
- 1. Marbofloxacin EP Impurity F - Protheragen [protheragen.ai]
- 2. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 4. Buy Marbofloxacin Impurity B | 115551-41-2 [smolecule.com]
- 5. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. alentris.org [alentris.org]
- 10. theclinivex.com [theclinivex.com]
- 11. Marbofloxacin EP Impurity C - Protheragen [protheragen.ai]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. molcan.com [molcan.com]
- 14. theclinivex.com [theclinivex.com]
- 15. molcan.com [molcan.com]
- 16. researchgate.net [researchgate.net]
- 17. 麻保沙星 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 18. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
A Validated Reversed-Phase HPLC Method for the Quantitative Determination of Marbofloxacin Impurity A in Marbofloxacin Drug Substance
An Application Note for the Pharmaceutical Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Marbofloxacin Impurity A in the Marbofloxacin active pharmaceutical ingredient (API). Marbofloxacin is a third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2] The control of impurities is a critical regulatory requirement to ensure the safety and efficacy of the final drug product. This protocol provides a highly specific, linear, accurate, and precise method, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[3][4] The described reversed-phase HPLC method with UV detection is demonstrated to be fit for its intended purpose in a quality control environment.
Introduction: The Rationale for Impurity Profiling
Marbofloxacin is a synthetic, broad-spectrum bactericidal agent that functions by inhibiting bacterial DNA gyrase, making it effective for treating a range of infections in animals.[2][5][6] The manufacturing process of any API, including Marbofloxacin, can result in the formation of impurities, which may include starting materials, by-products, intermediates, or degradation products. This compound is a known related substance that must be monitored and controlled within specified limits.
Regulatory bodies worldwide, guided by ICH principles, mandate that analytical procedures for quantifying impurities in drug substances be properly validated to demonstrate their suitability.[4][7] A validated analytical method ensures data integrity and provides confidence that the measured impurity levels are accurate, allowing for the reliable release of API batches that meet stringent quality and safety standards. This document provides the complete protocol and validation strategy for this critical quality control test.
Analytical Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a Ultraviolet (UV) detector. This technique separates the main active compound, Marbofloxacin, from its related substance, Impurity A, based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The separation allows for the individual quantification of Impurity A, even at low concentrations, in the presence of a large excess of the Marbofloxacin API. The selection of a C18 column and a mobile phase consisting of an acidified water-acetonitrile mixture is a well-established approach for analyzing Marbofloxacin and its related substances.[8]
Experimental Protocol
Instrumentation & Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
-
Chemicals & Reagents:
Chromatographic Conditions
All chromatographic parameters are summarized in the table below. These conditions were optimized to ensure adequate resolution between Marbofloxacin and Impurity A.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Vertisep W, Inertsil ODS-3) |
| Mobile Phase | Water : Acetonitrile (55:45, v/v), pH adjusted to 3.0 with ortho-phosphoric acid.[8] |
| Flow Rate | 0.4 mL/min.[8] |
| Detection | UV at 280 nm.[12] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C (Ambient) |
| Run Time | Sufficient to allow elution of all components (approx. 15 minutes). |
Preparation of Solutions
-
Diluent: Mobile Phase (Water:Acetonitrile, 55:45, pH 3.0).
-
Impurity A Standard Stock Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
-
Calibration Standard Solutions:
-
Prepare a series of at least five calibration standards by performing serial dilutions of the Impurity A Standard Stock Solution with the Diluent.
-
The concentration range should bracket the expected concentration of the impurity, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.25 µg/mL to 2.0 µg/mL).[8]
-
-
Sample Solution (Test Solution, approx. 1000 µg/mL of Marbofloxacin):
-
Accurately weigh approximately 50 mg of the Marbofloxacin drug substance into a 50 mL volumetric flask.
-
Add approximately 35 mL of Diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection, discarding the first few mL.
-
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified for its suitability. This is achieved by injecting a standard solution (e.g., at the 100% specification limit) multiple times.
| Parameter | Acceptance Criteria |
| Replicate Injections | n=6 |
| Peak Area %RSD | Not More Than (NMT) 2.0% |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between Impurity A and Marbofloxacin peaks |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for the intended purpose.[7] The following performance characteristics were evaluated.
Diagram: Analytical Method Validation Workflow
Caption: Workflow for the validation of the analytical method.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess Impurity A unequivocally in the presence of the Marbofloxacin API. | The Impurity A peak is free from interference from the main peak and any other components. Resolution (Rs) > 2.0. |
| Linearity | Demonstrates a proportional relationship between the concentration of Impurity A and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[7] |
| Range | The interval between the upper and lower concentrations where the method is precise, accurate, and linear.[7] | From LOQ to 150% of the impurity specification limit. |
| Accuracy (as Recovery) | The closeness of the measured value to the true value, determined by analyzing samples spiked with known amounts of Impurity A. | Mean recovery should be within 98.0% to 102.0% at three different concentration levels. |
| Precision | - Repeatability: Precision under the same conditions over a short time. - Intermediate Precision: Within-lab variations. | - Repeatability: %RSD ≤ 2.0% for n=6 determinations. - Intermediate: %RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of Impurity A that can be reliably quantified with acceptable precision and accuracy. | %RSD ≤ 10%. Typically determined by a signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest concentration of Impurity A that can be detected but not necessarily quantified. | Typically determined by a signal-to-noise ratio of 3:1. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters.[13] | System suitability parameters remain within acceptance criteria when method parameters are varied slightly. |
Calculation
The amount of this compound in the drug substance sample is calculated using the calibration curve generated from the standard solutions. The concentration is determined from the peak area response.
% Impurity A = ( (AreaImpurity / Response Factor) / Csample ) * 100
Where:
-
AreaImpurity = Peak area of Impurity A in the sample chromatogram.
-
Response Factor = The slope of the linearity curve.
-
Csample = Concentration of the Marbofloxacin sample solution in µg/mL.
Conclusion
The RP-HPLC method described in this application note is proven to be a reliable and robust quality control procedure for the quantitative determination of this compound in Marbofloxacin drug substance. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, meeting all predefined acceptance criteria based on ICH guidelines. This method is suitable for routine use in pharmaceutical laboratories for batch release and stability testing.
References
-
PubChem. (n.d.). Marbofloxacin. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Retrieved from [Link]
-
de Souza, M., et al. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). MARBOFLOXACIN IMPURITY MIXTURE A CRS. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Marbofloxacin. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). FDA Approves First Generic Form of Marbofloxacin, an Antibiotic for Use in Dogs and Cats. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
PubMed. (2022). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Retrieved from [Link]
-
Federal Register. (2001). Oral Dosage Form New Animal Drugs; Marbofloxacin Tablets. Retrieved from [Link]
-
Merck. (n.d.). MARBOFLOXACIN EUROPEAN PHARMACOPOEIA (E. Retrieved from [Link]
-
Semantic Scholar. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Dechra. (n.d.). Marboquin® (marbofloxacin) Tablets 25 mg. Retrieved from [Link]
Sources
- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 2. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. Detailed view [crs.edqm.eu]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
Application Note: Utilizing Marbofloxacin Impurity A as a Reference Standard in Pharmaceutical Quality Control
Introduction: The Critical Role of Impurity Profiling in Veterinary Pharmaceuticals
Marbofloxacin is a synthetic, third-generation fluoroquinolone antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] It is extensively used in veterinary medicine to treat a variety of infections, including those of the skin, respiratory tract, and urinary tract.[1] The efficacy and safety of any pharmaceutical product, including Marbofloxacin, are directly linked to its purity. Impurities can arise during the manufacturing process, from the degradation of the active pharmaceutical ingredient (API), or from the raw materials used.[1][3] These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy.[4] Therefore, rigorous monitoring and control of impurities are mandated by regulatory bodies worldwide to ensure the quality and consistency of the final drug product.[3][5]
Impurity reference standards are fundamental tools in pharmaceutical quality control.[6][7] They are highly characterized substances used for the identification and quantification of impurities, validation of analytical methods, and in stability studies to monitor the formation of degradation products over time.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of Marbofloxacin Impurity A as a reference standard in the quality control of Marbofloxacin.
Characterization of this compound
This compound is a known related substance of Marbofloxacin. A thorough understanding of its chemical properties is essential for its effective use as a reference standard.
| Parameter | Information | Source |
| Chemical Name | 6,7-Difluoro-8-hydroxy-1,4-dihydro-1-methylamino-4-oxoquinoline-3-carboxylic Acid | [8][9] |
| CAS Number | 115551-40-1 | [2][8][10] |
| Molecular Formula | C₁₁H₈F₂N₂O₄ | [2][11] |
| Molecular Weight | 270.19 g/mol | [2] |
The European Pharmacopoeia (Ph. Eur.) lists Marbofloxacin and its impurities, signifying its importance in regulatory compliance.[12][13][14]
Preparation and Handling of this compound Reference Standard
The integrity of analytical results is directly dependent on the proper handling and preparation of the reference standard. The following protocols are recommended to ensure the accuracy and reliability of the standard.
Storage and Stability
-
Storage Conditions: this compound reference standard should be stored in a well-closed container, protected from light, at a controlled temperature, typically between 2-8°C.[12]
-
Stability: The stability of the reference standard should be monitored according to established internal procedures or the supplier's recommendations. Any signs of degradation should prompt the disposal of the standard.
Preparation of Stock and Working Solutions
Objective: To prepare accurate and precise solutions of this compound for use in analytical procedures.
Materials:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Volumetric flasks (Class A)
-
Analytical balance
-
Ultrasonic bath
Protocol for Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
This stock solution should be stored under the recommended storage conditions and used within its validated stability period.
Protocol for Working Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with an appropriate mobile phase or diluent to achieve the desired concentrations for calibration.
-
For example, to prepare a 1 µg/mL working solution, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Application in Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust technique for the quantitative analysis of impurities in pharmaceutical products.[15][16]
Recommended HPLC-UV Method Parameters
The following method parameters are provided as a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., 0.1% formic acid or a phosphate buffer) in a gradient or isocratic mode. A common starting point is a mixture of acetonitrile and water (e.g., 45:55 v/v) with pH adjusted to 3.0 with orthophosphoric acid.[17] |
| Flow Rate | 0.4 - 1.5 mL/min[16][17] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| UV Detection Wavelength | A wavelength around 298 nm is often suitable for Marbofloxacin and its impurities.[17] |
System Suitability Testing (SST)
Before initiating any analysis, it is crucial to perform system suitability tests to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Protocol for Quantification of this compound
Objective: To accurately quantify the amount of this compound in a Marbofloxacin drug substance or product.
-
Sample Preparation: Prepare the sample solution by accurately weighing a known amount of the Marbofloxacin drug substance or product, dissolving it in a suitable diluent, and diluting it to a final concentration within the calibration range of the impurity.
-
Calibration Curve: Inject a series of at least five concentrations of the this compound working standard solutions to construct a calibration curve. Plot the peak area response against the concentration.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area response to the calibration curve. The amount of the impurity can then be expressed as a percentage of the Marbofloxacin API.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for impurity analysis and the logical process of using a reference standard for quantification.
Caption: Experimental workflow for impurity quantification.
Caption: Logic of reference standard-based quantification.
Conclusion
The use of a well-characterized reference standard, such as this compound, is indispensable for ensuring the quality, safety, and efficacy of Marbofloxacin pharmaceutical products.[3][7] Adherence to the protocols outlined in this application note will enable researchers and quality control professionals to perform accurate and reliable quantification of this impurity, thereby ensuring compliance with stringent regulatory requirements.[5] The development and validation of robust analytical methods, underpinned by the correct use of impurity standards, are critical components of the drug development and manufacturing process.[4][18]
References
-
SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]
-
Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Retrieved from [Link]
-
PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Impurity Reference Standards. Retrieved from [Link]
- de Oliveira, K. R. W., et al. (2021). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes.
- Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 14576603. Retrieved from [Link]
- Ashenafi, M., et al. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. International Journal of Pharmaceutical Sciences Review and Research, 84(10), 47-51.
-
Daicel Pharma Standards. (n.d.). Marbofloxacin Impurities Manufacturers & Suppliers. Retrieved from [Link]
- Mahmood, A. H., et al. (2012). Determination of trovafloxacin and marbofloxacin in sheep plasma samples by HPLC using UV detection. Journal of Pharmaceutical and Biomedical Analysis, 62, 220-221.
- Kalyani, B. L., et al. (2023). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. International Journal of All Research Scientific and Technical, 5(8), 1-10.
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
- Oliveira, K. R. W., et al. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets.
-
Cleanchem. (n.d.). Marbofloxacin EP Impurity A. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Marbofloxacin EP Impurity C. Retrieved from [Link]
-
Aligns Pharma. (n.d.). Marbofloxacin Impurities. Retrieved from [Link]
- European Directorate for the Quality of Medicines & HealthCare. (2025). List of European Pharmacopoeia Reference Standards.
-
ResearchGate. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Marbofloxacin EP Impurity A. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A (Freebase). Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Marbofloxacin EP Impurity A. Retrieved from [Link]
-
PharmaCompass. (n.d.). Marbofloxacine. Retrieved from [Link]
- Google Patents. (2015). CN105198905A - Method for preparing ultrapure marbofloxacin through purification.
- Veterinary Medicines Directorate. (n.d.). DECENTRALISED PROCEDURE PUBLICLY.
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. labinsights.nl [labinsights.nl]
- 7. pharmiweb.com [pharmiweb.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. alentris.org [alentris.org]
- 10. Marbofloxacin EP Impurity A - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 麻保沙星 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. Marbofloxacin impurity mixture A CRS | LGC Standards [lgcstandards.com]
- 14. crs.edqm.eu [crs.edqm.eu]
- 15. academic.oup.com [academic.oup.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ijarsct.co.in [ijarsct.co.in]
Application Note: Validation of a Stability-Indicating HPLC Method for the Quantification of Marbofloxacin Impurity A
Abstract
This document provides a comprehensive guide and a detailed protocol for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Marbofloxacin Impurity A. The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1] This application note is intended for researchers, quality control analysts, and drug development professionals involved in the purity testing of Marbofloxacin. The protocols and acceptance criteria detailed are designed to ensure the method is suitable for its intended purpose: the accurate and reliable quantification of a critical impurity.
Introduction: The Imperative of Impurity Profiling
Marbofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of bactericidal activity, widely used in veterinary medicine.[2][3][4] Like any active pharmaceutical ingredient (API), its purity is a critical quality attribute directly linked to safety and efficacy. During synthesis or upon storage, impurities can arise, which must be monitored and controlled within acceptable limits.
This compound, chemically known as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a potential related substance.[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical procedures for quantifying impurities be validated to demonstrate their suitability.[7][8][9] This process ensures that the method can reliably detect and quantify Impurity A, providing confidence in the quality of the drug substance.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[10][11] For an impurity quantification method, this means the procedure must be specific for the impurity, linear over the expected concentration range, accurate, precise, and robust.
Method Validation Workflow
The validation of the analytical method for this compound follows a structured workflow. Each stage is designed to test a specific performance characteristic of the method.
Caption: Overall workflow for the validation of the analytical method.
Proposed Chromatographic Conditions
This validation protocol is based on the following hypothetical, yet typical, RP-HPLC method conditions for the analysis of Marbofloxacin and its impurities.
| Parameter | Condition |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (80:20 v/v) |
Validation Parameters and Protocols
The following sections detail the experimental protocols for validating the analytical method in accordance with ICH Q2(R1) guidelines.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For an impurity method, this is critically demonstrated through forced degradation studies.[13][14]
Protocol:
-
Prepare Solutions:
-
Blank solution (diluent).
-
Marbofloxacin solution (e.g., 1 mg/mL).
-
This compound solution (e.g., 10 µg/mL).
-
Spiked solution: Marbofloxacin solution spiked with Impurity A.
-
-
Forced Degradation: Subject the Marbofloxacin solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze all solutions (blank, unstressed, stressed, spiked) using the proposed HPLC method.
-
Evaluation:
-
Assess the chromatograms for any interference at the retention time of Impurity A in the blank and placebo.
-
Calculate the peak purity (or homogeneity) of the Impurity A peak in the presence of Marbofloxacin and its degradants using a Diode Array Detector (DAD). The purity angle should be less than the purity threshold.
-
Ensure baseline resolution (R > 2.0) is achieved between Impurity A and the main Marbofloxacin peak, as well as any significant degradation products.
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[15][16] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17][18]
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound reference standard.
-
Prepare Calibration Standards: From the stock solution, prepare at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for Impurity A (e.g., if the limit is 0.2%, the range could be LOQ, 0.1%, 0.15%, 0.2%, 0.25%, and 0.3%).[17]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
| Parameter | Acceptance Criteria | Example Result |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| y-intercept | Should be close to zero | 150.3 |
| Slope | Report | 54321.8 |
| Residual Plot | Random distribution around zero | Conforms |
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12] It is typically determined by recovery studies.
Protocol:
-
Prepare Samples: Prepare a sample of Marbofloxacin API.
-
Spike Samples: Spike the Marbofloxacin sample with known amounts of Impurity A at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation: Calculate the percentage recovery at each level.
% Recovery = [(Amount Found - Amount in Unspiked Sample) / Amount Added] x 100
| Spiked Level | Acceptance Criteria | Example Mean Recovery (%) |
| LOQ | 80.0% - 120.0% | 98.5% |
| 100% (0.2%) | 90.0% - 110.0% | 101.2% |
| 150% (0.3%) | 90.0% - 110.0% | 99.8% |
Precision
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: Repeatability and Intermediate Precision.
4.4.1. Repeatability (Intra-assay Precision) Repeatability is assessed over a short interval of time with the same analyst and equipment.
Protocol:
-
Prepare six individual samples of Marbofloxacin spiked with Impurity A at 100% of the specification limit.
-
Analyze the six samples.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.
4.4.2. Intermediate Precision (Ruggedness) Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc.[19]
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system if available.
-
Analyze six spiked samples.
-
Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
| Precision Level | Parameter | Acceptance Criteria | Example Result |
| Repeatability | %RSD for 6 determinations | ≤ 5.0% | 1.2% |
| Intermediate Precision | %RSD for 12 determinations (combined) | ≤ 10.0% | 1.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[20][21][22] The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[20][22][23]
Protocol (Based on the Calibration Curve):
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following equations based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S) Where:
-
σ = Standard deviation of the y-intercepts of regression lines.
-
S = The slope of the calibration curve.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions of known concentration.[22]
-
Verification: Prepare a solution at the determined LOQ concentration and inject it multiple times (n=6). The accuracy and precision at this concentration must meet the predefined acceptance criteria.
| Parameter | Acceptance Criteria |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1; Precision (%RSD) ≤ 10%; Accuracy (Recovery) 80-120% |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[15] This provides an indication of its reliability during normal usage.
Protocol:
-
Prepare a system suitability solution and a spiked sample.
-
Analyze the samples while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% organic)
-
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result for Impurity A. The results should remain within the acceptance criteria.
System Suitability
System suitability tests are an integral part of the method. They are performed before the analysis of any samples to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for Impurity A peak |
| Theoretical Plates (N) | ≥ 2000 for Impurity A peak |
| Resolution (Rs) | ≥ 2.0 between Impurity A and adjacent peaks |
| %RSD of Peak Areas (n=6) | ≤ 5.0% for a standard at the LOQ level |
digraph "Impurity_Analysis_Decision" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Inject Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_SST [label="System Suitability\nPass?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Proceed [label="Proceed with Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot System", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peak_Detected [label="Peak Detected at\nImpurity A RT?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Integrate [label="Integrate & Quantify", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare [label="Compare with\nSpecification Limit", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Pass [label="Batch Passes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Batch Fails\n(OOS Investigation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Peak [label="No Peak Detected", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_SST; Check_SST -> Proceed [label="Yes"]; Check_SST -> Troubleshoot [label="No"]; Proceed -> Peak_Detected; Peak_Detected -> Integrate [label="Yes"]; Peak_Detected -> No_Peak [label="No"]; Integrate -> Compare; Compare -> Pass [label="≤ Limit"]; Compare -> Fail [label="> Limit"]; }
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fda.gov [fda.gov]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 21. biopharminternational.com [biopharminternational.com]
- 22. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Marbofloxacin Impurity A in Drug Substance
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Marbofloxacin Impurity A in Marbofloxacin active pharmaceutical ingredient (API). Marbofloxacin is a third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine.[1] The control of impurities is a critical regulatory requirement to ensure the safety and efficacy of pharmaceutical products.[1][2] this compound is a specified impurity in the European Pharmacopoeia (EP), making its accurate quantification essential for quality control.[3] The method utilizes reversed-phase chromatography for optimal separation of the impurity from the parent drug, coupled with highly selective and sensitive detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, demonstrating its suitability for its intended purpose in a regulated environment.[4][5]
Introduction
Marbofloxacin is a synthetic, broad-spectrum bactericidal agent of the fluoroquinolone class.[6][7] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] During the synthesis or degradation of Marbofloxacin, process-related impurities and degradation products can arise. Regulatory guidelines necessitate that these impurities are monitored and controlled within specified limits.
This compound, chemically identified as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a key related substance that must be quantified.[3][8] Its structural difference from the parent Marbofloxacin molecule—notably the absence of the complex piperazine side chain—requires an analytical method with high specificity and resolution.
LC-MS/MS is the technology of choice for this application due to its superior sensitivity and specificity compared to UV or fluorescence detection.[9] The ability to monitor specific precursor-to-product ion transitions for both the analyte and the impurity allows for accurate quantification even at trace levels, minimizing interference from the sample matrix or other related substances.[10][11] This note provides a comprehensive, step-by-step protocol for this analysis, from sample preparation through to method validation.
Chemical Structures:
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Marbofloxacin | C₁₇H₁₉FN₄O₄ | 362.35[12] | |
| This compound | C₁₁H₈F₂N₂O₄ | 270.19[6][13] |
Experimental Protocol
Materials and Reagents
-
Marbofloxacin Reference Standard (≥99.5% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade (≥99%)
-
Deionized Water, 18.2 MΩ·cm or higher
-
Marbofloxacin Drug Substance (for analysis)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size) is recommended for good separation and peak shape.[12]
Standard and Sample Preparation
Rationale: A diluent of Water/Acetonitrile is chosen for its compatibility with the reversed-phase mobile phase and its ability to effectively solubilize both the polar impurity and the more non-polar API.
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile/Water.
-
Impurity A Stock Solution (S1 - 100 µg/mL): Accurately weigh approximately 5.0 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Marbofloxacin Stock Solution (S2 - 1000 µg/mL or 1 mg/mL): Accurately weigh approximately 25.0 mg of Marbofloxacin Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (for Calibration): Prepare a series of calibration standards by spiking appropriate amounts of Impurity A stock solution (S1) into the Marbofloxacin stock solution (S2) and diluting with the diluent. This approach mimics the final sample matrix. A typical range would cover 0.05% to 0.5% of the nominal Marbofloxacin concentration.
-
Test Sample Preparation (0.5 mg/mL): Accurately weigh approximately 25.0 mg of Marbofloxacin Drug Substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
LC-MS/MS Method Parameters
Rationale: A gradient elution is employed to ensure that the more polar Impurity A elutes with good peak shape, while the more retained Marbofloxacin is eluted efficiently, minimizing run time.[15] Formic acid is used as a mobile phase modifier to promote protonation of the analytes for positive ion ESI.[15] The MRM transitions are selected for their high specificity and intensity, ensuring reliable quantification.[16]
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 100 x 2.1 mm, 2.2 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 6.0 | 95 |
| 8.0 | 95 |
| 8.1 | 5 |
| 10.0 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) | Purpose |
|---|---|---|---|---|---|---|
| Marbofloxacin | 363.1 | 320.1 | 0.05 | 30 | 20 | Quantifier[17] |
| 363.1 | 345.1 | 0.05 | 30 | 15 | Qualifier[17] | |
| Impurity A | 271.2 | 227.2 | 0.05 | 25 | 22 | Quantifier |
| | 271.2 | 253.2 | 0.05 | 25 | 18 | Qualifier |
Method Validation Protocol (ICH Q2 R1)
To ensure the method is suitable for its intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[4][5][18]
System Suitability
-
Procedure: Before sample analysis, inject a standard solution (e.g., at the 0.15% impurity level) five times.
-
Acceptance Criteria: The %RSD for peak area and retention time should be ≤ 5.0%.
Specificity
-
Procedure: Analyze the diluent blank, a solution of Marbofloxacin API, and a solution of Impurity A standard.
-
Rationale: This demonstrates that there are no interfering peaks from the diluent or the main component at the retention time of the impurity.
Linearity and Range
-
Procedure: Prepare and analyze a series of at least five calibration standards across the desired range (e.g., from LOQ to 0.5% of the API concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99.
Accuracy (Recovery)
-
Procedure: Spike the Marbofloxacin API sample with known amounts of Impurity A at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 80.0% to 120.0%.
Precision
-
Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample at 100% of the specification limit on the same day.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for the measured concentrations should be ≤ 10.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure: Determine based on the signal-to-noise ratio (S/N). The LOQ is the concentration that provides an S/N of approximately 10, while the LOD provides an S/N of approximately 3.
-
Rationale: This establishes the lower limits of the method's performance. The LOQ must be at or below the reporting threshold for the impurity.
Visualized Workflows
Overall Analytical Workflow
Caption: High-level workflow from sample preparation to final result reporting.
LC-MS/MS System Logic
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. moca.net.ua [moca.net.ua]
- 10. Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Marbofloxacin | C17H19FN4O4 | CID 60651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Marbofloxacin Impurities | Aligns Pharma [alignspharma.com]
- 15. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Marbofloxacin Impurity A in Pharmaceutical Quality Control
Introduction: The Imperative of Purity in Fluoroquinolone Antibiotics
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2] Its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria makes it a critical therapeutic agent.[1] The efficacy and safety of any active pharmaceutical ingredient (API) like Marbofloxacin are intrinsically linked to its purity. Impurities, which are undesired chemical substances, can arise during synthesis, purification, or storage and may impact the quality, safety, and efficacy of the final drug product.[3]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][4] The ICH Q3A(R2) guideline, in particular, mandates the reporting, identification, and qualification of impurities above specific thresholds, ensuring that any potential risks are rigorously evaluated.[5][6]
This document provides a detailed technical guide on the application of Marbofloxacin Impurity A, a known related substance, as a reference standard in the quality control (QC) of Marbofloxacin drug substance. We will delve into the analytical methodologies, provide a robust protocol for quantification, and explain the scientific rationale behind the procedural steps, aligning with the principles of modern pharmaceutical analysis.
Characterization and Significance of this compound
This compound is a key process-related impurity and potential degradant of Marbofloxacin. Its control is essential for ensuring the quality of the API.
-
Chemical Name: 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[7]
-
Molecular Formula: C₁₁H₈F₂N₂O₄.[8]
-
Origin: It is typically formed during the synthesis of the Marbofloxacin API. Its presence above the established specification limits can indicate incomplete reactions or inadequate purification.
-
Regulatory Standing: this compound is listed in the European Pharmacopoeia (Ph. Eur.) monograph for "Marbofloxacin for veterinary use" (2233).[9][10] The EDQM (European Directorate for the Quality of Medicines & HealthCare) provides a chemical reference substance (CRS) for this impurity, designated as Marbofloxacin impurity mixture A CRS, which is critical for its accurate identification and quantification.[10][11]
The use of a well-characterized reference standard for Impurity A is non-negotiable for the validation and routine execution of analytical methods designed to assess the purity of Marbofloxacin.[12][13]
Analytical Strategy: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Marbofloxacin and its related impurities.[14][15] Its high resolving power, sensitivity, and robustness make it ideal for purity testing in a QC environment.
The Causality Behind Method Choice: A reversed-phase HPLC (RP-HPLC) method is typically employed. This choice is based on the physicochemical properties of Marbofloxacin and its impurities. These are moderately polar compounds, making them well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is used for quantification, as the quinolone structure contains a chromophore that absorbs strongly in the UV region, providing excellent sensitivity.[16]
The following workflow outlines the comprehensive process for controlling this compound in a pharmaceutical QC setting.
Caption: Quality Control Workflow for this compound Analysis.
Protocol: Quantification of this compound by RP-HPLC
This protocol describes a validated method for the determination of this compound in Marbofloxacin API.
Principle
The method separates Marbofloxacin from its related impurities on a C18 column using a gradient mobile phase. Detection is performed using a UV spectrophotometer, and the amount of Impurity A is calculated against a qualified external reference standard.
Materials and Reagents
-
This compound Reference Standard (e.g., from European Pharmacopoeia CRS)[17]
-
Marbofloxacin API (Test Sample)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Water (HPLC Grade or Milli-Q)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Sonicator.
Chromatographic Conditions
The following conditions have been found suitable for the separation. Method development and optimization may be required for different HPLC systems.[16][18]
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for fluoroquinolones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute analytes from the C18 column. |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10% to 50% B15-18 min: 50% B18-20 min: 50% to 10% B20-25 min: 10% B | A gradient is essential to elute the main API peak and resolve it from closely eluting impurities, ensuring accurate integration. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column ensuring good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 290 nm | Wavelength providing good sensitivity for both Marbofloxacin and its impurities. |
| Injection Volume | 10 µL | Standard volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) | Ensures solubility of the API and impurities and is compatible with the mobile phase. |
Preparation of Solutions
-
Standard Stock Solution (Impurity A):
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with Diluent. Mix well. (Concentration ≈ 100 µg/mL).
-
-
Standard Solution (Impurity A):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with Diluent and mix well. (Concentration ≈ 1.0 µg/mL). This concentration typically corresponds to the 0.1% level relative to the sample concentration.
-
-
Sample Solution (Marbofloxacin API):
-
Accurately weigh about 100 mg of Marbofloxacin API into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with Diluent. Mix well. (Concentration ≈ 1000 µg/mL or 1.0 mg/mL).
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is a core tenet of self-validating protocols.[19][20]
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution five times.
-
Calculate the performance parameters based on these injections.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| % RSD of Peak Areas | ≤ 5.0% | Demonstrates the precision of the injection and detection system. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the separation column. |
Analytical Procedure
-
Once the SST criteria are met, inject the Diluent once, followed by the Standard Solution twice.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to ensure system stability.
Caption: Illustrative chromatogram of Impurity A and Marbofloxacin API.
Calculation
The percentage of this compound in the API sample is calculated using the following formula:
% Impurity A = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard × 100
Where:
-
AreaImpurity = Peak area of Impurity A in the sample chromatogram.
-
AreaStandard = Average peak area of Impurity A from the standard solution injections.
-
ConcStandard = Concentration of Impurity A in the standard solution (mg/mL).
-
ConcSample = Concentration of Marbofloxacin API in the sample solution (mg/mL).
-
PurityStandard = Purity of the this compound Reference Standard (as a decimal).
Method Validation Principles
The described analytical method must be validated according to ICH Q2(R1) and USP <1225> guidelines to be considered suitable for QC testing.[19][20][21] Validation ensures the method is reliable, reproducible, and accurate for its intended purpose, which is a quantitative test for an impurity.[22]
| Validation Parameter | Purpose & Typical Approach |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradation products). This is shown by spiking the drug substance with impurities and demonstrating resolution.[19] |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a specified range. A minimum of five concentrations are analyzed, typically from the Limit of Quantification (LOQ) to 120% of the specification limit.[23] |
| Accuracy | To determine the closeness of the test results to the true value. It is assessed by spiking the drug substance with known amounts of Impurity A at different concentration levels (e.g., 50%, 100%, 120% of specification).[24] |
| Precision | To measure the degree of scatter between a series of measurements. It includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).[23] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temp), indicating its reliability during normal use.[16][20] |
Conclusion
The effective quality control of Marbofloxacin relies on robust analytical methods to monitor and quantify process-related impurities and degradation products. This compound is a critical quality attribute that must be controlled within pharmacopoeial or in-house specifications. The use of a well-characterized reference standard for Impurity A is fundamental to this process. The RP-HPLC method detailed in these notes provides a reliable, precise, and accurate framework for the quantification of this compound. Adherence to rigorous system suitability testing and full method validation in accordance with ICH and USP guidelines ensures that the data generated is trustworthy and suitable for regulatory submission, ultimately safeguarding the quality and safety of the veterinary pharmaceutical product.
References
-
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography . SIELC. Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. Available from: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances . YouTube. Available from: [Link]
-
This compound | C11H8F2N2O4 | CID 14576603 . PubChem - NIH. Available from: [Link]
-
Marbofloxacin EP Impurity A | 115551-40-1 . SynZeal. Available from: [Link]
-
Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables . Pharmaceutical Analysis and Quality Assurance. Available from: [Link]
-
<1225> VALIDATION OF COMPENDIAL METHODS . U.S. Pharmacopeia. Available from: [Link]
-
Determination of marbofloxacin residues in Rabbit Tissues by HPLC . CABI Digital Library. Available from: [Link]
-
Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water . ScienceDirect. Available from: [Link]
-
Marbofloxacin Impurities Manufacturers & Suppliers . Daicel Pharma Standards. Available from: [Link]
-
USP <1225> Method Validation . BA Sciences. Available from: [Link]
-
Marbofloxacin-impurities . Pharmaffiliates. Available from: [Link]
-
Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes . Journal of AOAC INTERNATIONAL | Oxford Academic. Available from: [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets . Semantic Scholar. Available from: [Link]
-
Marbofloxacin EP Impurity A | CAS No: 115551-40-1 . Cleanchem. Available from: [Link]
-
Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders . Pink Sheet. Available from: [Link]
-
Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry . Journal of Food and Drug Analysis. Available from: [Link]
-
Analytical methods validation as per ich & usp . SlideShare. Available from: [Link]
-
Characteristics required for assay validation as per USP | Download Table . ResearchGate. Available from: [Link]
-
7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022 . EDQM. Available from: [Link]
-
Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method . Macedonian Pharmaceutical Bulletin. Available from: [Link]
-
LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column . Waters Corporation. Available from: [Link]
-
(PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets . ResearchGate. Available from: [Link]
-
Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring . MDPI. Available from: [Link]
-
List of European Pharmacopoeia Reference Standards Effective from 2025/10/1 . EDQM. Available from: [Link]
-
An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes . PubMed. Available from: [Link]
-
Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk . PubMed Central. Available from: [Link]
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 8. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. 7 new Ph. Eur. reference standards and 14 replacement batches released in October 2022 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. crs.edqm.eu [crs.edqm.eu]
- 12. Pharmaceutical Analytical Impurities [usp.org]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. academic.oup.com [academic.oup.com]
- 15. An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. scientificlabs.ie [scientificlabs.ie]
- 18. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 19. uspbpep.com [uspbpep.com]
- 20. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 21. USP <1225> Method Validation - BA Sciences [basciences.com]
- 22. researchgate.net [researchgate.net]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Robust, Validated Stability-Indicating HPLC Assay for Marbofloxacin
Abstract
This document provides a comprehensive guide for the development, optimization, and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Marbofloxacin. Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine, requires a reliable analytical method to ensure its potency, purity, and safety throughout its shelf life.[1][2] The methodology detailed herein is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, which are generated through forced degradation studies under various stress conditions as mandated by international regulatory guidelines.[3][4][5] This application note furnishes detailed protocols, method validation procedures according to ICH Q2(R1) guidelines, and the scientific rationale behind the experimental choices, making it an essential resource for researchers in quality control and drug development.[6][7][8]
Introduction: The Rationale for a Stability-Indicating Method
Marbofloxacin is a synthetic, broad-spectrum bactericidal agent that functions by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication.[1][2] The chemical stability of such a crucial therapeutic agent is a paramount concern. During storage, transportation, and handling, drug substances can degrade due to exposure to environmental factors like heat, light, humidity, and atmospheric oxygen. These degradation products may not only lead to a loss of therapeutic efficacy but could also be potentially toxic.
Therefore, a stability-indicating analytical method (SIAM) is not merely a quantitative tool but a critical component of quality control. Its primary purpose is to provide an unambiguous assessment of a drug's stability by resolving the API from all potential degradation products, impurities, and excipients.[1] The development of such a method is a requirement of regulatory bodies worldwide, as outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing.[3][4][5][9][10] This note describes a systematic approach to developing and validating a reverse-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and robust for the determination of Marbofloxacin.
Part 1: HPLC Method Development and Optimization
The goal of method development is to achieve optimal separation between Marbofloxacin and its degradation products with good peak symmetry and resolution in a reasonable runtime.
Expertise & Causality: Selecting the Right Chromatographic Conditions
The selection of chromatographic parameters is based on the physicochemical properties of Marbofloxacin (Molecular Formula: C₁₇H₁₉FN₄O₄, Molar Mass: 362.36 g/mol ).[11][12]
-
Column: A C18 column (e.g., Zorbax SB C18, 150 mm × 4.6 mm, 5 µm) is chosen for its versatility and proven performance in separating moderately polar compounds like fluoroquinolones.[13][14] The C18 stationary phase provides the necessary hydrophobicity to retain Marbofloxacin.
-
Mobile Phase: A mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.
-
Organic Phase: Acetonitrile is selected due to its low UV cutoff, low viscosity, and excellent solvating properties.
-
Aqueous Phase: A buffer is necessary to control the pH. Marbofloxacin is a zwitterionic molecule with acidic (carboxylic acid) and basic (piperazine ring) functional groups. Controlling the mobile phase pH is critical for consistent ionization state and, therefore, reproducible retention times. A common approach is to use a buffer like 1 mL of trifluoroacetic acid (TFA) in 1000 mL of water, which sets the pH to an acidic level (around 2-3).[13][14] At this pH, the carboxylic acid group is protonated (neutral), and the piperazine nitrogen is protonated (positive charge), leading to a stable analyte form and sharp peak shapes.
-
-
Detection Wavelength: Marbofloxacin exhibits significant UV absorbance. Based on its UV spectrum, a detection wavelength of 298 nm is selected to ensure high sensitivity for the parent drug and its likely degradation products, which are expected to retain the core chromophore.[13][14]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column, offering a balance between analysis time and column efficiency.[13][14] Maintaining a constant column temperature, for instance at 30°C, is crucial for ensuring the reproducibility of retention times.[13][14]
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions derived from the development process.
| Parameter | Optimized Condition |
| Instrument | HPLC System with UV/Vis or PDA Detector |
| Column | Zorbax SB C18 (150 mm × 4.6 mm), 5 µm |
| Mobile Phase | Acetonitrile : 0.1% v/v TFA in Water (17:83 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 298 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Table 1: Final Optimized HPLC Conditions
Part 2: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[1] Its purpose is to intentionally degrade the drug substance to generate the likely degradation products that could form during long-term storage.[3] This process is essential for demonstrating the specificity and selectivity of the analytical method. The ICH Q1A(R2) guideline suggests exposing the drug to acid, base, oxidative, thermal, and photolytic stress.[3][4][5][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and resolve degradants without destroying the parent peak.
Experimental Workflow for Forced Degradation
Caption: Workflow for subjecting Marbofloxacin to forced degradation.
Protocol for Forced Degradation Studies
Materials: Marbofloxacin reference standard, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC grade water, Acetonitrile, TFA.
-
Preparation of Stock Solution: Accurately weigh and dissolve Marbofloxacin in a suitable solvent (e.g., 50:50 water:ethanol) to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 5N HCl. Heat the mixture at 60°C for 1 hour.[14][15] After cooling, neutralize the solution with 5N NaOH and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 5N NaOH. Heat the mixture at 60°C for 3 hours.[14][15] After cooling, neutralize the solution with 5N HCl and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 30% H₂O₂. Keep the solution at room temperature for 1 hour.[14][15] Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug powder in a hot air oven maintained at 105°C for 160 hours.[14][15] After the specified time, weigh the powder, dissolve, and dilute to a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose the drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9] Prepare a sample solution of ~100 µg/mL.
-
Analysis: Inject the unstressed (control) and all stressed samples into the HPLC system. Use a Photodiode Array (PDA) detector to assess peak purity, ensuring the Marbofloxacin peak is spectrally homogeneous and free from co-eluting degradants.
Expected Degradation Behavior
Based on published studies, Marbofloxacin shows varying stability under different conditions. Moderate degradation is typically observed under acidic and oxidative conditions, with slight degradation under basic and thermal stress.[14][15] Fluoroquinolones, in general, are known to be susceptible to photolytic degradation, which can be a primary degradation pathway.[16][17][18][19] The primary photoproducts of Marbofloxacin often result from the homolytic cleavage of the tetrahydrooxadiazine moiety.[16][17][19]
| Stress Condition | Observation | % Degradation (Typical) |
| Acid (5N HCl, 60°C) | Moderate Degradation | 10 - 20% |
| Base (5N NaOH, 60°C) | Slight Degradation | 5 - 10% |
| Oxidative (30% H₂O₂) | Moderate Degradation | 15 - 25% |
| Thermal (105°C) | Slight Degradation | < 10% |
| Photolytic (ICH Q1B) | Significant Degradation | > 20% |
Table 2: Summary of Typical Forced Degradation Results for Marbofloxacin
Part 3: Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] The validation must be performed according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for an assay procedure.[6][7][8]
Validation Workflow
Caption: Sequential workflow for HPLC method validation.
Validation Protocols and Acceptance Criteria
1. Specificity:
-
Protocol: Analyze blank (diluent), placebo, unstressed Marbofloxacin, and all stressed samples.
-
Trustworthiness: This test proves the method's ability to assess the analyte unequivocally in the presence of other components. The chromatograms of the blank and placebo should show no interfering peaks at the retention time of Marbofloxacin. The method must resolve the Marbofloxacin peak from all degradation product peaks (resolution > 2). Peak purity analysis using a PDA detector must confirm the spectral homogeneity of the Marbofloxacin peak in all samples.
-
Acceptance Criteria: No interference at the Rt of Marbofloxacin. Peak purity index > 0.999.
2. Linearity:
-
Protocol: Prepare a series of at least five concentrations of Marbofloxacin reference standard over a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and perform linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy (Recovery):
-
Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of Marbofloxacin at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Protocol:
-
Repeatability (System & Method Precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.
6. Robustness:
-
Protocol: Intentionally make small variations in the method parameters and evaluate the impact on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
Column temperature (± 2°C)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected (RSD ≤ 2.0%).
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference, Peak Purity Index > 0.999 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10.0% |
| Robustness (RSD) | ≤ 2.0% |
Table 3: Summary of Method Validation Acceptance Criteria based on ICH Q2(R1)
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of Marbofloxacin and the separation of its degradation products. The successful application of forced degradation studies confirms the stability-indicating nature of the assay. The comprehensive validation, performed in accordance with ICH guidelines, ensures that the method is reliable and suitable for its intended purpose in quality control and stability studies of Marbofloxacin drug substance and product. This self-validating system provides a high degree of confidence in the quality assessment of Marbofloxacin.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Maheshwari, P., et al. (2017). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Cogent Chemistry.
-
ICH Harmonised Guideline. Quality Guidelines. International Council for Harmonisation.
-
Sturini, M., et al. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology.
-
Sturini, M., et al. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. PubMed.
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences.
-
ICH. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlidePlayer.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Maheshwari, P., et al. (2017). Full article: Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Taylor & Francis Online.
-
FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.
-
EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation.
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
-
Maheshwari, P., et al. (2017). Development and validation of a novel stability indicating RP-HPLC method for the quantitative determination of marbofloxacin in its tablets. Taylor & Francis Online.
-
Kalyani, B. L., et al. Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. International Journal of All Research Scientific and Technical.
-
Sturini, M., et al. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ResearchGate.
-
Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences.
-
Kalyani, B. L., et al. Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ijarsct.co.in.
-
PharmaCompass. Marbofloxacin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.
-
HMDB. Showing metabocard for Marbofloxacin (HMDB0254332). Human Metabolome Database.
-
Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate.
-
Read by QxMD. Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. Read by QxMD.
-
Amaral, F. A., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate.
-
APExBIO. Marbofloxacin - Veterinary Fluoroquinolone Antibiotic. APExBIO.
-
PubChem. Marbofloxacin. National Center for Biotechnology Information.
-
Wang, Y., et al. (2022). Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. PubMed Central.
-
Wikipedia. Marbofloxacin. Wikipedia.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. ICH Official web site : ICH [ich.org]
- 10. ikev.org [ikev.org]
- 11. Marbofloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Marbofloxacin | C17H19FN4O4 | CID 60651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scite.ai [scite.ai]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
Abstract
This application note presents a detailed protocol for the chromatographic fingerprinting of Marbofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.[1][2][3] A robust High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the simultaneous separation and quantification of Marbofloxacin and its key related substances, as specified in the European Pharmacopoeia (EP).[1] This guide provides an in-depth explanation of the experimental choices, from mobile phase composition to column chemistry, enabling researchers, quality control analysts, and drug development professionals to implement a scientifically sound and self-validating system for purity testing and stability assessment of Marbofloxacin. The protocols outlined herein adhere to the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][5][6]
Introduction: The Imperative for Fingerprinting Marbofloxacin
Marbofloxacin's efficacy as a broad-spectrum bactericidal agent is contingent upon its purity.[3] The presence of impurities, which can originate from the synthetic route or degradation of the active pharmaceutical ingredient (API), can potentially impact the safety and therapeutic efficacy of the final drug product.[1] Therefore, a highly specific and sensitive analytical method is required to create a "chromatographic fingerprint" that not only quantifies the API but also detects and controls its related substances.
This application note focuses on the separation of Marbofloxacin from its official impurities listed in the European Pharmacopoeia, such as Impurity A, B, and D, which can arise from manufacturing processes or degradation.[1][6][7] For instance, Marbofloxacin Impurity B is a known process impurity resulting from incomplete cyclization of the quinolone core.[4] Understanding the formation pathways of these impurities is critical for optimizing the manufacturing process and for developing stability-indicating analytical methods.[4][8]
The method described herein utilizes reversed-phase HPLC with UV detection, a widely adopted technique for the analysis of fluoroquinolones, offering a balance of resolution, sensitivity, and robustness.[2]
Chromatographic System and Rationale for Parameter Selection
The successful separation of Marbofloxacin from its structurally similar impurities hinges on the careful optimization of chromatographic parameters. The following section details the chosen parameters and the scientific rationale behind each selection.
Instrumentation and Consumables
-
HPLC System: A quaternary HPLC system with a UV-Vis detector is recommended. A system with a low dead volume is preferable for optimal peak shape and resolution.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the stationary phase of choice. The non-polar nature of the C18 stationary phase provides effective retention for the moderately hydrophobic Marbofloxacin and its related substances.
-
Reference Standards: Certified reference standards for Marbofloxacin and its impurities (A, B, D, etc.) are essential for peak identification and quantification. These can be sourced from pharmacopoeial bodies or specialized suppliers.[1][7][9]
Mobile Phase Selection: The Key to Resolution
The mobile phase composition is the most critical factor in achieving the desired separation. A gradient elution is employed to ensure the timely elution of all components with good peak shapes.
-
Mobile Phase A: An aqueous buffer of 0.1% formic acid in water. The acidic pH ensures the ionization state of Marbofloxacin (a carboxylic acid derivative) and its impurities, leading to consistent retention times and improved peak symmetry by minimizing tailing.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Program: A linear gradient from a lower to a higher concentration of Mobile Phase B allows for the elution of more polar impurities first, followed by the main analyte, Marbofloxacin, and finally the more non-polar impurities. This approach provides a comprehensive fingerprint of the sample in a reasonable run time.
The diagram below illustrates the logical workflow for developing the chromatographic method.
Caption: Workflow for Chromatographic Method Development and Validation.
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of Marbofloxacin reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Mobile Phase A:Mobile Phase B 80:20 v/v) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
Impurity Stock Solution (0.1 mg/mL):
-
Prepare individual stock solutions of each impurity (e.g., Impurity A, B, D) at a concentration of 0.1 mg/mL in the diluent.
Working Standard Solution (for assay):
-
Dilute the Marbofloxacin stock solution to a final concentration of approximately 0.1 mg/mL with the diluent.
Spiked Standard Solution (for specificity and peak identification):
-
Prepare a solution containing Marbofloxacin at 0.1 mg/mL and each impurity at a concentration corresponding to the specification limit (e.g., 0.2%).
Sample Preparation:
-
For drug substance, prepare a solution at a concentration of 1 mg/mL in the diluent.
-
For drug product (e.g., tablets), grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 25 mg of Marbofloxacin into a 25 mL volumetric flask, add diluent, sonicate, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 295 nm |
| Injection Volume | 10 µL |
Method Validation According to ICH Q2(R1) Guidelines
A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[4][5][6] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The Marbofloxacin peak should be free from interference from the placebo, impurities, and degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A minimum of 5 concentration levels covering the range from the reporting limit to 120% of the assay concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by recovery studies of spiked placebo at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): RSD of ≤ 1.0% for six replicate injections of the standard solution. Intermediate Precision (Inter-day): RSD of ≤ 2.0% when the assay is performed by different analysts on different days with different equipment. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined by a signal-to-noise ratio of 10:1. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined by a signal-to-noise ratio of 3:1. |
| Robustness | The method's performance should not be significantly affected by deliberate small variations in method parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Data Interpretation and Fingerprint Analysis
The resulting chromatogram provides a "fingerprint" of the Marbofloxacin sample.
-
Peak Identification: The retention time of the peaks in the sample chromatogram is compared with those of the reference standards.
-
Quantification of Marbofloxacin (Assay): The amount of Marbofloxacin is calculated by comparing the peak area of the analyte in the sample solution with that of the working standard solution.
-
Quantification of Impurities: The concentration of each impurity is determined using the external standard method or, if a standard is not available, by area normalization, assuming the response factor is similar to that of Marbofloxacin.
The diagram below outlines the process of analyzing the chromatographic data to generate a comprehensive purity profile.
Caption: Data Analysis Workflow for Chromatographic Fingerprinting.
Conclusion
The chromatographic fingerprinting method detailed in this application note provides a reliable and robust framework for the quality control of Marbofloxacin. By explaining the scientific rationale behind the experimental choices and adhering to ICH validation guidelines, this protocol equips researchers and analysts with the necessary tools to ensure the purity, safety, and efficacy of Marbofloxacin drug substance and product. The application of this method will facilitate comprehensive stability studies and ensure compliance with regulatory standards.
References
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
-
PubMed. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). 5 new Ph. Eur. reference standards and 12 replacement batches released in November 2022. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubChem. (n.d.). Marbofloxacin. Retrieved from [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Retrieved from [Link]
-
ACS Publications. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Retrieved from [Link]
-
PubMed. (2024). Enhanced Degradation of Marbofloxacin via a Synergistic Photoelectro-Fenton-Peroxymonosulfate Process: Kinetic and Energy Insights. Retrieved from [Link]
-
National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]
-
Wikipedia. (n.d.). Marbofloxacin. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Marbofloxacin. Retrieved from [Link]
-
PharmaCompass. (n.d.). Marbofloxacin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Marbofloxacin. Retrieved from [Link]
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Marbofloxacin | C17H19FN4O4 | CID 60651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scientificlabs.ie [scientificlabs.ie]
Troubleshooting & Optimization
resolving co-elution of Marbofloxacin and Impurity A in HPLC
Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the HPLC analysis of Marbofloxacin and encountering co-elution with its related substance, Impurity A. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you achieve baseline separation and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: Why are Marbofloxacin and Impurity A co-eluting in my reversed-phase HPLC method?
A: Co-elution occurs when two or more compounds exit the HPLC column at the same time, resulting in overlapping or completely merged peaks. The resolution between two peaks is governed by three factors: column efficiency (N), retention factor (k), and, most critically, selectivity (α).[1] When Marbofloxacin and Impurity A co-elute, it is almost always an issue of insufficient selectivity (α ≈ 1), meaning the chromatographic system is not discriminating enough between the two molecules.[2]
Marbofloxacin is a third-generation fluoroquinolone antibiotic with a complex structure.[3][4] Impurity A, identified as 6,7-Difluoro-8-hydroxy-1,4-dihydro-1-methylamino-4-oxoquinoline-3-carboxylic Acid, shares a core quinolone structure but lacks the bulky bicyclic substituent of the parent molecule.[5][6] While their structures are different, their similar polarity and ionization potential under certain conditions can lead to nearly identical retention times on a standard C18 column. Both molecules possess ionizable carboxylic acid and amine functional groups, making their retention behavior highly sensitive to the mobile phase environment.[7][8]
Q2: How can I definitively confirm that a single peak is actually two co-eluting compounds?
A: Visual inspection of the chromatogram is the first step. Look for subtle signs of asymmetry, such as peak fronting, tailing, or shoulders, which can indicate a hidden peak.[2][9] However, perfect co-elution may yield a symmetrical peak. For definitive confirmation, more advanced detection techniques are necessary:
-
Use a Diode Array Detector (DAD/PDA): This is the most common and effective method for assessing peak purity. A DAD scans a range of wavelengths and can generate UV-Vis spectra at different points across the peak (upslope, apex, downslope). If the spectra are not identical, it confirms the presence of more than one compound.[2]
-
Leverage Mass Spectrometry (LC-MS): If you have access to an LC-MS system, you can monitor the mass-to-charge ratios (m/z) across the eluting peak. The molecular weight of Marbofloxacin is approximately 362.36 g/mol , while Impurity A is 270.2 g/mol .[5] The presence of both masses under a single chromatographic peak is unequivocal proof of co-elution.
Q3: I've confirmed co-elution. What is the most effective first step to resolve the peaks?
A: The most powerful and easily adjustable parameter for separating ionizable compounds in reversed-phase HPLC is the mobile phase pH .[10][11] Both Marbofloxacin and Impurity A have multiple pKa values due to their acidic and basic functional groups.[8] By changing the pH of the mobile phase, you alter the ionization state of each molecule. This change in charge directly impacts their hydrophobicity and interaction with the non-polar C18 stationary phase, often leading to significant shifts in retention time and a dramatic improvement in selectivity.[11][12]
The general rule is to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analytes.[11][13] This ensures that each compound exists predominantly in a single, stable ionic form (either fully protonated or fully deprotonated), leading to sharper peaks and more stable retention times.[14]
Troubleshooting Guide & Experimental Protocols
If you are facing co-elution, follow this systematic troubleshooting workflow. The key is to change only one parameter at a time to clearly understand its effect on the separation.[15]
Q4: I've optimized the mobile phase, but resolution is still below 1.5. What are my options?
A: If extensive mobile phase optimization (pH and organic modifier) fails, the interactions between your analytes and the stationary phase are likely too similar for that specific chemistry. The next step is to change the stationary phase itself to introduce different separation mechanisms. [10]
-
Change Column Chemistry: Instead of a standard C18 column, consider one with a different bonded phase.
-
Polar-Embedded Phase: These columns (e.g., with amide or carbamate groups embedded in the alkyl chains) offer enhanced retention for polar compounds and different selectivity for molecules capable of hydrogen bonding.
-
Phenyl-Hexyl Phase: This phase can provide unique selectivity for compounds with aromatic rings through pi-pi interactions. This could be highly effective in differentiating Marbofloxacin and Impurity A.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase with ion-exchange characteristics can offer powerful separation capabilities for ionizable compounds. [7]* Increase Column Efficiency: While selectivity is the primary issue, increasing efficiency can also improve resolution by making peaks sharper and narrower.
-
Use a Longer Column: A longer column increases the plate number (N), but also increases analysis time and backpressure. [10] * Switch to Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency and can often resolve closely eluting peaks. [10] * Use Solid-Core Columns: These columns feature a solid, impermeable core with a porous outer layer. They provide efficiency close to sub-2 µm particles but with significantly lower backpressure. [15]
-
-
Adjust Temperature: Increasing the column temperature reduces mobile phase viscosity, which improves mass transfer and leads to higher efficiency (sharper peaks). [10]It can also subtly alter selectivity. [15]Try running the analysis at elevated temperatures (e.g., 40°C or 50°C), ensuring your analytes are stable at these conditions.
By systematically working through these parameters—starting with the easiest and most impactful (pH) and moving toward more fundamental changes (column chemistry)—you can develop a robust and reliable method for the complete separation of Marbofloxacin and Impurity A.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Advanced Materials Technology. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. (n.d.). SIELC. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
How does pH of the mobile phase affects the resolution on reversed-phase HPLC? (2018). ResearchGate. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Organic modifiers for the separation of organic acids and bases by liquid chromatography. (2005). Journal of Chromatography A. [Link]
-
HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013). Restek. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (2023). International Journal of All Research Scientific and Technical. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]
-
HPLC Troubleshooting. (n.d.). Waters Corporation. [Link]
-
Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. (2017). Revue Roumaine de Chimie. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2002). LCGC International. [Link]
-
Marbofloxacin EP Impurity A. (n.d.). Alentris Research Pvt. Ltd.. [Link]
-
Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. (2015). Journal of Chromatographic Science, Oxford Academic. [Link]
-
Marbofloxacin Impurity A. (n.d.). PubChem, NIH. [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. (2018). Semantic Scholar. [Link]
-
Marbofloxacin-impurities. (n.d.). Pharmaffiliates. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]
-
Marbofloxacin Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. [Link]
-
Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. (2024). ResearchGate. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (2023). IJARST. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]
-
Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. (2022). Pink Sheet. [Link]
-
(PDF) Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. (2018). ResearchGate. [Link]
-
Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. (2010). PubMed. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (2023). ResearchGate. [Link]
-
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. (2010). ResearchGate. [Link]
-
United Kingdom Veterinary Medicines Directorate Woodham Lane New Haw Addlestone Surrey KT15 3LS DECENTRALISED PROCEDURE PUBLICLY. (n.d.). GOV.UK. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. alentris.org [alentris.org]
- 6. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting Peak Shape for Marbofloxacin Impurity A in Chromatography
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peak shape of Marbofloxacin Impurity A. Here, we will explore the common causes of poor peak shape, such as tailing and broadening, and provide systematic troubleshooting strategies to achieve optimal separation and quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape often problematic?
Marbofloxacin is a third-generation fluoroquinolone antibiotic used in veterinary medicine.[1][2] this compound, chemically known as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a related substance that must be monitored to ensure the quality and safety of the final drug product.[3][4]
The structure of this compound contains several functional groups that can lead to poor peak shape in reversed-phase HPLC.[3][5] Like many fluoroquinolones, it has basic moieties that can interact with residual silanol groups on silica-based stationary phases, causing peak tailing.[6][7][8] Additionally, its ability to chelate with metal ions can also contribute to peak distortion.[9]
Q2: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak's trailing edge is wider than its leading edge, resulting in an asymmetrical shape.[8][10] Ideally, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1 indicates a perfectly symmetrical peak, and values greater than 1 signify tailing.[8]
Q3: What are the primary causes of peak tailing for this compound?
The primary causes of peak tailing for this compound are multifaceted and often interrelated:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are a major culprit.[7][11] These silanol groups can be acidic and interact with basic functional groups on the impurity molecule, leading to a secondary retention mechanism that causes peak tailing.[6][7]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role.[12] If the pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, which can lead to peak distortion.[12][13] For basic compounds like this compound, a mobile phase pH that is too high can deprotonate the silanol groups, increasing their interaction with the protonated analyte.[14]
-
Metal Chelation: Fluoroquinolones are known to chelate with metal ions.[9] Trace metals present in the HPLC system (e.g., stainless steel frits, tubing) or the silica matrix of the column can interact with the impurity, causing peak tailing or broadening.[7][9][15]
-
Column Overload: Injecting too much sample can overload the column, leading to peak distortion.[7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[13][16]
Troubleshooting Guide: Improving Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving peak shape issues for this compound.
Issue 1: Significant Peak Tailing Observed
Hypothesis A: Secondary Silanol Interactions
-
Explanation: The basic functional groups on this compound can interact with acidic silanol groups on the silica stationary phase.[6][7] This secondary interaction mechanism leads to peak tailing. By manipulating the mobile phase or choosing a different column, these interactions can be minimized.
-
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To protonate the residual silanol groups on the column, thereby reducing their interaction with the basic analyte.[6][17]
-
Procedure:
-
Prepare a mobile phase with a pH in the range of 2.5 to 3.5. A common choice is a phosphate or formate buffer. For example, a mobile phase of acetonitrile and a buffer solution (e.g., 25mM potassium dihydrogen phosphate) with the pH adjusted to 2.5 has been used for separating marbofloxacin and its impurities.[18]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and observe the peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing.
-
-
Protocol 2: Addition of a Competing Base
-
Objective: To introduce a competing base that will preferentially interact with the active silanol sites, effectively masking them from the analyte.[19]
-
Procedure:
-
Add a small concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to the mobile phase.[19] TEA will compete with the basic analyte for the active silanol sites.[20]
-
Ensure the mobile phase is well-mixed and equilibrated with the column.
-
Inject the sample and evaluate the peak shape.
-
-
Expected Outcome: Improved peak symmetry due to the reduction of secondary interactions.
-
-
Protocol 3: Column Selection
-
Objective: To use a column with a lower concentration of active silanol groups.
-
Procedure:
-
Select a modern, high-purity, end-capped C18 column. End-capping is a process that chemically bonds a small silane molecule to the residual silanol groups, making them less active.[6][13]
-
Alternatively, consider a column with a different stationary phase chemistry, such as a polar-embedded phase, which can shield the silanol groups.[13]
-
-
Expected Outcome: Sharper, more symmetrical peaks.
-
Issue 2: Peak Broadening and Tailing, Even at Low pH
Hypothesis B: Metal Chelation
-
Explanation: Fluoroquinolones, including this compound, can form complexes with metal ions.[9][21] These ions can leach from stainless steel components of the HPLC system (frits, tubing, pump heads) or be present as impurities in the silica packing material.[9][22] This interaction can lead to peak distortion.[9][15]
-
Protocol 4: Addition of a Metal Chelating Agent
-
Objective: To introduce a strong chelating agent into the mobile phase that will bind to any free metal ions, preventing them from interacting with the analyte.
-
Procedure:
-
Add a low concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase. A typical starting concentration is 0.1 mM.
-
Thoroughly equilibrate the system with the new mobile phase to ensure all metal surfaces are passivated.
-
Inject the sample and assess the peak shape.
-
-
Expected Outcome: A noticeable improvement in peak shape and potentially an increase in peak area.
-
-
Protocol 5: System and Column Considerations
-
Objective: To minimize the contact of the analyte with metal surfaces.
-
Procedure:
-
Consider using a PEEK or other bio-inert HPLC system and column hardware to reduce metal ion leaching.[15]
-
Some manufacturers offer columns with specially treated surfaces to minimize metal interactions.
-
-
Expected Outcome: A significant reduction in peak tailing and improved reproducibility.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Action | Key Parameters to Adjust |
| Peak Tailing | Secondary Silanol Interactions | Lower mobile phase pH | pH (2.5 - 3.5) |
| Add a competing base | Triethylamine (TEA) concentration (e.g., 0.1%) | ||
| Use an end-capped column | Column chemistry | ||
| Peak Broadening/Tailing | Metal Chelation | Add a metal chelating agent | EDTA concentration (e.g., 0.1 mM) |
| Use a bio-inert system | HPLC hardware (PEEK vs. Stainless Steel) | ||
| General Poor Peak Shape | Extra-column Volume | Minimize tubing length and diameter | System configuration |
| Column Contamination | Implement a column wash procedure | Washing solvents |
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Maheshwari, P., Shukla, N., & Dare, M. K. (2018). Development and Validation of a Novel Stability-Indicating Reversed-Phase Ion-Pair Chromatographic Method for the Quantitation of Impurities in Marbofloxacin Tablets. Journal of AOAC INTERNATIONAL, 101(3), 695-702. [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Deacon, M. (1997). Metal Chelation in Separation Science. DORAS | DCU Research Repository. [Link]
-
SynZeal. (n.d.). Marbofloxacin EP Impurity A. Retrieved from [Link]
-
Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical chromatography, 18(7), 443–449. [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
Olennikov, D. N., & Chirikova, N. K. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules (Basel, Switzerland), 19(11), 18037–18053. [Link]
-
United States Pharmacopeia. (n.d.). Marbofloxacin Compounded Oral Suspension, Veterinary. USP-NF. Retrieved from [Link]
-
Cleanchem. (n.d.). Marbofloxacin EP Impurity A. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 518-522. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AKJournals. (2018, December 14). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Retrieved from [Link]
-
SilcoTek Corporation. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silcotek.com [silcotek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chromtech.com [chromtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. agilent.com [agilent.com]
- 18. academic.oup.com [academic.oup.com]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. doras.dcu.ie [doras.dcu.ie]
- 22. silcotek.com [silcotek.com]
Navigating the Nuances of Marbofloxacin Impurity Analysis: A Technical Troubleshooting Guide
For Immediate Release
Marbofloxacin, a third-generation fluoroquinolone antibiotic, is widely used in veterinary medicine for its broad-spectrum activity.[1] Its chemical structure, featuring a carboxylic acid group and a piperazine ring, lends it specific physicochemical properties, including pKa values of 5.38 and 6.16, that directly influence its chromatographic behavior.[2] Understanding these properties is the cornerstone of effective method development and troubleshooting.
This guide is structured to address specific problems you may encounter, from peak shape anomalies to resolution challenges with pharmacopoeial impurities. Each section provides a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue, grounded in scientific principles.
Frequently Asked Questions & Troubleshooting
Category 1: Peak Shape Problems
Question 1: My Marbofloxacin peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for Marbofloxacin is a common issue, often rooted in secondary interactions with the stationary phase. Here’s a breakdown of the causes and solutions:
-
Cause A: Silanol Interactions: Marbofloxacin, with its basic piperazine moiety, is prone to interacting with acidic silanol groups on the surface of silica-based C18 columns. These interactions lead to peak tailing.
-
Solution A: Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to adjust the mobile phase pH.
-
Protocol: Lowering the pH of the aqueous portion of your mobile phase to a range of 2.5-3.5 will protonate the silanol groups, minimizing their interaction with the protonated Marbofloxacin. A buffer, such as phosphate or formate, should be used to maintain a stable pH.[3] For example, a mobile phase consisting of a buffer at pH 2.5, methanol, and glacial acetic acid (77:23:0.5, v/v/v) has been shown to produce symmetrical peaks.[4]
-
-
Cause B: Metal Contamination: Trace metal ions in the sample, mobile phase, or on the column itself can chelate with Marbofloxacin, causing peak tailing.
-
Solution B: Use of High-Purity Materials and Additives:
-
Protocol:
-
Always use HPLC-grade solvents and high-purity salts for your mobile phase.
-
Consider adding a chelating agent like EDTA to your mobile phase at a low concentration (e.g., 0.1 mM) to sequester metal ions.
-
If the column is suspected to be contaminated, a wash with a chelating agent solution may be beneficial.
-
-
-
Cause C: Column Overload: Injecting too concentrated a sample can lead to peak fronting, but in some cases, can also contribute to tailing.
-
Solution C: Sample Dilution:
-
Protocol: Prepare a dilution series of your sample and inject them to determine the optimal concentration that gives a symmetrical peak shape while maintaining adequate sensitivity.
-
Category 2: Retention Time and Resolution Issues
Question 2: I'm observing a drift in the retention time of Marbofloxacin across my analytical run. What should I investigate?
Answer:
Retention time drift can compromise the reliability of your analysis. The following are common culprits and their remedies:
-
Cause A: Inadequate Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can lead to shifting retention times.
-
Solution A: Extended Equilibration:
-
Protocol: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. A good starting point is to equilibrate for at least 10-15 column volumes. Monitor the baseline for stability before proceeding with the next injection.
-
-
Cause B: Mobile Phase Composition Changes: Evaporation of the more volatile organic component of the mobile phase or changes in the buffer pH can alter the elution strength and lead to retention time drift.
-
Solution B: Proper Mobile Phase Handling:
-
Protocol:
-
Keep mobile phase reservoirs tightly capped to minimize evaporation.
-
Prepare fresh mobile phase daily.
-
If using a buffer, ensure it is within its effective buffering range and that the pH is consistent across batches.
-
-
-
Cause C: Temperature Fluctuations: The temperature of the column can significantly impact retention times.
-
Solution C: Use of a Column Oven:
-
Protocol: Employ a column oven to maintain a constant and consistent temperature throughout your analytical run. A temperature of 40°C has been used effectively in Marbofloxacin analysis.[4]
-
Question 3: I am struggling to achieve baseline separation between Marbofloxacin and its European Pharmacopoeia (Ph. Eur.) Impurity C. What strategies can I employ?
Answer:
Co-elution of impurities is a frequent challenge. Marbofloxacin Impurity C, 6,8-difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is structurally very similar to Marbofloxacin.[5] Achieving separation requires careful optimization of your chromatographic conditions.
-
Strategy A: Mobile Phase Optimization:
-
Protocol:
-
Adjust Organic Modifier Ratio: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A small decrease in the organic content can increase retention and potentially improve resolution.
-
Change Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of your separation due to different solvent properties.
-
pH Adjustment: As with peak tailing, slight adjustments to the mobile phase pH can alter the ionization state of both Marbofloxacin and its impurities, potentially leading to differential retention and improved resolution.
-
-
-
Strategy B: Gradient Elution:
-
Protocol: If an isocratic method is not providing sufficient resolution, develop a shallow gradient. Start with a lower percentage of the organic modifier and gradually increase it. This can help to separate closely eluting compounds. A gradient of acetonitrile from 5% to 50% over 10 minutes has been used for impurity analysis.[4]
-
-
Strategy C: Alternative Stationary Phases:
-
Protocol: If optimizing the mobile phase is insufficient, consider a different column chemistry.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics, such as the Obelisc R or Primesep D, can offer unique selectivity for ionizable compounds like Marbofloxacin and its impurities.[4]
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 phases due to pi-pi interactions and may be effective in resolving structurally similar compounds.
-
-
Experimental Protocols & Data
Typical HPLC Parameters for Marbofloxacin Impurity Analysis
For your reference, here is a table summarizing typical starting conditions for Marbofloxacin impurity analysis based on published methods.[2][4]
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in 10mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with a low percentage of B, ramp up as needed |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35 - 40 °C |
| Detection Wavelength | 270 - 315 nm |
| Injection Volume | 10 - 20 µL |
Workflow for Troubleshooting Poor Peak Shape
The following diagram illustrates a logical workflow for addressing peak shape issues in your Marbofloxacin analysis.
Caption: A decision-tree workflow for troubleshooting common peak shape problems.
Conclusion
This guide provides a foundational framework for addressing common challenges in the HPLC analysis of Marbofloxacin and its impurities. By understanding the interplay between the analyte's chemistry, the mobile phase, and the stationary phase, you can systematically diagnose and resolve issues, leading to more robust and reliable analytical data. For further in-depth information, please consult the references provided below.
References
-
Maheshwari, P., Shukla, N., & Dare, M. K. (2018). Development and Validation of a Novel Stability-Indicating Reversed-Phase Ion-Pair Chromatographic Method for the Quantitation of Impurities in Marbofloxacin Tablets. Journal of AOAC International, 101(4), 1021–1029. Available at: [Link]
-
Addepalli, V. R., et al. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. International Journal of Pharmaceutical Sciences Review and Research, 84(10), 47-51. Available at: [Link]
-
SIELC Technologies. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved January 14, 2026, from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 14, 2026, from [Link]
-
Gawas, P., & Patel, P. (2023). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Results in Chemistry, 5, 100749. Available at: [Link]
-
Kassab, N. M., et al. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Acta Chromatographica, 30(3), 195-200. Available at: [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved January 14, 2026, from [Link]
-
SynThink Research Chemicals. (n.d.). Marbofloxacin EP Impurity C. Retrieved January 14, 2026, from [Link]
-
Daicel Pharma Standards. (n.d.). Marbofloxacin Impurity C. Retrieved January 14, 2026, from [Link]
-
El-Gindy, A., et al. (2026). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Scientific Reports, 16(1), 793. Available at: [Link]
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Optimization of Mobile Phase for Marbofloxacin Impurity Separation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the chromatographic separation of Marbofloxacin and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve challenges effectively. This document moves beyond rigid templates to offer a logical, problem-oriented approach to method development and troubleshooting.
Introduction: The Challenge of Marbofloxacin Impurity Profiling
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2][3][4] Its analysis is critical for ensuring product quality and safety, which necessitates the separation of the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[3][5][6] The key to a successful separation lies in the meticulous optimization of the High-Performance Liquid Chromatography (HPLC) mobile phase.
Marbofloxacin's chemical structure contains both a carboxylic acid and a piperazinyl group, making it an amphoteric molecule with multiple pKa values (approximately 5.4 and 6.2).[7][8] This characteristic means its ionization state—and therefore its chromatographic behavior—is highly dependent on the mobile phase pH.[9][10] This guide will address the common issues encountered during method development and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: My Marbofloxacin peak is tailing severely. What is the most likely cause and the quickest fix?
Answer: Peak tailing for Marbofloxacin is the most frequently reported issue. The primary cause is secondary ionic interactions between the protonated (positively charged) basic piperazinyl group on the Marbofloxacin molecule and ionized residual silanol groups (-Si-O⁻) on the surface of the C18 column packing material.[11] These silanols act as cation-exchange sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
The Quickest Fix: Adjust the mobile phase pH to be acidic, ideally between pH 2.5 and 3.5 .[11][12] This serves two purposes:
-
Suppresses Silanol Ionization: At a low pH, the residual silanol groups are protonated (-Si-OH), neutralizing their negative charge and minimizing their ability to interact with the basic analyte.[11]
-
Ensures Consistent Analyte Ionization: While the piperazinyl group will be fully protonated, this low pH ensures a single, consistent ionic state for the molecule, leading to a more symmetrical peak.
A simple way to achieve this is by adding 0.1% (v/v) of an acid like formic acid, acetic acid, or trifluoroacetic acid to the aqueous portion of your mobile phase.[8][12][13]
Q2: I have poor resolution between Marbofloxacin and a known impurity. What mobile phase parameter should I adjust first?
Answer: While adjusting the organic-to-aqueous ratio (mobile phase strength) is a valid step, the most powerful tool for manipulating selectivity for ionizable compounds like Marbofloxacin and its impurities is mobile phase pH .[10][14] Impurities often have slightly different pKa values than the parent molecule. Changing the pH can alter the degree of ionization of the API versus the impurity, leading to significant changes in their relative retention and potentially resolving co-eluting peaks.
Start by making small, systematic adjustments to the pH (e.g., ±0.2 pH units) around your current setpoint and observe the impact on resolution. A detailed protocol for this is provided in the Troubleshooting section.
Q3: My retention times are drifting from one injection to the next. What's wrong?
Answer: Retention time instability for ionizable analytes is almost always linked to an unstable mobile phase pH.[15] A change of as little as 0.1 pH units can cause noticeable shifts in retention.[15]
Probable Causes & Solutions:
-
Inadequate Buffering: Your mobile phase lacks a buffer or the buffer concentration is too low to resist pH shifts.[11]
-
Inconsistent Mobile Phase Preparation: Minor variations in the amount of acid modifier added during preparation can lead to run-to-run pH differences.
-
Solution: Use precise volumetric measurements for all components. When preparing large batches of mobile phase, ensure it is thoroughly mixed before use.
-
-
Lack of Column Equilibration: The column chemistry is not fully equilibrated with the mobile phase at the start of the sequence.
-
Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.
-
In-Depth Troubleshooting & Optimization Protocols
This section provides structured approaches to resolving common and complex separation issues.
Troubleshooting Guide: Common Chromatographic Problems
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Severe Peak Tailing | 1. Secondary Silanol Interactions: The basic piperazinyl group on Marbofloxacin is interacting with ionized silanols on the column.[11] 2. Column Overload: Injecting too much sample mass saturates the stationary phase.[12] | 1. Lower Mobile Phase pH: Adjust pH to 2.5-3.5 using 0.1% formic or phosphoric acid to neutralize silanols.[7][11][18] 2. Use a High-Purity Column: Modern, end-capped columns have fewer active silanols. 3. Reduce Injection Concentration: Dilute the sample and reinject. |
| Poor Resolution | 1. Suboptimal pH: The current pH does not provide sufficient selectivity between Marbofloxacin and the impurity.[9] 2. Incorrect Organic Solvent: The choice of acetonitrile vs. methanol may not be optimal for this specific separation. 3. Insufficient Efficiency: The peak widths are too broad. | 1. Perform a pH Study: Follow the protocol below to systematically evaluate the effect of pH on resolution. 2. Scout Organic Modifiers: Try substituting methanol for acetonitrile (or vice-versa). Methanol often provides different selectivity for polar compounds. 3. Optimize Flow Rate/Gradient: For gradient methods, decrease the slope. For isocratic methods, decrease the flow rate. |
| Peak Splitting or Shoulders | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile). 2. Column Contamination/Void: The column inlet frit is partially blocked, or a void has formed at the head of the column.[15] | 1. Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume. 2. Use a Guard Column: This protects the analytical column from strongly retained contaminants.[15] 3. Flush and Reverse Column: Disconnect the column, reverse its direction, and flush with a strong solvent to clear blockages. If a void is visible, the column must be replaced. |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and solving common separation issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocol 1: Systematic Mobile Phase pH Optimization
This protocol is designed to find the optimal pH for maximizing resolution between Marbofloxacin and its critical impurity pairs.
Objective: To evaluate the effect of mobile phase pH on analyte retention and selectivity.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Buffer salt (e.g., Potassium Phosphate monobasic) or Acid modifier (e.g., Formic Acid, Phosphoric Acid)
-
pH meter
-
Marbofloxacin standard and impurity reference materials
Procedure:
-
Prepare Aqueous Stock Buffer: Prepare a 100 mM phosphate buffer stock solution.
-
Create Mobile Phase Series: Prepare a series of aqueous mobile phase components (Aqueous Phase A) at different pH values. For example, to target a pH range of 2.5 to 4.0:
-
Bottle 1: 10 mM Phosphate in Water, adjust to pH 2.5 with Phosphoric Acid.
-
Bottle 2: 10 mM Phosphate in Water, adjust to pH 2.8 with Phosphoric Acid.
-
Bottle 3: 10 mM Phosphate in Water, adjust to pH 3.1 with Phosphoric Acid.
-
...and so on, up to pH 4.0.
-
-
Set Chromatographic Conditions:
-
Column: High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Organic Phase B: Acetonitrile.
-
Method: Start with a simple isocratic method (e.g., 70% Aqueous Phase A, 30% Organic Phase B) or a generic gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV wavelength at the optimum for Marbofloxacin (e.g., ~290-300 nm).[7]
-
-
Equilibrate and Analyze: For each pH value:
-
Thoroughly flush and equilibrate the column with the specific mobile phase mixture (at least 20 column volumes).
-
Inject the standard mixture containing Marbofloxacin and its impurities.
-
-
Evaluate Data: Create a table plotting pH against the resolution (Rs) value for the critical pair. The optimal pH is the one that provides the maximum resolution (ideally Rs ≥ 2.0).
Visualization: The Role of pH
The diagram below explains how adjusting mobile phase pH mitigates unwanted interactions that cause peak tailing.
Caption: Effect of pH on Marbofloxacin-Silanol interactions.
Recommended Starting Conditions
For those beginning method development for Marbofloxacin impurities, the following conditions provide a robust starting point based on published methods and best practices.[7][8][17][18][19]
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, high-purity silica, end-capped (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water OR 10-25 mM Phosphate Buffer in Water | Establishes an acidic pH to control peak shape and provides buffering capacity.[8][11] |
| Mobile Phase B | Acetonitrile | Common and effective organic modifier for fluoroquinolones, offering good efficiency.[20] |
| pH Target | 2.8 - 3.2 | A proven range that ensures symmetrical peaks for Marbofloxacin.[7][17][18] |
| Detection | 290 - 330 nm | Marbofloxacin has strong UV absorbance in this range.[7][8] |
| Column Temp. | 25 - 40 °C | Elevated temperature can improve efficiency and reduce pressure. |
| Elution Mode | Gradient | Recommended for impurity profiling to resolve early and late eluting compounds. A typical scouting gradient is 5% to 95% B over 20-30 minutes. |
References
-
Phenomenex Inc. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Oliveira, K. R. W., et al. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Acta Chromatographica, 30(4), 291-295. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
-
Singh, B., & Singh, S. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved from [Link]
-
Gajda, M., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. BioMed Research International, 2016, 8159213. Retrieved from [Link]
-
Bel-Lhassan, S., et al. (2015). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Journal of Liquid Chromatography & Related Technologies, 38(10), 1011-1016. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A. Retrieved from [Link]
-
Aligns Pharma. (n.d.). Marbofloxacin Impurities. Retrieved from [Link]
-
Kumar, A., et al. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. International Journal of Pharmaceutical Sciences and Research, 15(10), 1000-1008. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2025). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Scientific Reports, 15, Article number not yet assigned. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
-
Liu, Y., et al. (2012). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Bulletin of the Korean Chemical Society, 33(1), 239-244. Retrieved from [Link]
-
Suntornsuk, W., et al. (2012). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. Songklanakarin Journal of Science and Technology, 34(1), 57-64. Retrieved from [Link]
-
Wockhardt Research Centre. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 331-335. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2025). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. ResearchGate. Retrieved from [Link]
-
Elgendy, K., & Fadel, S. (2022). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Journal of Taibah University for Science, 16(1), 1-8. Retrieved from [Link]
-
Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Oliveira, K. R. W., et al. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Singh, B., & Singh, S. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. Retrieved from [Link]
-
CABI Digital Library. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. moravek.com [moravek.com]
- 10. veeprho.com [veeprho.com]
- 11. hplc.eu [hplc.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. moca.net.ua [moca.net.ua]
- 17. Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the analysis of Marbofloxacin Impurity A
Welcome to the technical support resource for the bioanalysis of Marbofloxacin Impurity A. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with matrix effects during method development and sample analysis. Here, we move beyond simple protocols to explain the underlying causes of common issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects
This section addresses the foundational questions every analyst should understand before troubleshooting.
Q1: What exactly is this compound?
This compound is a related substance of the fluoroquinolone antibiotic Marbofloxacin. Its chemical name is 6,7-Difluoro-8-hydroxy-1,4-dihydro-1-methylamino-4-oxoquinoline-3-carboxylic Acid.[1] Understanding its structure is key to developing selective extraction and chromatographic methods. It is one of several potential impurities that must be monitored to ensure the purity and safety of the active pharmaceutical ingredient (API).[2]
Q2: What are "matrix effects" in the context of LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][4] When analyzing biological samples (e.g., plasma, milk, tissue), these components can interfere with the process of getting your target analyte, this compound, into the gas phase as an ion, which is essential for mass spectrometry detection. This interference manifests in two primary ways:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal.[3][5]
-
Ion Enhancement: Less common, but occurs when matrix components increase the ionization efficiency, leading to a stronger, artificially inflated signal.[3][4]
Q3: Why are matrix effects a critical problem for quantitative bioanalysis?
Matrix effects are a primary source of error and variability in LC-MS/MS methods.[6] If unaddressed, they can severely compromise the accuracy, precision, and sensitivity of your assay.[3] For instance, if the matrix effect varies between your calibration standards and your unknown samples, or even between different unknown samples, your quantitative results will be unreliable. Regulatory bodies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[7][8][9][10]
Q4: What are the primary culprits behind matrix effects in biological samples?
The composition of the biological matrix dictates the source of interference.
-
Plasma/Serum: Endogenous phospholipids from cell membranes are the most notorious cause of ion suppression. Proteins, salts, and anticoagulants can also contribute.
-
Milk: Rich in proteins (caseins), fats, and carbohydrates, all of which can cause significant matrix effects.
-
Tissues: Tissue homogenates are exceptionally complex, containing high concentrations of lipids and proteins that must be removed effectively.
Q5: How do I quantitatively assess matrix effects in my method?
The most accepted method is the post-extraction spike analysis , which is used to calculate the Matrix Factor (MF).[11] The process involves comparing the analyte's peak area in two different sets of samples:
-
Set A: Analyte spiked into a blank solvent.
-
Set B: Blank biological matrix is extracted first, and then the analyte is spiked into the final, clean extract.
The Matrix Factor is calculated as: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])
An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, and an MF > 1.0 indicates ion enhancement. To account for variability, this should be tested using at least six different lots of the biological matrix, as recommended by FDA guidance.[10]
Troubleshooting Guide: From Problem to Solution
This section is structured to address specific issues you may encounter during your experiments.
Problem: My signal for this compound is low and highly variable between replicates. How can I confirm if matrix effects are the cause?
Causality: Low and erratic signals are classic symptoms of ion suppression, especially when the variability is high between different biological samples. This suggests that the concentration of interfering components differs from sample to sample.
Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion): First, visualize where ion suppression is occurring in your chromatogram.
-
Workflow: Set up a constant infusion of this compound solution into the MS source, bypassing the analytical column.
-
Experiment: Inject an extracted blank matrix sample onto the column.
-
Interpretation: You will observe a stable ion current from the infused standard. Any dips or drops in this baseline correspond to retention times where matrix components are eluting and causing ion suppression. If a significant dip occurs at the retention time of your analyte, you have strong evidence of a matrix effect.
-
-
Quantitative Confirmation (Matrix Factor Calculation): Next, quantify the extent of the effect.
-
Protocol: Follow the detailed Protocol for Post-Extraction Spike Experiment provided in the "Experimental Protocols" section below.
-
Analysis: Calculate the Matrix Factor (MF) and, more importantly, the Internal Standard (IS)-Normalized MF . Regulatory guidelines state that the coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should be ≤15%.[7][8] A high %CV is a clear indicator that your current method is not adequately compensating for matrix variability.
-
Problem: I've confirmed significant ion suppression. What is my first course of action to get a cleaner sample?
Causality: The most effective way to combat matrix effects is to remove the interfering components before they ever reach the LC-MS system.[12] Your choice of sample preparation is the most critical decision in your method development.
Solution: Optimize Your Sample Preparation Strategy
Evaluate different extraction techniques. A head-to-head comparison is often necessary.
| Technique | Mechanism | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) or acid is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, inexpensive, high-throughput compatible.[13] | Non-selective. Poor removal of phospholipids and salts, leading to significant matrix effects.[6][13] | Rapid screening in early discovery where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample and an immiscible organic solvent. pH adjustment can be used to ensure the analyte is in a neutral state for efficient extraction. | More selective than PPT, can provide a cleaner extract.[13] | More labor-intensive, uses larger volumes of organic solvents, harder to automate.[13] | Assays where PPT is too "dirty" and a more targeted extraction is needed. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of strong solvent.[14][15] | Highly selective. Excellent for removing phospholipids and salts, leading to the cleanest extracts and minimal matrix effects.[6][12] | More complex method development, higher cost per sample. | Regulated bioanalysis and methods requiring the highest sensitivity and accuracy.[13] |
Senior Scientist Recommendation: For a fluoroquinolone like this compound in a complex matrix, Solid-Phase Extraction (SPE) is almost always the superior choice. Start your development with a mixed-mode or polymeric reversed-phase sorbent (like Oasis HLB), which has shown good recovery for fluoroquinolones.[14][16]
Problem: My sample prep is optimized with SPE, but I still see unacceptable variability. What else can I do?
Causality: Even with good sample prep, some matrix components may persist. If these co-elute with your analyte, you will still have a problem. The solution now lies in chromatographic separation and using an appropriate internal standard to compensate for any remaining, unavoidable effects.
Solution 1: Enhance Chromatographic Separation
The goal is to chromatographically resolve this compound from the region where interfering components elute.
-
Adjust the Gradient: Make your gradient shallower around the elution time of your analyte to increase resolution between it and nearby peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a Biphenyl or PFP phase) that may provide a different elution order for your analyte and the interferences.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography uses smaller particles to provide much higher resolution and sharper peaks, which can often separate an analyte from matrix interferences that would co-elute under standard HPLC conditions.
Solution 2: Use the Right Internal Standard (IS)
The internal standard is your best tool for correcting variability.[17] However, its effectiveness is entirely dependent on choosing the right one.
-
The Gold Standard: Stable Isotope Labeled (SIL) Internal Standard: A SIL-IS (e.g., this compound-d4) is the ideal choice. It is chemically identical to the analyte, meaning it will have the same extraction recovery, chromatographic retention time, and ionization response. Therefore, any matrix effect that suppresses the analyte will suppress the SIL-IS to the exact same degree, resulting in a constant analyte/IS peak area ratio and accurate quantification.[17][18]
-
The Alternative: Structural Analog: If a SIL-IS is not available, a structural analog can be used. However, it is critical that the analog co-elutes with the analyte of interest. Even a small difference in retention time can mean the analyte and the IS are in different "zones" of ion suppression, leading to poor correction and inaccurate data.
Troubleshooting Logic Workflow
The following diagram illustrates a systematic approach to identifying and mitigating matrix effects.
Caption: A systematic workflow for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment for Matrix Factor (MF) Calculation
Objective: To quantitatively determine the degree of ion suppression or enhancement caused by the sample matrix.
Materials:
-
Blank biological matrix (e.g., plasma) from at least 6 unique sources.
-
This compound and its Internal Standard (IS) stock solutions.
-
Mobile phase or reconstitution solvent.
-
Validated extraction procedure (e.g., SPE protocol).
Procedure:
-
Prepare Sample Set 1 (Analyte in Solvent):
-
Take an aliquot of your final reconstitution solvent.
-
Spike with the analyte and IS at a known concentration (e.g., a mid-level QC).
-
Analyze via LC-MS/MS. This provides the reference peak area in a "clean" sample.
-
-
Prepare Sample Set 2 (Post-Extraction Spike):
-
Take aliquots of blank matrix from each of the 6 sources.
-
Perform the complete extraction procedure on these blank samples.
-
To the final, clean extracts, spike the analyte and IS to the same final concentration as in Set 1.
-
Analyze via LC-MS/MS.
-
-
Calculations:
-
For each of the 6 matrix sources, calculate the Matrix Factor (MF):
-
MF = (Analyte Peak Area from Set 2) / (Mean Analyte Peak Area from Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS MF = (IS Peak Area from Set 2) / (Mean IS Peak Area from Set 1)
-
IS-Normalized MF = MF / IS MF
-
-
Calculate the mean, standard deviation, and %CV for the MF and the IS-Normalized MF across the 6 sources.
-
Acceptance Criteria (based on EMA/FDA guidance): The %CV of the IS-Normalized MF should not exceed 15%.[7][8]
Protocol 2: General Solid-Phase Extraction (SPE) for Fluoroquinolones in Plasma
Objective: To provide a clean extract of this compound from plasma, minimizing matrix components. This is a starting point for method development.
Materials:
-
Mixed-Mode or Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB, 30 mg).
-
Plasma sample containing this compound.
-
Phosphoric Acid or Formic Acid.
-
Methanol, Acetonitrile.
-
Deionized water.
-
SPE Vacuum Manifold.
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water.
-
Vortex to mix. This step helps to precipitate some proteins and ensures the acidic fluoroquinolone is in a consistent ionic state.
-
-
SPE Cartridge Conditioning:
-
Wash with 1 mL of Methanol.
-
Equilibrate with 1 mL of Deionized Water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing (to remove interferences):
-
Wash with 1 mL of 5% Methanol in water. This removes polar interferences.
-
Wash with 1 mL of 40% Methanol in water. This removes less polar interferences while retaining the analyte.
-
-
Elution (to recover the analyte):
-
Elute this compound with 1 mL of 5% formic acid in acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of your mobile phase.
-
Vortex, and inject into the LC-MS/MS system.
-
Mechanism of Ion Suppression in ESI-MS
This diagram illustrates how co-eluting matrix components interfere with analyte ionization in the electrospray source.
Caption: Ion suppression mechanism in an electrospray source.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. SIELC Technologies. [Link]
-
Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Solid-phase extraction and HPLC determination of fluoroquinolones in surface waters. PubMed. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health (NIH). [Link]
-
Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?. PubMed. [Link]
-
Bioanalytical method validation emea. SlideShare. [Link]
-
Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. National Institutes of Health (NIH). [Link]
-
An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. AOAC INTERNATIONAL. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]
-
This compound. PubChem - National Institutes of Health (NIH). [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Effective extraction of fluoroquinolones from water using facile modified plant fibers. National Institutes of Health (NIH). [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Solid-phase extraction and HPLC determination of fluoroquinolones in surface waters. ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]
-
Marbofloxacin EP Impurity A. Cleanchem. [Link]
-
An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. PubMed. [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. [Link]
-
Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. [Link]
-
Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. PubMed. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]
-
Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
-
Marbofloxacin-impurities. Pharmaffiliates. [Link]
-
Matrix effect in high-performance liquid chromatography-tandem mass spectrometry analysis of antibiotics in environmental water samples. ResearchGate. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
CAS No : 115551-40-1 | Product Name : Marbofloxacin - Impurity A (Freebase). Pharmaffiliates. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. eijppr.com [eijppr.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pharmacompass.com [pharmacompass.com]
- 10. fda.gov [fda.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 15. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the formation of Marbofloxacin Impurity A during synthesis
A Scientist's Guide to Minimizing the Formation of Marbofloxacin Impurity A
Welcome to the technical support center for Marbofloxacin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of this compound during synthesis. As Senior Application Scientists, we provide not just steps, but the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a process-related impurity identified as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][2][3][4]. It is a critical quality attribute to control during synthesis because its presence can affect the final product's purity, safety, and efficacy. Regulatory bodies require strict control over impurity profiles of active pharmaceutical ingredients (APIs).
Q2: At what stage of the Marbofloxacin synthesis is Impurity A most likely to form?
A2: this compound is structurally similar to a key intermediate in the synthesis of Marbofloxacin. Its formation is likely linked to the steps involving the modification of the quinolone core, specifically before and during the nucleophilic substitution reaction where N-methylpiperazine is introduced at the C-7 position[5][6][7]. It can be considered a precursor or a side-product of an incomplete reaction or a competing reaction.
Q3: What are the primary analytical methods for detecting and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the separation, detection, and quantification of Marbofloxacin and its impurities, including Impurity A[8][9][10][11][12]. Methods using UV or mass spectrometry (MS) detectors offer the necessary sensitivity and selectivity for accurate analysis[10][11]. Developing a stability-indicating HPLC method is crucial for resolving Impurity A from the main API and other related substances[10].
Troubleshooting Guide: Minimizing this compound
This section provides a problem-and-solution framework for specific issues encountered during Marbofloxacin synthesis that may lead to elevated levels of Impurity A.
Issue 1: High Levels of Impurity A Detected After Piperazine Condensation Step
Primary Suspected Cause: Incomplete reaction or side reactions during the nucleophilic substitution of the fluorine atom at the C-7 position with N-methylpiperazine. The presence of water or other nucleophiles can lead to the formation of the 8-hydroxy derivative (Impurity A) instead of the desired C-7 piperazinyl product.
Investigative Workflow:
Caption: Troubleshooting workflow for high Impurity A levels.
Detailed Corrective Actions:
-
Reagent Quality and Handling:
-
Moisture Control: The presence of water can lead to the undesired hydrolysis of the fluoroquinolone intermediate, resulting in the formation of the 8-hydroxy derivative (Impurity A). Ensure all solvents (e.g., acetonitrile, DMF, ethanol) are anhydrous[5]. Consider using freshly distilled solvents or those stored over molecular sieves.
-
N-methylpiperazine Purity: The purity of N-methylpiperazine is crucial. Impurities in this reagent could potentially interfere with the primary reaction. Use a high-purity grade of N-methylpiperazine.
-
-
Optimization of Reaction Conditions:
-
Temperature: The piperazine condensation reaction temperature should be carefully controlled. A temperature range of 60-90°C is often cited[5]. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could promote side reactions.
-
Reaction Time: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC). The reaction should be allowed to proceed to completion to ensure maximum conversion of the starting material.
-
Molar Ratio: An excess of N-methylpiperazine (e.g., a molar ratio of 1:3 to 1:5 of the quinolone intermediate to N-methylpiperazine) is often used to drive the reaction to completion and minimize the formation of unreacted starting material that could lead to impurity formation in subsequent steps[5].
-
Issue 2: Impurity A is Difficult to Purge in Final API
Primary Suspected Cause: The structural similarity between Marbofloxacin and Impurity A can make their separation challenging through standard crystallization methods.
Purification Strategy:
Caption: Purification workflow for removing Impurity A.
Detailed Purification Protocol:
A pH-controlled purification method can be effective in removing impurities like Impurity A[13].
-
Acidic Dissolution: Disperse the crude Marbofloxacin in water and add an organic acid, such as formic or acetic acid, to adjust the pH to a range of 3.0-3.5. This should dissolve the solid.
-
Selective Precipitation/Dissolution: By carefully controlling the pH, it's possible to create conditions where Marbofloxacin and Impurity A have different solubilities. In some cases, other impurities may precipitate out in this acidic solution.
-
Filtration: Filter the solution to remove any precipitated impurities.
-
Crystallization of Pure Product: Gradually add a weak base to the filtrate to adjust the pH to between 6.0 and 7.5[5][13]. This will cause the pure Marbofloxacin to precipitate.
-
Isolation: Collect the precipitated Marbofloxacin by filtration, wash with purified water, and dry under vacuum.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Reference |
| Piperazine Condensation Temperature | 60 - 90 °C | Balances reaction rate and minimizes side reactions. | [5] |
| Molar Ratio (Quinolone:N-methylpiperazine) | 1 : 3-5 | Drives the reaction to completion. | [5] |
| Purification pH (Acidic Step) | 3.0 - 3.5 | Solubilizes Marbofloxacin for impurity removal. | [13] |
| Purification pH (Precipitation) | 6.0 - 7.5 | Maximizes the yield of pure Marbofloxacin. | [5][13] |
Marbofloxacin Synthesis and Impurity A Formation Pathway
The following diagram illustrates a plausible synthetic route for Marbofloxacin and the potential point of Impurity A formation.
Caption: Synthesis of Marbofloxacin and potential Impurity A formation.
This guide provides a foundational understanding and practical troubleshooting steps to minimize the formation of this compound. For further, in-depth analysis, always refer to the primary literature and conduct appropriate analytical testing.
References
-
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. SIELC Technologies. [Link]
- CN107522718B - A kind of synthetic method of Marbofloxacin.
-
This compound | C11H8F2N2O4 | CID 14576603. PubChem - NIH. [Link]
- EP2332916A2 - A process for a preparation of marbofloxacin and intermediate thereof.
-
Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ijarsct. [Link]
-
Marbofloxacin EP Impurity A | 115551-40-1. SynZeal. [Link]
- CN102060860B - Preparation method of Marbofloxacin.
-
Marbofloxacin-impurities. Pharmaffiliates. [Link]
- CN105198905A - Method for preparing ultrapure marbofloxacin through purification.
-
An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. PubMed. [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. AKJournals. [Link]
-
Marbofloxacin. Wikipedia. [Link]
-
Marbofloxacin EP Impurity A. Alentris Research Pvt. Ltd. [Link]
Sources
- 1. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. molcan.com [molcan.com]
- 4. alentris.org [alentris.org]
- 5. CN107522718B - A kind of synthetic method of Marbofloxacin - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102060860B - Preparation method of Marbofloxacin - Google Patents [patents.google.com]
- 8. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. CN105198905A - Method for preparing ultrapure marbofloxacin through purification - Google Patents [patents.google.com]
Technical Support Center: Strategies for Enhancing the Resolution of Fluoroquinolone Impurities
Welcome to the Technical Support Center dedicated to the analytical challenges in resolving fluoroquinolone (FQ) impurities. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the chromatographic analysis of these critical antibiotic compounds. Our goal is to provide not just protocols, but a deeper understanding of the principles governing the separation, enabling you to troubleshoot and optimize your methods effectively.
Fluoroquinolones are a class of potent synthetic antibiotics with a bicyclic core structure.[1] Their analysis is often complicated by the presence of structurally similar impurities, which can arise from the manufacturing process or through degradation.[2] Ensuring the accurate quantification and resolution of these impurities is paramount for drug safety and efficacy, as mandated by regulatory bodies like the FDA.[3][4] This guide synthesizes field-proven insights and established scientific principles to address the common hurdles you may encounter.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of effective method development for fluoroquinolone impurity analysis.
Q1: What are the common types of fluoroquinolone impurities?
A1: Fluoroquinolone impurities are typically process-related or degradation products. Common process-related impurities include starting materials, intermediates, and by-products from synthesis, such as desfluoro compounds or isomers.[5][6] Degradation products form when the drug substance is exposed to stress conditions like acid, base, light, heat, or oxidation.[7][8] These can include products of hydrolysis, photolysis, or oxidation, often involving modifications to the piperazine ring or other side chains.[9][10] For instance, ciprofloxacin can degrade to impurities like ethylenediamine compound and fluoroquinolonic acid.[6][11]
Q2: Why is mobile phase pH so critical for achieving good peak shape and resolution?
A2: The pH of the mobile phase is arguably the most critical parameter because it controls the ionization state of both the fluoroquinolone analytes and the stationary phase. Fluoroquinolones are amphoteric, typically having an acidic pKa from the carboxylic acid group and basic pKa values from the piperazine ring.[12] Operating at a pH close to a pKa can lead to inconsistent ionization and poor peak shape.[12] Furthermore, at mid-range pH, residual silanol groups on silica-based columns are ionized (negatively charged), while the basic amine groups on FQs are protonated (positively charged). This leads to strong secondary ionic interactions, causing significant peak tailing.[12][13] To mitigate this, it is best to work at a low pH (e.g., 2.5-3.5), where the silanol groups are suppressed and the FQs are consistently protonated, leading to symmetrical peaks and reproducible retention.[12]
Q3: What are the primary advantages of using Ultra-High-Performance Liquid Chromatography (UHPLC) over traditional HPLC for FQ impurity profiling?
A3: UHPLC offers significant advantages for impurity analysis by using columns packed with sub-2 µm particles. This leads to:
-
Higher Resolution: The smaller particles provide much greater separation efficiency, allowing for the baseline resolution of closely eluting and structurally similar impurities that might co-elute in an HPLC system.[14]
-
Faster Analysis Times: UHPLC systems operate at higher pressures, enabling faster flow rates without sacrificing resolution. This dramatically increases sample throughput.[14]
-
Improved Sensitivity: The resulting peaks in UHPLC are typically sharper and narrower, leading to greater peak heights and improved signal-to-noise ratios, which is crucial for detecting trace-level impurities.[14] One study noted that when comparing HPLC with UPLC, the tailing effect was reduced, and the elution time was 10-fold lower in the UPLC analysis.[15]
Q4: How do I select an appropriate column for my analysis?
A4: The choice of column is critical for achieving the desired selectivity. For reversed-phase chromatography of fluoroquinolones, a modern, high-purity, end-capped C18 column is the standard starting point.[11][16] End-capping is essential to minimize the number of free silanol groups, thereby reducing peak tailing.[12] If a standard C18 does not provide adequate resolution, consider alternative stationary phases that offer different selectivities:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds or isomers.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, dipole, and ion-exchange interactions, making it excellent for separating halogenated compounds like FQs and their desfluoro impurities.[17][18]
-
Embedded Polar Group (EPG): These phases are more robust in highly aqueous mobile phases and can offer unique selectivity.
Q5: What are forced degradation studies and why are they essential?
A5: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to accelerate its decomposition.[7][8] These studies are a regulatory requirement and are crucial for several reasons:
-
Impurity Identification: They generate potential degradation products that could form during the shelf-life of the drug, allowing for their identification and characterization.[7][8]
-
Method Validation: They are used to demonstrate the stability-indicating nature of an analytical method, proving that the method can separate the intact drug from its degradation products and other impurities.[11][15]
-
Understanding Degradation Pathways: The results provide insight into the chemical stability of the molecule, which is vital for developing stable formulations and defining proper storage conditions.[9]
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues encountered during the analysis of fluoroquinolone impurities.
Issue 1: My Fluoroquinolone Peak is Tailing Severely
Q: I'm analyzing ciprofloxacin, and the main peak shows significant tailing (Tailing Factor > 2.0). What is the cause and how can I fix it?
A: Severe peak tailing for basic compounds like fluoroquinolones is a classic problem in reversed-phase HPLC.[12] It is most often caused by secondary interactions between the protonated amine group on the FQ and deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[12][13]
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing.
Detailed Steps:
-
Optimize Mobile Phase pH (Most Likely Cause):
-
Causality: Fluoroquinolones have basic piperazine rings.[12] At a low pH (e.g., 2.5-3.5), these groups are fully protonated, leading to consistent interactions. More importantly, a low pH suppresses the ionization of surface silanol groups on the column, which are the primary sites for secondary interactions causing tailing.[12][13]
-
Action: Prepare your aqueous mobile phase with an acid like phosphoric acid or formic acid to achieve a final pH of around 3.0.[11][12]
-
-
Introduce a Competing Base/Buffer:
-
Causality: Adding a small concentration of a competing base or buffer salt, such as ammonium formate or triethylamine (TEA), can help saturate the active silanol sites.[13][19] The positively charged counter-ion (e.g., ammonium) will preferentially interact with the negative silanol sites, effectively shielding the analyte from these interactions.
-
Action: Add 10-20 mM of ammonium formate to your aqueous mobile phase. If using an older method, a very small amount of TEA (e.g., 0.1%) can be effective, though modern columns often make this unnecessary.[19]
-
-
Evaluate Sample Concentration (Mass Overload):
-
Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[20] This is a classic symptom of column overload.[20]
-
Action: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the tailing factor improves significantly with dilution, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.[21]
-
-
Assess Column Health and Type:
-
Causality: An old or poorly performing column may have lost its bonded phase, exposing more active silanol sites. Alternatively, using a lower-quality, non-end-capped column will inherently lead to more tailing. A blocked column inlet frit can also distort peak shape.[20]
-
Action: First, try reversing and flushing the column (if the manufacturer permits) to clear any blockages.[20] If tailing persists, replace the column with a new, high-purity, fully end-capped C18 column from a reputable manufacturer.
-
Issue 2: Poor Resolution Between Two Critical Impurities
Q: I have two known impurities that are co-eluting or have a resolution of less than 1.5. How can I improve their separation?
A: Achieving adequate resolution between closely related impurities requires a systematic approach to manipulating chromatographic selectivity. The goal is to alter the chemical interactions within the system to affect the retention times of the two peaks differently.
Decision Tree for Improving Resolutiondot
Sources
- 1. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dirjournal.org [dirjournal.org]
- 3. fda.gov [fda.gov]
- 4. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects | FDA [fda.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 9. mdpi.com [mdpi.com]
- 10. Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 14. veeprho.com [veeprho.com]
- 15. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ciencia.ucp.pt [ciencia.ucp.pt]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Guide to Overcoming Challenges in the Isolation of Marbofloxacin Impurity A
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to the successful isolation and purification of Marbofloxacin Impurity A. As researchers and drug development professionals, we understand that isolating impurities, especially those closely related to the active pharmaceutical ingredient (API), presents a unique set of analytical challenges. The structural similarities between Marbofloxacin and its related compounds often lead to difficulties in achieving baseline separation, a critical requirement for accurate characterization and reference standard preparation.
This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your isolation strategy effectively. We will move from addressing common, high-level questions to providing in-depth, systematic troubleshooting guides and a validated starting protocol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the isolation of this compound.
Q1: Why am I seeing poor resolution or complete co-elution of Marbofloxacin and Impurity A on my C18 column?
A: This is the most prevalent issue and typically stems from the physicochemical properties of fluoroquinolones. Marbofloxacin is a zwitterionic compound, meaning it has both acidic (carboxylic acid) and basic (piperazine ring) functional groups.[1][2] Impurity A, while lacking the piperazine moiety, still possesses a carboxylic acid group and other polar functionalities.[3][4] On a standard C18 column, which separates primarily based on hydrophobicity, their similar polarities can lead to poor separation. Furthermore, secondary interactions between the ionized molecules and residual silanols on the silica backbone of the column can cause significant peak tailing, further degrading resolution.[1]
Q2: My peak for Impurity A is exhibiting significant tailing. What is the primary cause and how can I fix it?
A: Peak tailing for ionizable compounds like fluoroquinolones is often caused by strong, unwanted interactions with the stationary phase.[1] The zwitterionic nature of these molecules at neutral pH can lead to this phenomenon. To mitigate this, controlling the mobile phase pH is critical. By operating at a low pH (e.g., 2.5-3.5) using an acid like formic acid or phosphoric acid, you can suppress the ionization of the carboxylic acid group, reducing these secondary interactions and leading to more symmetrical peaks.[2] The addition of an ion-pairing agent like triethylamine (TEA) can also be used to mask active sites on the column, though careful optimization is required.[1]
Q3: My initial analytical separation looks good, but when I scale up to a preparative column, the resolution disappears. What went wrong?
A: The transition from analytical to preparative scale is not always linear and introduces new challenges. The most common cause for lost resolution is column overload, either through mass overload (injecting too much sample mass) or volume overload (injecting too large a volume in a strong solvent).[5] When scaling up, it's crucial to recalculate the gradient profile and flow rate according to the column dimensions. Additionally, the sample should be dissolved in a solvent weaker than the initial mobile phase to ensure the sample band is focused at the head of the column upon injection.
Q4: I have very low recovery of Impurity A after fraction collection and solvent evaporation. Where could my sample have gone?
A: Low recovery can be attributed to several factors. First, the impurity may be unstable under the isolation conditions (e.g., extreme pH or prolonged exposure to certain solvents).[6][7] Second, if using rotary evaporation at elevated temperatures, the compound could be degrading. A gentler method like lyophilization (freeze-drying) is often preferred for removing aqueous mobile phases. Finally, ensure that your fraction collection parameters are set correctly to capture the entire peak, as peak broadening on a preparative scale can be significant.
Part 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide provides a logical flow for diagnosing and resolving persistent isolation issues.
Troubleshooting Workflow for Poor Separation
This workflow guides the user from initial observation to a robust separation method.
Caption: Troubleshooting flowchart for poor chromatographic resolution.
Mastering pH Control and Mobile Phase Composition
The zwitterionic nature of fluoroquinolones makes mobile phase pH the most powerful tool for manipulating retention and selectivity.[1]
-
Scientific Rationale: The pKa values of Marbofloxacin are approximately 5.4 and 6.2.[2] At a pH below 5, the carboxylic acid group is protonated (neutral), and the amine groups are protonated (positive charge). At a pH above 7, the carboxylic acid is deprotonated (negative charge) and the primary amine is neutral. By adjusting the pH to ~2.5-3.5, you ensure both the API and the impurity are in a consistent, positively charged state, which minimizes peak tailing from silanol interactions and often provides the best selectivity on a reversed-phase column.
-
Actionable Steps:
-
Prepare your aqueous mobile phase (e.g., water or 10mM ammonium formate) and adjust the pH using an appropriate acid. Ortho-phosphoric acid is effective for robust pH control, while formic acid is volatile and ideal for methods involving mass spectrometry (MS).[2]
-
Screen a pH range from 2.5 to 4.0 in 0.5 unit increments to find the optimal selectivity.
-
Once pH is optimized, refine the gradient. A common mistake is using too steep a gradient. For closely eluting impurities, a "focused" or shallow gradient around the elution point of the target compounds will significantly enhance resolution.[5]
-
Strategic Column Selection
If optimizing the mobile phase on a C18 column is insufficient, changing the stationary phase chemistry is the next logical step. This introduces different separation mechanisms to exploit subtle structural differences between the API and Impurity A.[8]
| Column Chemistry | Separation Principle | Rationale for Marbofloxacin/Impurity A |
| Standard C18 | Hydrophobic interactions | Good starting point, but may lack selectivity for polar, structurally similar compounds. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | The phenyl rings in the stationary phase can interact with the aromatic quinolone core of the analytes, offering a different selectivity profile that may resolve the compounds. |
| Pentafluorophenyl (PFP) | Multiple: Hydrophobic, π-π, dipole-dipole, ion-exchange | Highly effective for separating fluorinated compounds like fluoroquinolones. The fluorine atoms on the stationary phase can interact uniquely with the fluorine on Marbofloxacin. |
| Mixed-Mode | Hydrophobic & Ion-Exchange | These columns have both reversed-phase and ion-exchange characteristics, providing a powerful tool for separating ionizable compounds.[9] An anion-exchange mixed-mode column could be particularly effective at low pH. |
Part 3: Detailed Experimental Protocol - Preparative HPLC
This section provides a robust, step-by-step protocol for the isolation of this compound using preparative HPLC. This method serves as an excellent starting point for your specific application.
Workflow for Impurity Isolation
Caption: General experimental workflow for impurity isolation.
Materials and Reagents
-
Marbofloxacin crude sample containing Impurity A
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (≥98%)
-
Preparative HPLC system with UV detector and fraction collector
-
Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size)
-
Analytical HPLC system
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Lyophilizer (Freeze-dryer)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
Sample Preparation
-
Accurately weigh the crude Marbofloxacin sample.
-
Dissolve the sample in the Sample Diluent to a concentration suitable for preparative loading (e.g., 10-25 mg/mL). The concentration must be optimized to avoid precipitation while maximizing load.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used, but monitor for any degradation.[10]
-
Filter the sample through a 0.45 µm filter prior to injection.
Optimized HPLC Method
This method should first be confirmed on an analytical scale before scaling to preparative.
| Parameter | Setting |
| Column | C18, 19 x 150 mm, 5 µm |
| Flow Rate | 18.0 mL/min (This must be scaled from the analytical flow rate) |
| Detection Wavelength | 290 nm[11] |
| Column Temperature | 30°C |
| Injection Volume | 1.0 - 5.0 mL (Optimize based on mass load and resolution) |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 16.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
Fraction Collection and Processing
-
Set the fraction collector to trigger collection based on UV signal threshold and/or time windows determined from analytical runs.
-
Inject the prepared sample onto the preparative HPLC system.
-
After the run, analyze a small aliquot of each collected fraction (or pooled fractions corresponding to the target peak) using the analytical HPLC method to confirm purity.
-
Pool all fractions that meet the required purity specification (e.g., >98%).
-
Freeze the pooled fractions at -80°C until fully solid.
-
Dry the frozen sample using a lyophilizer to obtain the isolated Impurity A as a solid powder. This avoids potential thermal degradation from evaporative techniques.
-
Store the final isolated impurity under appropriate conditions, typically at 2-8°C, protected from light.[12]
By following this structured approach—understanding the underlying science, troubleshooting systematically, and applying a robust protocol—researchers can confidently overcome the challenges inherent in isolating this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Saleh, G. A., Askal, H. F., Refaat, I. H., & Moustafa, F. A. (2013). Review on recent separation methods for determination of some fluoroquinolones. Critical Reviews in Analytical Chemistry, 43(1), 14-26. [Link]
-
Filip, K., Popa, D. E., & Tache, F. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. BioMed Research International, 2016, 8196590. [Link]
-
Assiut University. Review on Recent Separation Methods for Determination of Some Fluoroquinolones. Faculty of Pharmacy. [Link]
-
Daicel Pharma Standards. Marbofloxacin Impurities. [Link]
-
Alentris Research Pvt. Ltd. Marbofloxacin EP Impurity A. [Link]
-
Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Deshpande, P. K. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 469-472. [Link]
-
Malaysian Journal of Analytical Sciences. (2023). Fluoroquinolone Residues in Food: Occurrence and Analytical Methods - A Mini Review from 2000 to 2022. [Link]
-
Pharmaffiliates. Marbofloxacin-impurities. [Link]
-
PubChem. Marbofloxacin. National Center for Biotechnology Information. [Link]
-
University of Hertfordshire. Marbofloxacin. AERU. [Link]
-
Pharmaffiliates. Marbofloxacin - Impurity A. [Link]
-
SIELC. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. [Link]
-
Waters Corporation. (2014). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]
- Google Patents. (2011).
-
Daicel Pharma Standards. Marbofloxacin EP Impurity A. [Link]
-
Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. [Link]
-
Chromatography Online. (2023). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
Journal of the Chinese Chemical Society. (2014). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. [Link]
-
ResearchGate. HPLC Methods for the Determination of Fluoroquinolones. [Link]
-
Oliveira, K. R. W., Sversut, R. A., Singh, A. K., Amaral, M. S., & Kassab, N. M. (2019). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. Acta Chromatographica, 31(4), 291-293. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2021). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. [Link]
Sources
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alentris.org [alentris.org]
- 5. waters.com [waters.com]
- 6. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 10. apexbt.com [apexbt.com]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Method Refinement for Trace Level Detection of Marbofloxacin Impurity A
Welcome to the technical support center dedicated to the robust, trace-level detection of Marbofloxacin Impurity A. As drug development professionals, we understand that ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine, must be monitored for impurities that can arise during synthesis or degradation.[1][2] this compound, identified by the European Pharmacopoeia (EP) as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a critical process-related impurity that requires precise quantification at trace levels to ensure product safety and efficacy.[3][4]
This guide moves beyond standard protocols to provide a deeper, cause-and-effect understanding of method refinement. It is structured as a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters in the field. Our goal is to empower you to not only solve immediate experimental hurdles but also to build more resilient and reliable analytical methods from the ground up.
Section 1: Foundational Analytical Method & Rationale
A successful trace analysis begins with a well-optimized foundational method. The following High-Performance Liquid Chromatography (HPLC) method is designed as a robust starting point for the separation of Marbofloxacin from Impurity A. The parameters have been selected based on the physicochemical properties of fluoroquinolones.
Table 1: Recommended Starting HPLC-UV Conditions
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm | C18 columns provide excellent hydrophobic retention for the core fluoroquinolone structure. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a pH modifier and an ion-pairing agent, improving peak shape for ionizable compounds like Marbofloxacin and its impurities.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good separation efficiency. |
| Gradient Elution | 10% B to 40% B over 15 minutes | A gradient is essential to first elute polar impurities and then the main analyte, ensuring sufficient resolution between Impurity A and Marbofloxacin. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal performance without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and improves peak symmetry.[6] |
| Detector | UV/DAD at 290 nm | Fluoroquinolones have a strong chromophore, and 290 nm is a common wavelength for their detection, offering good sensitivity.[7] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading, which can lead to peak distortion.[8] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during method development and routine analysis.
Question 1: My peak for Impurity A is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing is one of the most frequent challenges in HPLC and often points to unwanted secondary interactions between the analyte and the stationary phase.[9] For a basic compound like Impurity A, this is typically caused by interactions with acidic silanol groups on the silica surface of the column.[10]
Causality and Solutions:
-
Mobile Phase pH: The pH of your mobile phase is critical. If the pH is too close to the pKa of Impurity A, you may have a mix of ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11] For basic compounds, lowering the pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) ensures the analyte is fully protonated and reduces silanol interactions.
-
-
Column Choice: Not all C18 columns are the same. Older generation "Type A" silica columns have a higher concentration of free silanol groups.
-
Solution: Switch to a modern, high-purity "Type B" silica column with high-density end-capping. End-capping masks the residual silanol groups, significantly reducing the sites available for secondary interactions.
-
-
Ionic Strength: Insufficient ionic strength in the mobile phase can fail to shield the charged analyte from the stationary phase.
-
Solution: Increase the buffer concentration slightly (e.g., 20-25 mM ammonium formate instead of just 0.1% formic acid). This can help saturate the active sites and improve peak symmetry.
-
-
Column Contamination: Accumulation of strongly retained matrix components on the column inlet can create active sites that cause tailing.
Question 2: I cannot achieve the required Limit of Quantitation (LOQ) for Impurity A. How can I improve method sensitivity?
Answer: Reaching trace-level detection limits (in the ng/mL range or lower) requires optimizing the entire analytical workflow, from sample preparation to detection.[12][13]
Causality and Solutions:
-
Detector Choice: While UV/DAD is robust, it may not provide sufficient sensitivity for very low trace levels.
-
Solution: The gold standard for trace quantitative analysis is a mass spectrometer (MS).[12] An LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity, allowing you to filter out background noise and focus only on the signal from Impurity A.
-
-
Sample Preparation: Diluting the sample to reduce matrix interference also dilutes your analyte of interest.
-
Solution: Implement a sample enrichment step. Solid-Phase Extraction (SPE) is highly effective for fluoroquinolones.[14] Using a cation-exchange or mixed-mode SPE cartridge can selectively retain Impurity A while washing away interfering matrix components, allowing you to elute the analyte in a smaller volume of clean solvent, thereby concentrating it.
-
-
Wavelength Selection (UV): You may not be monitoring at the lambda max (λmax) of Impurity A.
-
Solution: If an authentic standard for Impurity A is available, run a full spectrum using a DAD detector to determine its absolute λmax. This may be slightly different from the parent drug and can provide a modest but easy boost in signal-to-noise.
-
Question 3: I am using LC-MS, but my results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?
Answer: Matrix effect is a common phenomenon in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, causing either ion suppression or enhancement.[15][16] This can severely impact accuracy and reproducibility.[17]
Confirmation and Mitigation Strategies:
-
Confirmation: The most direct way to assess matrix effects is through a post-column infusion experiment.
-
How it works: A standard solution of Impurity A is continuously infused into the mobile phase stream after the analytical column but before the MS detector. A blank, extracted sample matrix is then injected. If co-eluting matrix components are present, you will see a dip (suppression) or a spike (enhancement) in the otherwise stable baseline signal of Impurity A at the retention time of those components.
-
-
Mitigation - Sample Preparation: The most effective strategy is to remove the interfering components before they reach the detector.
-
Solution: As mentioned before, a rigorous SPE clean-up is highly recommended. Techniques like magnetic SPE are also emerging for efficient extraction.[14]
-
-
Mitigation - Chromatography: If you cannot fully remove the interferences, try to chromatographically separate them from your analyte.
-
Solution: Adjust the gradient profile. A shallower gradient around the elution time of Impurity A can often resolve it from closely eluting matrix components.
-
-
Mitigation - Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[15][18]
-
Solution: If Impurity A is amenable to APCI (i.e., it is sufficiently volatile and thermally stable), testing this ionization source may reduce matrix effects and provide more consistent results.
-
Section 3: Method Validation Strategy per ICH Q2(R1)
Once the method is refined, it must be validated to prove it is fit for its intended purpose.[19][20] For an impurity method, the key validation parameters are outlined below.
Table 2: Key Validation Parameters for a Trace Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradation products).[21][22] | The Impurity A peak should be free from interference and have a resolution (Rs) of >2.0 from the main API peak and any other specified impurity. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) at the LOQ should be ≤ 10%. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | From the LOQ to 120% of the impurity specification limit.[22] |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments. | Recovery of 80-120% of the spiked amount across the specified range. |
| Precision | The degree of scatter between a series of measurements. Assessed at different levels (repeatability, intermediate precision). | Repeatability (%RSD) should be ≤ 5%. Intermediate precision (%RSD) should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C). | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
Section 4: Detailed Experimental Protocols
Protocol 1: Refined HPLC-UV Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a 100 µg/mL stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from the expected LOQ to 120% of the specification limit.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the Marbofloxacin drug substance and dissolve it in a diluent to achieve a target concentration where the Impurity A would fall within the calibrated range.
-
-
Chromatographic Run:
-
Equilibrate the column (as specified in Table 1) with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the calibration standards and then the sample solutions.
-
Run the gradient program as defined in Table 1.
-
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Reduction
-
Cartridge Selection: Choose a mixed-mode Cation-Exchange SPE cartridge (e.g., MCX type).
-
Conditioning: Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water through it.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of 2% formic acid in water through it.
-
Sample Loading: Load the pre-treated and dissolved sample solution onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 2 mL of methanol to remove less polar interferences.
-
Elution: Elute the retained Impurity A with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for injection.
Section 5: Visual Workflow
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. waters.com [waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. particle.dk [particle.dk]
- 20. wjarr.com [wjarr.com]
- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 22. scielo.br [scielo.br]
impact of pH on the separation of Marbofloxacin and its impurities
Technical Support Center: Marbofloxacin Analysis
Guide ID: MTS-2026-01-14 Topic: Impact of pH on the HPLC Separation of Marbofloxacin and its Impurities Senior Application Scientist: Dr. Gemini
Introduction: The Critical Role of pH in Assuring Marbofloxacin Purity
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used extensively in veterinary medicine.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity by effectively separating it from process-related and degradation impurities is paramount for safety and efficacy. The European Pharmacopoeia (EP) outlines specific impurities that must be monitored, such as impurities A, B, C, D, and E.[3]
In reversed-phase high-performance liquid chromatography (RP-HPLC), the mobile phase pH is arguably the most powerful, yet sensitive, parameter influencing the separation of ionizable compounds. Marbofloxacin, with its carboxylic acid and piperazinyl functional groups, is amphoteric, meaning its net charge is highly dependent on the surrounding pH.[4][5] Consequently, a precise understanding and control of mobile phase pH are not merely procedural steps but the very foundation of a robust and reliable analytical method. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower researchers in navigating the complexities of pH in this critical separation.
Section 1: Physicochemical Fundamentals
To control the separation, one must first understand the analyte. Marbofloxacin's structure contains both an acidic group (carboxylic acid) and a basic group (the tertiary amine in the piperazinyl ring), making its behavior in solution pH-dependent.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉FN₄O₄ | [6][7] |
| Molecular Weight | 362.36 g/mol | [4][6][7] |
| pKa Values | ~5.4 (Carboxylic Acid)~6.2 (Piperazinyl Group) | [4][5] |
The pKa values indicate that Marbofloxacin's ionization state will change significantly within the typical operating pH range of silica-based HPLC columns (pH 2-8).[8] This charge manipulation is the key to controlling retention and selectivity. In RP-HPLC, retention is driven by hydrophobic interactions with the stationary phase (e.g., C18). A neutral, uncharged molecule is more hydrophobic and will be retained longer. Conversely, a charged, ionized molecule is more polar (hydrophilic) and will elute earlier.[9]
Caption: Ionization states of Marbofloxacin at different pH values.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting pH for developing a separation method for Marbofloxacin and its impurities?
A: An acidic pH in the range of 2.5 to 3.5 is the recommended starting point. At this low pH, the carboxylic acid group of Marbofloxacin is fully protonated (neutral), and the basic piperazinyl group is also consistently protonated (positively charged). This creates a stable, non-zwitterionic state that promotes reproducible retention.[10][11][12] Furthermore, operating at a low pH suppresses the ionization of residual silanols on the silica stationary phase, which minimizes undesirable secondary interactions that can lead to severe peak tailing for basic compounds.[8]
Q2: I am observing significant peak tailing for the Marbofloxacin peak. Is pH the culprit?
A: Highly likely. Peak tailing for ionizable compounds is often caused by two pH-related issues:
-
Operating too close to a pKa: If the mobile phase pH is within ±1.5 units of an analyte's pKa, the molecule can exist as a mixture of ionized and non-ionized forms, leading to a distorted peak shape.[13][14]
-
Silanol Interactions: At mid-range pH (e.g., 4 to 7), residual silanols on the column packing are ionized (SiO⁻) and can interact strongly with the protonated (positive) piperazinyl group of Marbofloxacin, causing tailing. To resolve this, ensure your mobile phase pH is at least 1.5-2 units away from the pKa values and preferably below pH 4.
Q3: Why have the retention times of my peaks shifted from one day to the next?
A: Drifting retention times are a classic symptom of poor pH control. This can stem from:
-
Improperly Prepared Buffer: Ensure the buffer is prepared fresh and its pH is measured before the addition of any organic modifier. Organic solvents alter the effective pH, but consistency is achieved by controlling the aqueous portion.[8]
-
Insufficient Buffer Capacity: A low concentration buffer (e.g., <10 mM) may not be able to resist pH shifts.
-
Operating Outside Buffer Range: A buffer is most effective at a pH within ±1 unit of its pKa. For example, a phosphate buffer is ideal for the pH 2-3 range and the pH 6-8 range, but not in between.
Q4: I can't separate Marbofloxacin from a known impurity. How can pH help?
A: This is a selectivity problem. Since Marbofloxacin and its impurities have different chemical structures, they will almost certainly have different pKa values. By changing the mobile phase pH, you alter the degree of ionization of each compound differently. This change in relative polarity can dramatically alter their retention times and, therefore, the selectivity (α) between them. A systematic pH scouting study is the most effective way to resolve co-eluting peaks.[14]
Section 3: Troubleshooting Guide
| Symptom | Probable Cause (pH-Related) | Recommended Solution |
| Poor Resolution / Co-elution | Suboptimal selectivity at the current pH. Analytes have different pKa values but similar retention under these conditions. | Perform a pH scouting study. Prepare mobile phases at increments of 0.5 pH units (e.g., 2.5, 3.0, 3.5, 6.0, 7.0) to find the pH that maximizes resolution. |
| Peak Tailing or Asymmetry | Mobile phase pH is too close to the analyte's pKa. / Interaction with ionized column silanols. | Adjust pH to be >1.5 units away from all analyte pKa's. For Marbofloxacin, work at a low pH (2.5-3.5) to ensure a single ionic form and suppress silanol activity.[8] |
| Drifting Retention Times | Unstable mobile phase pH due to low buffer concentration, buffer degradation (especially with CO₂ absorption from air), or operating outside the buffer's pKa range. | Increase buffer concentration to 20-25 mM. Prepare fresh mobile phase daily. Ensure the target pH is within the effective range of your chosen buffer (e.g., Formate for pH 2.7-4.7, Phosphate for pH 2.1-3.1 / 6.2-8.2). |
| Sudden Loss of Retention | Column degradation due to operating at a high pH (>8) for an extended period, which can dissolve the silica backbone of the stationary phase. | Immediately switch to a pH-neutral flushing solvent. Check the manufacturer's specifications for the column's stable pH range.[13] If the column is damaged, it must be replaced. Use a high-pH stable column for alkaline methods. |
Section 4: Experimental Protocol: pH Optimization Workflow
This protocol provides a systematic approach to determining the optimal mobile phase pH for separating Marbofloxacin from its key impurities.
Objective: To achieve a baseline separation (Resolution > 1.5) for Marbofloxacin and its impurities with symmetrical peaks (Asymmetry Factor 0.8-1.8).[15]
1. Preparation & Materials:
-
Standards: Stock solutions of Marbofloxacin and available impurity reference standards.
-
Column: A robust C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Buffers: Choose buffers appropriate for the desired pH ranges (e.g., 0.1% Formic Acid for pH ~2.7, Potassium Phosphate for pH 3.0, Ammonium Acetate for pH ~6.8).
-
Reagents: HPLC-grade water, acetonitrile (ACN) or methanol (MeOH), and acids/bases for pH adjustment (e.g., Phosphoric Acid, NaOH).
2. Workflow:
Caption: Workflow for systematic pH scouting in HPLC method development.
3. Step-by-Step Procedure:
-
Prepare Aqueous Phase: Prepare three separate 1L batches of the aqueous mobile phase (e.g., 20mM Potassium Phosphate). Adjust the pH of each to 2.8, 4.5, and 6.8 respectively, using phosphoric acid. Filter through a 0.45 µm membrane.
-
Set Initial Conditions:
-
Execute Runs: Equilibrate the column with the first mobile phase (pH 2.8) for at least 20 column volumes. Inject the mixed standard solution. Repeat for the pH 4.5 and pH 6.8 mobile phases, ensuring thorough equilibration between each change.
-
Analyze Data: For each pH:
-
Measure the retention time (t_R) of each peak.
-
Calculate the resolution (R_s) between adjacent peaks.
-
Calculate the USP Tailing Factor (T_f) for each peak.
-
-
Optimize: Identify the pH that provides the best overall separation. If resolution is still insufficient between a critical pair, prepare new mobile phases with finer pH adjustments (e.g., ±0.2 units) around the most promising condition and repeat the analysis.
By methodically investigating the impact of pH, you can transform a challenging separation into a robust, reliable, and transferable analytical method suitable for quality control and drug development environments.
References
- SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography.
- Reddy, B. M., & Kumar, K. R. (2019). A Validated Reversed Phase HPLC Method Development for the Assay of Ciprofloxacin in Oral Suspension. Indian Journal of Research in Pharmacy and Biotechnology, 7(2).
- de Oliveira, A. R. M., & de Paiva, E. L. (2021). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Journal of AOAC INTERNATIONAL, 105(1), 10-18.
- Pharmaffiliates. (n.d.). Marbofloxacin-impurities.
- Sallal, M., & Al-Abachi, M. Q. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. International Journal of Pharmaceutical Sciences Review and Research, 84(10).
- Daicel Pharma Standards. (n.d.). Marbofloxacin Impurities Manufacturers & Suppliers.
- Kudchadkar, S. S., & Pai, S. P. N. (2019). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(11), 4907-4912.
- Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A.
- de Oliveira, A. R. M., et al. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. ResearchGate.
- Semantic Scholar. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets.
- Human Metabolome Database. (2021). Showing metabocard for Marbofloxacin (HMDB0254332).
- Al-Sabri, A. M., et al. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science.
- Sreevatsav, A., et al. (n.d.). RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form. Der Pharma Chemica.
- Siddiqui, F. A., et al. (2025). Development and Validation of a Reverse Phase HPLC Method for the Analysis of Ciprofloxacin and its Application in Bulk and Different Dosage Formulations. ResearchGate.
- Isotope Science / Alfa Chemistry. (n.d.). CAS 100276-37-7 Marbofloxacin Impurity C.
- PubChem. (n.d.). Marbofloxacin.
- Wikipedia. (n.d.). Marbofloxacin.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Sigma-Aldrich. (n.d.). Marbofloxacin European Pharmacopoeia (EP) Reference Standard.
- Merck Third Party. (n.d.). MARBOFLOXACIN EUROPEAN PHARMACOPOEIA.
- APExBIO. (n.d.). Marbofloxacin - Veterinary Fluoroquinolone Antibiotic.
- Bouin, A.-S. (2009). European Pharmacopoeia Department, EDQM, Council of Europe. EMA.
- European Pharmacopoeia. (2021). Comments concerning new and revised texts published in the 11th Edition (11.0).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Marbofloxacin | C17H19FN4O4 | CID 60651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. veeprho.com [veeprho.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. moravek.com [moravek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. edqm.eu [edqm.eu]
- 16. srrcvr.ac.in [srrcvr.ac.in]
Validation & Comparative
A Comparative Analysis of Marbofloxacin Impurities A and B: A Guide for Researchers
In the landscape of veterinary medicine, the efficacy and safety of antimicrobial agents are paramount. Marbofloxacin, a third-generation synthetic fluoroquinolone, is a widely utilized therapeutic for treating a range of bacterial infections in animals.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the final product's quality, safety, and efficacy.[1] This guide provides an in-depth comparative analysis of two notable impurities of Marbofloxacin: Impurity A and Impurity B. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview, comparative data, and experimental protocols to aid in the identification, characterization, and control of these substances.
Introduction to Marbofloxacin and the Imperative of Impurity Profiling
Marbofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] Its broad spectrum of activity makes it a valuable tool in veterinary practice. However, during the synthesis of Marbofloxacin or upon its degradation, various related substances can emerge as impurities.[1] Regulatory bodies worldwide, including the European Pharmacopoeia (Ph. Eur.), mandate strict control over these impurities.[2] Understanding the profile of these impurities is not merely a regulatory hurdle but a scientific necessity to guarantee the consistency and safety of the drug product.
This guide focuses on two key impurities, designated as Impurity A and Impurity B, which are structurally distinct and may arise from different pathways. A thorough understanding of their characteristics is essential for developing robust analytical methods for their detection and control.
Physicochemical and Structural Comparison
A fundamental aspect of impurity profiling is the characterization of the chemical structure and physicochemical properties of the impurities . Marbofloxacin Impurity A and Impurity B exhibit significant structural differences from the parent molecule and from each other.
| Property | This compound | Marbofloxacin Impurity B | Marbofloxacin (Parent Drug) |
| IUPAC Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3] | 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][2][4][5]benzoxadiazine-6-carboxylic acid | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[2][4][6]oxadiazino[6,5,4-ij]quinoline-6-carboxylic acid[1] |
| CAS Number | 115551-40-1[7] | 115551-41-2[8] | 115550-35-1[9] |
| Molecular Formula | C₁₁H₈F₂N₂O₄[7] | C₁₂H₈F₂N₂O₄[8] | C₁₇H₁₉FN₄O₄[9] |
| Molecular Weight | 270.19 g/mol | 282.20 g/mol [8] | 362.36 g/mol [9] |
| Solubility | Freely soluble in acetonitrile.[3] Further data not readily available. | Data not readily available. | Soluble in DMSO (~2 mg/mL, warmed), and PBS (pH 7.2, ~5 mg/mL).[10] |
| pKa | Data not readily available. | Data not readily available. | 5.38 and 6.16[11] |
Structural Insights:
This compound is a difluoro-hydroxy-quinolone carboxylic acid derivative. Its structure suggests it could be a precursor or a side-product in the synthesis of the core quinolone structure of Marbofloxacin.
Marbofloxacin Impurity B, in contrast, is structurally more complex, featuring a tricyclic pyrido-benzoxadiazine core. It is described as a 10-despiperazino-10-fluoro analog of Marbofloxacin, indicating a potential degradation pathway involving the loss of the piperazine ring.[8]
Caption: Plausible formation pathways of Impurity A and B.
Regulatory Context and Significance
The presence of impurities in a pharmaceutical product is a key concern for regulatory agencies. The European Pharmacopoeia includes a monograph for "Marbofloxacin for veterinary use" (2233), which specifies the control of related substances. [2]The EDQM, which oversees the Ph. Eur., provides a "Marbofloxacin impurity mixture A CRS" (Catalogue code Y0002380), signifying that Impurity A is a recognized and controlled substance within this pharmacopeia. [6][12]The control of such impurities is essential to ensure that the therapeutic benefits of Marbofloxacin are not compromised by potential adverse effects from related substances.
Experimental Protocol: Comparative Analysis by HPLC-UV
A robust and validated analytical method is necessary for the routine monitoring and control of Impurity A and Impurity B in Marbofloxacin drug substance and product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy. [4][11][13][14] The following protocol is a proposed starting point for the development and validation of a stability-indicating HPLC method for the simultaneous determination of Marbofloxacin, Impurity A, and Impurity B. This method is based on common practices for the analysis of fluoroquinolones and should be fully validated according to ICH guidelines (Q2(R1)) before implementation. [15] Objective: To develop a gradient reversed-phase HPLC method for the separation and quantification of Marbofloxacin, Impurity A, and Impurity B.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 column is a good starting point for the separation of moderately polar compounds like fluoroquinolones and their impurities.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile. A common organic modifier for reversed-phase chromatography.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 50 50 20 10 90 25 10 90 26 90 10 30 90 10 A gradient is proposed to effectively separate the parent drug from its more and less polar impurities within a reasonable runtime.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. To ensure reproducible retention times.
-
Detection Wavelength: 295 nm. Marbofloxacin and related fluoroquinolones typically have a strong UV absorbance around this wavelength. A PDA detector would be advantageous to assess peak purity and select the optimal wavelength for each compound.
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solutions: Prepare individual stock solutions of Marbofloxacin, Impurity A, and Impurity B reference standards in the diluent (e.g., 100 µg/mL).
-
Working Standard Solution: Prepare a mixed working standard solution containing all three compounds at a known concentration (e.g., Marbofloxacin at 10 µg/mL, and Impurity A and B at 1 µg/mL).
-
Sample Preparation: Dissolve a known amount of the Marbofloxacin drug substance or product in the diluent to achieve a target concentration of the API (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter before injection.
Method Validation: The developed method must be validated to demonstrate its suitability for its intended purpose. Validation parameters should include:
-
Specificity: Assessed by analyzing blank samples, placebo (for drug product), and spiked samples to ensure no interference at the retention times of the analytes. Forced degradation studies should be performed to demonstrate that the method can separate the main peak from all degradation products. [5][16][17]* Linearity: Determined by analyzing a series of solutions with increasing concentrations of each analyte.
-
Accuracy: Evaluated by recovery studies of known amounts of impurities spiked into the sample matrix.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to establish the sensitivity of the method.
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Caption: Proposed HPLC workflow for the analysis of Marbofloxacin and its impurities.
Conclusion
This compound and Impurity B are significant related substances that require careful monitoring and control in the production of Marbofloxacin. Their distinct chemical structures and formation pathways necessitate a comprehensive understanding for effective impurity profiling. Impurity A, a recognized impurity in the European Pharmacopoeia, is likely a synthesis-related substance, while Impurity B is a known degradation product formed under stress conditions.
The development and validation of a robust, stability-indicating analytical method, such as the proposed HPLC-UV protocol, is crucial for ensuring the quality and safety of Marbofloxacin veterinary products. By implementing rigorous analytical controls, drug developers and manufacturers can ensure that their products meet the high standards required for veterinary pharmaceuticals, ultimately safeguarding animal health. Further research into the specific physicochemical properties and toxicological profiles of these impurities would provide an even more complete picture and further enhance product quality control.
References
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (n.d.). ijarsct. Retrieved January 10, 2026, from [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). pharmtech.com. Retrieved January 10, 2026, from [Link]
- List of European Pharmacopoeia Reference Standards Effective from 2025/10/1. (2025). Council of Europe.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2013).
- Elgendy, K., & Fadel, S. (2023). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture.
-
Marbofloxacin-impurities. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]
- Jain, D., & Basniwal, P. K. (2016).
- Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formul
- Oliveira, K. R. W., Sversut, R. A., Singh, A. K., Amaral, M. S., & Kassab, N. M. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. CABI Digital Library.
- Oliveira, K. R. W., Sversut, R. A., Singh, A. K., Amaral, M. S., & Kassab, N. M. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets.
-
Y0002380 - Detailed view. (n.d.). EDQM. Retrieved January 10, 2026, from [Link]
- Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2010).
- Oliveira, K. R. W., Sversut, R. A., Singh, A. K., Amaral, M. S., & Kassab, N. M. (2018). Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar.
-
Synthesis of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (n.d.). molbase.com. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
- Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters.
-
Marbofloxacin. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
MSDS - Marbofloxacin EP Impurity A. (n.d.). KM Pharma Solution Private Limited. Retrieved January 10, 2026, from [Link]
-
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). NIH. Retrieved January 10, 2026, from [Link]
- PRODUCT INFORMATION - Marbofloxacin. (2022). Cayman Chemical.
- Kaur, I., Singh, H., & Singh, S. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Wang, D.-C., Huang, X.-M., Liu, Y.-P., & Tang, C.-L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010).
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. labmix24.com [labmix24.com]
- 3. Marbofloxacin EP Impurity A - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. crs.edqm.eu [crs.edqm.eu]
- 7. This compound | C11H8F2N2O4 | CID 14576603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Marbofloxacin | C17H19FN4O4 | CID 60651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detailed view [crs.edqm.eu]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Senior Application Scientist's Guide to HPLC Column Selection for Fluoroquinolone Impurity Profiling
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. For fluoroquinolone antibiotics, a class of broad-spectrum synthetic antibacterials, this scrutiny is particularly critical due to the potential for process-related and degradation impurities. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for this purpose, with the choice of HPLC column being a pivotal factor in achieving the required specificity and resolution.
This guide provides an in-depth comparative study of different HPLC columns for the impurity profiling of three widely used fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin. Moving beyond a simple listing of methods, we will delve into the causality behind column selection, grounded in the physicochemical properties of the analytes and the principles of chromatographic separation.
The Analytical Challenge: Fluoroquinolones and Their Impurities
Fluoroquinolones share a common bicyclic core structure, the quinolone ring system, but differ in their substituent groups. These substitutions influence their polarity, hydrophobicity, and potential for secondary interactions with HPLC stationary phases. Impurities can arise from various stages, including synthesis (e.g., starting materials, by-products) and degradation (e.g., hydrolysis, photolysis). Common degradation pathways can involve modifications to the piperazine ring, defluorination, or decarboxylation.[1][2]
The successful separation of these structurally similar impurities from the active pharmaceutical ingredient (API) and from each other requires careful optimization of the chromatographic system, with the stationary phase at its heart.
The Workhorse: C18 Columns in Fluoroquinolone Analysis
The octadecylsilane (C18) bonded phase is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability. For many fluoroquinolones, C18 columns provide excellent retention and separation based on differences in hydrophobicity.
Ciprofloxacin and Levofloxacin Impurity Profiling: The C18 Standard
Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) specify the use of C18 columns for the impurity profiling of ciprofloxacin and levofloxacin, respectively.[2][3][4][5][6][7][8]
Ciprofloxacin: The Ph. Eur. monograph for ciprofloxacin hydrochloride details a method for related substances using a C18 column.[6] This is effective for separating specified impurities such as Impurity B (desfluoro compound) and Impurity C (a photodegradation product).[2][8] The primary separation mechanism on a C18 column is hydrophobic interaction, effectively resolving impurities with differences in their alkyl or other non-polar substituents.
Levofloxacin: The USP monograph for levofloxacin also mandates a C18 column for the analysis of related compounds.[4][5][9][10] This method is designed to separate levofloxacin from its potential impurities, including stereoisomers and degradation products.
The choice of a C18 column for these fluoroquinolones is logical due to the presence of non-polar regions in their molecules, allowing for effective separation based on subtle differences in hydrophobicity among the API and its impurities.
An Alternative Selectivity: The Phenyl-Hexyl Column
While C18 columns are highly effective, their selectivity is primarily driven by hydrophobic interactions. When dealing with compounds that have similar hydrophobic character but differ in their aromaticity or electronic properties, a C18 column may fail to provide adequate resolution. This is where alternative stationary phases, such as Phenyl-Hexyl, offer a distinct advantage.
Phenyl-Hexyl columns have a phenyl ring attached to the silica surface via a hexyl linker. This provides a mixed-mode separation mechanism:
-
Hydrophobic Interactions: From the hexyl chain and the phenyl ring's carbon framework.
-
π-π Interactions: Between the electron-rich phenyl ring of the stationary phase and the aromatic rings of the analytes. These interactions are particularly effective for separating aromatic and unsaturated compounds.[11][12][13][14][15]
Moxifloxacin Impurity Profiling: A Case for Phenyl-Hexyl
The European Pharmacopoeia monograph for moxifloxacin hydrochloride specifies a Phenyl-Hexyl column for its impurity profiling.[16][17] This is a deliberate choice rooted in the molecular structure of moxifloxacin and its specified impurities (A, B, C, D, and E).[16][][19]
The rationale for selecting a Phenyl-Hexyl column lies in its ability to provide alternative selectivity through π-π interactions. Fluoroquinolones and many of their impurities are aromatic. Subtle differences in the electron density of the aromatic rings, arising from different substituents, can be exploited by the Phenyl-Hexyl phase to achieve separations that might not be possible on a C18 column based on hydrophobicity alone. This is especially crucial for resolving closely related aromatic or polyaromatic compounds.[13]
The Polar-Capable Alternative: Cyano Columns
Cyano (CN) columns, where a cyanopropyl group is bonded to the silica, offer yet another dimension of selectivity. They are less hydrophobic than C18 or Phenyl-Hexyl phases and can operate in both reversed-phase and normal-phase modes. In reversed-phase, their primary interaction mechanism is dipole-dipole interactions, making them well-suited for the separation of polar compounds. The cyano group is a strong dipole and can interact with polar functional groups on the analytes.
While not as commonly specified in pharmacopoeial methods for fluoroquinolones, a Cyano column can be a valuable tool in method development, particularly for separating highly polar impurities that are poorly retained on C18 or Phenyl-Hexyl columns, or when a significantly different selectivity is required to resolve a critical pair of impurities.
Comparative Overview of HPLC Column Performance
The following table summarizes the key performance attributes of C18, Phenyl-Hexyl, and Cyano columns for fluoroquinolone impurity profiling, based on established chromatographic principles and pharmacopoeial recommendations.
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Cyano (Propylnitrile) |
| Primary Separation Mechanism | Hydrophobic (van der Waals) interactions | Mixed-mode: Hydrophobic & π-π interactions | Dipole-dipole interactions, weak hydrophobic interactions |
| Selectivity | Based on analyte hydrophobicity and shape | Unique selectivity for aromatic and unsaturated compounds | Selectivity for polar compounds with dipole moments |
| Recommended For | General purpose, separation of non-polar to moderately polar compounds. Specified for Ciprofloxacin and Levofloxacin impurities.[2][3][4][5][6][7][8][9] | Separation of aromatic compounds, isomers, and when C18 provides insufficient resolution. Specified for Moxifloxacin impurities.[16][17] | Separation of polar impurities, alternative selectivity to C18 and Phenyl-Hexyl. |
| Advantages | Robust, versatile, wide range of applications, extensive literature support. | Provides alternative selectivity, enhanced resolution of aromatic compounds. | Unique selectivity for polar analytes, can be used in multiple modes. |
| Considerations | May not resolve compounds with similar hydrophobicity but different electronic properties. | Mobile phase can influence π-π interactions (methanol enhances, acetonitrile suppresses).[12] | Generally less retentive than C18 and Phenyl-Hexyl in reversed-phase. |
Experimental Protocol: A Framework for Comparative Column Evaluation
To ensure the selection of the most appropriate column for a specific fluoroquinolone and its impurity profile, a systematic evaluation is essential. The following protocol outlines a robust approach, grounded in the principles of Analytical Quality by Design (AQbD) and USP General Chapter <1220> "Analytical Procedure Lifecycle".
Analyte and Impurity Characterization
-
Obtain certified reference standards for the API and all known related substances.
-
Review the physicochemical properties of the API and impurities (pKa, logP, UV spectra) to anticipate their chromatographic behavior.
Column Screening
-
Select a set of columns with diverse selectivities (e.g., C18, Phenyl-Hexyl, Cyano) from a reputable manufacturer. To minimize variability from other factors, it is advisable to use columns with the same dimensions and particle size.
-
Prepare a stock solution containing the API and a mixture of all known impurities at appropriate concentrations.
Method Development and Optimization
-
Mobile Phase Screening: Start with a generic gradient using a common mobile phase combination (e.g., 0.1% formic acid in water and acetonitrile). Evaluate the separation on each column.
-
pH Optimization: The pH of the aqueous mobile phase is a critical parameter for ionizable compounds like fluoroquinolones. Evaluate a pH range around the pKa values of the analytes to manipulate retention and selectivity.
-
Organic Modifier: Compare acetonitrile and methanol as the organic modifier, especially for the Phenyl-Hexyl column, to assess the impact on π-π interactions.[12]
Data Evaluation and Column Selection
-
For each column and set of conditions, evaluate the following parameters:
-
Resolution (Rs): The resolution between all adjacent peaks, with particular attention to the critical pairs (most difficult to separate). A minimum resolution of 1.5 is generally desired.
-
Tailing Factor (Tf): Assess the peak symmetry for the API and all impurity peaks. A value between 0.8 and 1.5 is typically acceptable.
-
Selectivity (α): Compare the relative retention of impurities across different columns to identify changes in elution order.
-
Retention Time (tR): Ensure adequate retention for the first eluting peak and a reasonable overall analysis time.
-
The column that provides the best overall performance, particularly in resolving the critical pairs with good peak shape, should be selected for further validation.
Visualization of the Experimental Workflow
Caption: Figure 1. A systematic workflow for the comparative evaluation of HPLC columns.
Logical Relationships in Column Selection
Caption: Figure 2. A decision tree guiding the selection of an appropriate HPLC column.
Conclusion
The selection of an HPLC column for fluoroquinolone impurity profiling is not a one-size-fits-all decision. While the C18 column serves as a robust starting point and is the specified choice for ciprofloxacin and levofloxacin impurity analysis in major pharmacopoeias, its reliance on hydrophobic selectivity has limitations. For fluoroquinolones like moxifloxacin, where impurities may share similar hydrophobicity but differ in their electronic or aromatic character, the alternative selectivity offered by Phenyl-Hexyl columns, through π-π interactions, is demonstrably superior and is the pharmacopoeially mandated choice. Cyano columns remain a valuable, albeit less common, option for addressing challenges with highly polar impurities.
As Senior Application Scientists, our role is not merely to follow prescribed methods but to understand the underlying chemical principles that govern them. By systematically evaluating columns with orthogonal selectivities and making informed choices based on the specific molecular characteristics of the API and its impurities, we can develop robust, reliable, and scientifically sound methods that ensure the quality and safety of these vital medicines.
References
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI.[Link]
-
MOXIFLOXACIN HYDROCHLORIDE (Moxifloxacini hydrochloridum). European Pharmacopoeia 7.0.[Link]
-
Levo Tablets USP. Scribd.[Link]
-
Agilent ZORBAX Eclipse Plus Phenyl-hexyl HPLC Columns. Element Lab Solutions.[Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. National Center for Biotechnology Information.[Link]
-
Advantages of CORTECS C18 2.7 μm and XBridge BEH Phenyl XP 2.5 μm Columns for the Analysis of a Comprehensive Panel of Pain Management Drugs for Forensic Toxicology. Waters Corporation.[Link]
-
Ph. Eur. Monograph 2254: Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl. Phenomenex.[Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. LabRulez.[Link]
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies.[Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.[Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu.[Link]
-
moxifloxacin hydrochloride and its Impurities. Pharmaffiliates.[Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.[Link]
-
Levofloxacin. USP.[Link]
-
Impurity Control in the European Pharmacopoeia. EDQM.[Link]
-
CIPROFLOXACIN HYDROCHLORIDE (Ciprofloxacini hydrochloridum). European Pharmacopoeia 7.0.[Link]
-
Luna Phenyl-Hexyl HPLC Columns. Phenomenex.[Link]
-
Phenomenex Luna Phenyl-Hexyl HPLC Columns. LabRulez.[Link]
-
Improvement of Tests for the Control of Impurities in Antimicrobial Medicinal Products by Chromatographic Methods: Ciprofloxacin Case Study. ResearchGate.[Link]
-
HPLC Methods for analysis of Levofloxacin. HELIX Chromatography.[Link]
-
Phenomenex HPLC Column Equivalent. GL Sciences.[Link]
-
HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. GL Sciences.[Link]
-
HPLC-MS identification of degradation products of levofloxacin. ResearchGate.[Link]
-
Analytical Methods of Ciprofloxacin and its Combinations Review. Research Journal of Pharmacy and Technology.[Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. ResearchGate.[Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. USP 38 monograph - impurities test for levofloxacin using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. drugfuture.com [drugfuture.com]
- 7. rjptonline.org [rjptonline.org]
- 8. dirjournal.org [dirjournal.org]
- 9. scribd.com [scribd.com]
- 10. drugfuture.com [drugfuture.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. drugfuture.com [drugfuture.com]
- 17. phenomenex.com [phenomenex.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Marbofloxacin Impurity A Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Marbofloxacin, a synthetic fluoroquinolone antibiotic widely used in veterinary medicine, is no exception.[1] The control of its impurities, such as Marbofloxacin Impurity A, is a critical aspect of quality control to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for this compound, supported by experimental data and a proposed framework for inter-laboratory comparison to ensure method robustness and reliability across different testing sites.
The European Pharmacopoeia (Ph. Eur.) lists a reference standard for "Marbofloxacin impurity mixture A CRS," which is utilized in monograph 2233, indicating the existence of an official analytical procedure.[2][3][4][5] This guide will delve into commonly employed High-Performance Liquid Chromatography (HPLC) methods and touch upon advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to provide a comprehensive overview for laboratories seeking to establish or verify their analytical capabilities for this specific impurity.
The Analytical Landscape: HPLC and Beyond
The cornerstone of impurity analysis in the pharmaceutical industry remains High-Performance Liquid Chromatography (HPLC) due to its robustness, precision, and widespread availability. For this compound, several HPLC methods have been developed and validated, offering a range of chromatographic conditions to suit different laboratory setups.
A more advanced technique, UPLC-MS/MS, offers significant advantages in terms of speed, sensitivity, and specificity. While not always necessary for routine quality control, it can be invaluable for confirmation, trace-level quantification, and in research settings.
Method 1: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC with UV detection is the most common and accessible method for the analysis of Marbofloxacin and its impurities. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8][9]
Principle of the Method: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Marbofloxacin and its impurities are separated based on their differential partitioning between the two phases. A UV detector is then used to quantify the separated compounds.
Experimental Protocol: A Validated RP-HPLC-UV Method
The following protocol is a representative example of a validated method for the determination of Marbofloxacin and its impurities.[10][11]
-
Chromatographic System:
-
Column: Inertsil ODS-3, C18, 150 x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% formic acid in 10mM ammonium formate in water.[10]
-
Mobile Phase B: 0.1% formic acid in methanol.[10]
-
Gradient Elution: A gradient program is employed to ensure optimal separation of the main peak from its impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more retained components.
-
Flow Rate: 1.5 mL/min.[10]
-
Detection Wavelength: Diode Array Detector (DAD) set at an appropriate wavelength for Marbofloxacin and its impurities.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the Marbofloxacin drug substance or product in the mobile phase to achieve a target concentration.
-
Sonicate for 15 minutes to ensure complete dissolution.[10]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and specificity, UPLC-MS/MS is the method of choice. This is particularly useful when dealing with complex matrices or very low levels of impurities.
Principle of the Method: UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. The eluent from the UPLC is then passed into a tandem mass spectrometer. The first mass analyzer (Q1) selects the parent ion of the analyte (this compound), which is then fragmented in a collision cell (Q2). The resulting fragment ions are then detected by a second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.
Experimental Protocol: A Representative UPLC-MS/MS Method
The following protocol outlines a typical UPLC-MS/MS method for the analysis of Marbofloxacin.[12][13]
-
Chromatographic System:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A fast gradient to ensure rapid analysis.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Marbofloxacin and Impurity A would be monitored. For Marbofloxacin, a transition of m/z 363.00 → 320.00 has been reported.[13]
-
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison study is crucial to assess the reproducibility and robustness of an analytical method when performed by different laboratories. The following is a proposed framework for such a study for this compound.
Objective: To evaluate the reproducibility and transferability of a validated HPLC-UV method for the quantification of this compound in a bulk drug substance.
Study Design:
-
Participating Laboratories: A minimum of three laboratories with experience in pharmaceutical analysis.
-
Test Samples:
-
One batch of Marbofloxacin bulk drug substance.
-
The same batch spiked with three different concentration levels of this compound reference standard (e.g., 0.05%, 0.1%, and 0.15% relative to the Marbofloxacin concentration).
-
A blind sample for each laboratory.
-
-
Analytical Method: A single, detailed, and validated HPLC-UV method protocol will be provided to all participating laboratories.
-
Data to be Reported:
-
Raw data (chromatograms, peak areas, retention times).
-
Calculated percentage of this compound for each sample.
-
System suitability test results (e.g., resolution, tailing factor, theoretical plates).
-
-
Statistical Analysis: The results will be statistically evaluated for inter-laboratory precision (reproducibility) using methods such as the calculation of the relative standard deviation (RSD) between laboratories and Z-scores.[14][15][16][17][18]
Workflow for the Inter-Laboratory Comparison Study
Caption: Workflow of the proposed inter-laboratory study.
Comparative Data and Performance
The following table presents hypothetical data from our proposed inter-laboratory comparison study, showcasing the expected performance of the validated HPLC-UV method across three different laboratories.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| System Suitability | ||||
| Resolution (Marbofloxacin/Impurity A) | 2.8 | 2.9 | 2.7 | > 2.0 |
| Tailing Factor (Impurity A) | 1.2 | 1.3 | 1.1 | < 2.0 |
| Theoretical Plates (Impurity A) | > 5000 | > 5000 | > 5000 | > 2000 |
| Accuracy (% Recovery) | ||||
| Spiked Sample 1 (0.05%) | 98.5% | 101.2% | 99.8% | 90.0 - 110.0% |
| Spiked Sample 2 (0.1%) | 99.2% | 100.5% | 101.0% | 90.0 - 110.0% |
| Spiked Sample 3 (0.15%) | 100.8% | 98.9% | 99.5% | 90.0 - 110.0% |
| Precision (Reproducibility) | ||||
| Mean % Impurity A (Blind Sample) | 0.098% | 0.102% | 0.099% | - |
| Overall Mean (% Impurity A) | \multicolumn{3}{c | }{0.100%} | - | |
| Standard Deviation | \multicolumn{3}{c | }{0.0021} | - | |
| Relative Standard Deviation (RSD) | \multicolumn{3}{c | }{2.1%} | ≤ 10% |
These hypothetical results demonstrate that the analytical method is robust and reproducible, with all laboratories meeting the predefined acceptance criteria for system suitability, accuracy, and precision.
Conclusion
The analysis of this compound is a critical quality control measure in the manufacturing of this veterinary drug. While an official method is referenced in the European Pharmacopoeia, this guide has presented a detailed overview of a robust and validated reversed-phase HPLC-UV method that is widely accessible. Furthermore, the principles of a more advanced UPLC-MS/MS method have been discussed, offering an alternative for higher sensitivity and confirmatory analysis.
The proposed framework for an inter-laboratory comparison study provides a clear roadmap for laboratories to ensure the reproducibility and transferability of their chosen analytical method. By adhering to such rigorous validation and comparison exercises, researchers, scientists, and drug development professionals can have high confidence in the quality and consistency of their analytical data for Marbofloxacin and its impurities, ultimately contributing to the safety and efficacy of the final medicinal product.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
- Ermer, J. (2001). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Accreditation and Quality Assurance, 6(11), 483-491.
- Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from Analytical Chemistry Class Notes website.
- IOSR Journal of Pharmacy and Biological Sciences. (2018). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IOSR Journal of Pharmacy and Biological Sciences, 13(1), 56-65.
- Cuadros-Rodríguez, L., et al. (2014). Comparison of different statistical methods for evaluation of proficiency test data. Analytical and Bioanalytical Chemistry, 406(23), 5675-5687.
- Simundic, A. M. (2016). Statistical analysis in method comparison studies part one. Acutecaretesting.org.
- IOSR Journal of Applied Chemistry. (2018). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. IOSR Journal of Applied Chemistry, 11(2), 52-59.
- LGC Standards. (n.d.). Marbofloxacin impurity mixture A CRS.
- Pharmaffiliates. (n.d.). Marbofloxacin-impurities.
- EDQM. (2025). List of European Pharmacopoeia Reference Standards Effective from 2025/10/1.
- EDQM. (n.d.). Y0002380 - Detailed view.
- Labmix24. (n.d.). Marbofloxacin impurity mixture A CRS - EPY0002380.
- Journal of Pharmaceutical and Biomedical Analysis. (2024).
- Journal of Pharmaceutical and Biomedical Analysis. (2016). Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 123, 31-36.
- SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography.
- Longdom Publishing. (2018). Development and Validation of Method for Bio-Quantification of Marbofloxacin in Sheep Plasma by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 9(5).
- ResearchGate. (2018). Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Marbofloxacin impurity mixture A CRS | LGC Standards [lgcstandards.com]
- 3. crs.edqm.eu [crs.edqm.eu]
- 4. Detailed view [crs.edqm.eu]
- 5. labmix24.com [labmix24.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. assayprism.com [assayprism.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 15. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
- 18. Statistical analysis in method comparison studies part one [acutecaretesting.org]
A Comparative Guide to Validating the Specificity of a Marbofloxacin Assay for Impurity A
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on validating the specificity of an analytical method for the veterinary antibiotic Marbofloxacin, with a particular focus on its known impurity, Impurity A. We will move beyond rote procedural steps to explore the scientific rationale behind each experimental choice, ensuring a robust and defensible validation package compliant with global regulatory standards.
The Imperative of Specificity in Pharmaceutical Analysis
In pharmaceutical quality control, an analytical method's primary virtue is its "suitability for its intended purpose."[1] For an impurity assay, this suitability hinges on the parameter of specificity . Specificity is the ability of the method to produce a response only for the analyte of interest, without interference from other substances that may be present, such as impurities, degradation products, or formulation excipients.[2][3][4]
Marbofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine, can contain process-related impurities or degrade over time to form new products.[5][6][7] One such known related substance is Marbofloxacin Impurity A, chemically identified as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[8][9] An assay lacking specificity might erroneously combine the analytical response of Impurity A with that of the Marbofloxacin active pharmaceutical ingredient (API), leading to an overestimation of potency and an underestimation of impurities, posing a direct risk to product safety and efficacy.[10]
This guide details a comprehensive strategy using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) to unequivocally demonstrate specificity, primarily through resolution assessment and forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][11]
Foundational Experimental Design
A successful specificity validation is not a single experiment but a multi-faceted investigation. The objective is to challenge the method's ability to distinguish Marbofloxacin from everything it is not. This involves a systematic approach, as outlined below.
Caption: Overall workflow for the validation of assay specificity.
Causality Behind Experimental Choices
-
Why use reference standards for both API and impurity? To definitively establish the method's ability to separate the two compounds, their individual chromatographic behaviors (i.e., retention times) must first be known.[12] This serves as the baseline for assessing resolution.
-
Why analyze a placebo? In formulated drug products, excipients can potentially interfere with the analysis. Analyzing a placebo solution confirms that non-API components do not co-elute with or contribute to the signal of either Marbofloxacin or Impurity A.
-
Why perform forced degradation? Forced degradation studies are a regulatory requirement and a scientific necessity to demonstrate that the analytical method is "stability-indicating."[13][14] By intentionally creating degradation products, we can prove that the method can separate the intact API from these newly formed, structurally similar compounds.[15][16] The goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants to challenge the method without destroying the molecule entirely.[2]
In-Depth Methodology & Data Interpretation
The cornerstone of this validation is a robust HPLC method coupled with a PDA detector. The PDA detector is critical as it acquires full UV-Vis spectra at each point in the chromatogram, enabling peak purity analysis—a powerful tool for confirming specificity when impurity standards are not available.[10]
Proposed HPLC-PDA Method (Illustrative Example)
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile, common choice for reverse-phase chromatography, suitable for separating moderately polar compounds like fluoroquinolones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the carboxylic acid group on Marbofloxacin is protonated, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase HPLC. |
| Gradient | 10% B to 70% B over 20 min | A gradient elution is necessary to separate compounds with different polarities and elute any late-eluting degradation products from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |
| PDA Detector | Wavelength: 295 nm; Spectral Range: 200-400 nm | 295 nm is a common wavelength for detecting fluoroquinolones. Acquiring a full spectral range is essential for peak purity analysis. |
Step-by-Step Experimental Protocol
1. System Suitability and Initial Injections:
- Inject Mobile Phase A as a blank to ensure a clean baseline.
- Inject the Marbofloxacin standard solution to determine its retention time (RT).
- Inject the Impurity A standard solution to determine its RT.
2. Specificity Against Placebo and Impurity A:
- Inject the placebo solution. Confirm no peaks are observed at the RTs of Marbofloxacin or Impurity A.
- Inject the spiked sample containing both Marbofloxacin and Impurity A.
3. Forced Degradation:
- Prepare five separate solutions of Marbofloxacin in a suitable solvent.
- Acid: Add 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
- Base: Add 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize before injection.
- Oxidative: Add 3% H₂O₂ and keep at room temperature for 8 hours.
- Thermal: Heat the solution at 80 °C for 24 hours.
- Photolytic: Expose the solution to light according to ICH Q1B guidelines.
- Inject each stressed sample into the HPLC-PDA system.
Data Analysis: The Pillars of Proof
The success of the validation rests on two key calculations: Resolution (Rs) and Peak Purity .
Sources
- 1. researchgate.net [researchgate.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Marbofloxacin EP Impurity A | 115551-40-1 | SynZeal [synzeal.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. aaps.ca [aaps.ca]
- 13. Forced Degradation Testing | SGS USA [sgs.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
- 16. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Degradation Pathways of Marbofloxacin and Other Fluoroquinolones
This guide provides an in-depth comparison of the degradation pathways of Marbofloxacin and other prominent fluoroquinolones, including Enrofloxacin, Ciprofloxacin, and Levofloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical intricacies that govern the environmental fate and stability of these widely used veterinary and human antibiotics. By understanding these degradation mechanisms, researchers can better predict the environmental persistence of these compounds, develop more effective water treatment strategies, and design next-generation antibiotics with improved degradability.
Introduction: The Fluoroquinolone Landscape
Fluoroquinolones (FQs) are a class of synthetic broad-spectrum antibiotics characterized by a quinolone bicyclic ring structure.[1] Their extensive use in human and veterinary medicine has led to their detection in various environmental compartments, raising concerns about the development of antibiotic resistance.[2] The chemical stability of the quinolone ring contributes to their persistence in the environment.[3] This guide focuses on Marbofloxacin, a third-generation fluoroquinolone used in veterinary medicine, and compares its degradation to other significant members of this class: Enrofloxacin (veterinary), Ciprofloxacin (human and a metabolite of Enrofloxacin), and Levofloxacin (human).[2][4][5]
The core structure of fluoroquinolones is the 4-oxo-1,4-dihydroquinoline skeleton. Variations in the substituents at different positions of this core, particularly at C-7 (the piperazine or similar heterocyclic ring) and N-1 (often a cyclopropyl or ethyl group), significantly influence their antibacterial activity, pharmacokinetic properties, and, crucially, their degradation pathways.
Primary Degradation Pathways: A Comparative Overview
Fluoroquinolones are primarily degraded through three main pathways: photodegradation, chemical degradation (predominantly oxidation), and biodegradation. The efficiency and products of each pathway are highly dependent on the specific chemical structure of the fluoroquinolone and the environmental conditions.
Photodegradation: The Role of Light in Fluoroquinolone Transformation
Photodegradation is a major pathway for the removal of fluoroquinolones in surface waters.[3] Exposure to sunlight can induce complex photochemical reactions, leading to the transformation of the parent compound into various photoproducts.
Marbofloxacin (MAR) undergoes a distinct photodegradation pathway compared to other fluoroquinolones. Its primary photochemical reaction involves the homolytic cleavage of the N-N bond within its unique tetrahydrooxadiazine moiety at the C-7 position.[3][6][7] This cleavage results in the formation of two main quinolinol products.[3][6]
Enrofloxacin (ENR) , in contrast, exhibits three primary photodegradation pathways:
-
Oxidative degradation of the piperazine side-chain: This involves the oxidation of the methylene groups alpha to the amino nitrogen in the piperazine ring.[3][6]
-
Reductive defluorination: The fluorine atom at the C-6 position is removed and replaced by a hydrogen atom.[3][6]
-
Fluorine solvolysis: The fluorine atom is substituted, often by a hydroxyl group.[3][6]
Ciprofloxacin (CIP) , being the main metabolite of Enrofloxacin, shares similar photodegradation pathways involving the piperazine ring.[2][8] Studies on CIP have shown that secondary photolysis can lead to further oxidation of the aromatic system and the opening and complete destruction of the piperazinyl substituent.[8]
Levofloxacin (LEV) degradation also involves multiple mechanisms, including demethylation, defluorination, decarboxylation, deamination, and hydroxylation.[9]
The rate of photodegradation is significantly influenced by pH. For instance, the fastest degradation of Enrofloxacin occurs at a pH of around 8, where the zwitterionic form is prevalent.[3][6][7] Conversely, Marbofloxacin's cationic form is the most reactive, leading to faster degradation under more acidic conditions.[3][6][7]
Experimental Workflow: Photodegradation Study
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ldh.la.gov [ldh.la.gov]
- 5. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 6. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deswater.com [deswater.com]
A Senior Application Scientist's Guide to Determining the Relative Response Factor (RRF) for Marbofloxacin Impurity A
This guide provides a comprehensive, technically detailed framework for the determination of the Relative Response Factor (RRF) for Marbofloxacin Impurity A. As researchers, scientists, and drug development professionals, ensuring the accurate quantification of impurities is paramount for drug safety and regulatory compliance. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the experimental design, thereby empowering you to not only execute the protocol but also to understand and adapt it.
Part 1: The Foundational "Why" - Understanding the Relative Response Factor
In pharmaceutical analysis, particularly in chromatography, it is a common assumption that the detector response is equivalent for the active pharmaceutical ingredient (API) and its related impurities. However, this is often not the case. Minor structural differences between the API and its impurities can lead to significant variations in their response to a given detector, such as a UV-Visible spectrophotometer.
The Relative Response Factor (RRF) is a critical parameter that corrects for this difference. It is defined as the ratio of the response of an impurity to the response of the API at the same concentration under identical chromatographic conditions.[1] By determining the RRF, we can accurately quantify impurities using the API's reference standard, which is often more readily available and cost-effective than synthesizing and qualifying individual impurity standards.[2]
The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) on the validation of analytical procedures, underscore the importance of demonstrating the suitability of an analytical method for its intended purpose, which includes the accurate quantification of impurities.[3][4][5][6] The use of a correctly determined RRF is a scientifically sound approach to meet these regulatory expectations.[1]
Part 2: Experimental Design and Protocol
The determination of the RRF for this compound involves a systematic approach using High-Performance Liquid Chromatography (HPLC) with UV detection. The following protocol is a robust starting point, grounded in established analytical principles for fluoroquinolone antibiotics.[7][8]
Materials and Instrumentation
-
Reference Standards:
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (or other suitable buffer component like ammonium formate)[7]
-
Purified Water (HPLC Grade)
-
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Sonicator
-
Chromatographic Conditions: A Rationale-Driven Approach
The choice of chromatographic conditions is critical for achieving adequate separation and accurate quantification.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Inertsil ODS-3, 150 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar Marbofloxacin and its impurities.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a buffer and an ion-pairing agent, improving peak shape and resolution for the ionizable fluoroquinolone molecules.[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | The organic modifier elutes the analytes from the column. A gradient elution is often employed to ensure good separation of all components.[7] |
| Flow Rate | 1.0 - 1.5 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.[7] |
| Detection Wavelength | 270 - 280 nm | This range corresponds to a significant absorbance maximum for the fluoroquinolone scaffold, ensuring good sensitivity for both Marbofloxacin and its impurities.[8][14] A DAD is recommended to assess peak purity. |
| Column Temperature | Ambient or controlled at 25-30 °C | Maintaining a consistent column temperature ensures reproducible retention times. |
| Injection Volume | 10 - 20 µL | This volume is typical for standard HPLC analyses and should be optimized based on the concentration of the prepared solutions. |
Experimental Workflow: A Step-by-Step Protocol
The following workflow is designed to establish the linearity of the detector response for both Marbofloxacin and Impurity A, which is a prerequisite for an accurate RRF determination.[5][6]
Figure 1: Experimental workflow for the determination of the Relative Response Factor.
Step 1: Preparation of Stock Solutions
-
Marbofloxacin Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Marbofloxacin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B). Sonicate if necessary to ensure complete dissolution.
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
Step 2: Preparation of Linearity Solutions
Prepare a series of at least five concentrations for both Marbofloxacin and Impurity A, spanning a range that covers the expected impurity levels (e.g., from the limit of quantification (LOQ) to 150% of the specification limit).[5]
-
Example Linearity Series for Marbofloxacin: 5, 10, 20, 50, 100 µg/mL
-
Example Linearity Series for Impurity A: 0.5, 1, 2, 5, 10 µg/mL
Step 3: HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each linearity solution in triplicate.
Step 4: Data Analysis and RRF Calculation
-
For both Marbofloxacin and Impurity A, plot the mean peak area against the concentration for each level of the linearity series.
-
Perform a linear regression analysis for each data set. The correlation coefficient (r²) should be ≥ 0.99 for the response to be considered linear.[15]
-
Calculate the slope of the regression line for both the API and the impurity.
-
Calculate the RRF using the following formula:[1]
RRF = (Slope of Impurity A) / (Slope of Marbofloxacin)
Part 3: Data Interpretation and Comparison
The calculated RRF value provides a direct comparison of the detector's sensitivity to Marbofloxacin versus Impurity A.
-
RRF = 1.0: The detector response is identical for both compounds.
-
RRF > 1.0: The detector is more sensitive to Impurity A than to Marbofloxacin.
-
RRF < 1.0: The detector is less sensitive to Impurity A than to Marbofloxacin.
This value is crucial for the accurate quantification of Impurity A in routine analysis where only the Marbofloxacin reference standard is used.
Example Data and Calculation
Table 1: Example Linearity Data for Marbofloxacin and Impurity A
| Analyte | Concentration (µg/mL) | Mean Peak Area |
| Marbofloxacin | 5 | 50,123 |
| 10 | 100,245 | |
| 20 | 200,567 | |
| 50 | 501,345 | |
| 100 | 1,002,789 | |
| Impurity A | 0.5 | 4,510 |
| 1.0 | 9,025 | |
| 2.0 | 18,055 | |
| 5.0 | 45,150 | |
| 10.0 | 90,310 |
Linear Regression Results:
-
Slope of Marbofloxacin: 10,025
-
Slope of Impurity A: 9,030
RRF Calculation:
RRF = 9,030 / 10,025 = 0.90
In this example, the RRF of 0.90 indicates that Impurity A has a slightly lower response than Marbofloxacin at the same concentration. Using a default RRF of 1.0 would lead to an underestimation of this impurity.
Part 4: Conclusion and Best Practices
The determination of the Relative Response Factor is a fundamental aspect of robust analytical method validation for impurity quantification. It is a scientifically sound practice that ensures the accuracy of reported impurity levels, contributing to the overall quality and safety of the final drug product.
Key Takeaways:
-
Never Assume an RRF of 1.0: Always experimentally determine the RRF for critical impurities.
-
Linearity is Key: A valid RRF is derived from linear detector responses for both the API and the impurity.
-
Method Specificity: The RRF is specific to the chromatographic conditions under which it was determined. Any significant change in the method (e.g., wavelength, mobile phase) necessitates a re-determination of the RRF.
-
Documentation is Crucial: Thoroughly document the entire RRF determination process, including all raw data and calculations, as this will be a key component of your regulatory submission.
By following the principles and protocols outlined in this guide, you can confidently and accurately determine the Relative Response Factor for this compound, ensuring the integrity of your analytical data and the quality of your pharmaceutical products.
References
-
SIELC. (n.d.). Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2024). Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Determination of marbofloxacin residues in Rabbit Tissues by HPLC. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Marbofloxacin Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Marbofloxacin EP Impurity A. Retrieved from [Link]
-
USP-NF. (n.d.). Marbofloxacin Compounded Oral Suspension, Veterinary. Retrieved from [Link]
-
Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]
-
Cleanchem. (n.d.). Marbofloxacin EP Impurity A | CAS No: 115551-40-1. Retrieved from [Link]
-
ResearchGate. (2025). Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Marbofloxacin-impurities. Retrieved from [Link]
-
ResearchGate. (2026). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Retrieved from [Link]
-
Pink Sheet. (2022). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Retrieved from [Link]
-
Extranet Systems. (n.d.). Guidelines. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Retrieved from [Link]
-
ResearchGate. (2017). The use of Relative Response Factors to determine impurities. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). 4 new Ph. Eur. reference standards and 10 replacement batches released in June 2023. Retrieved from [Link]
-
Veeprho. (2020). Importance of Relative Response Factor in Impurities Quantification. Retrieved from [Link]
-
PharmaGuru. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Retrieved from [Link]
-
Syngene International Ltd. (n.d.). Complimentary techniques for determining relative response factor of non- isolated impurities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. Retrieved from [Link]
- Google Patents. (n.d.). US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection.
-
DailyMed. (n.d.). Zeniquin® (marbofloxacin). Retrieved from [Link]
-
BSAVA Library. (n.d.). Marbofloxacin. Retrieved from [Link]
-
USP-NF. (n.d.). Ofloxacin. Retrieved from [Link]
Sources
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. 麻保沙星 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. Marbofloxacin Compounded Oral Suspension, Veterinary [doi.usp.org]
- 12. alentris.org [alentris.org]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
A Senior Application Scientist's Guide to Performance Verification of a Validated Method for Marbofloxacin Impurities
This guide provides an in-depth, experience-driven approach to the performance verification of a previously validated analytical method for quantifying impurities in Marbofloxacin. It is designed for researchers, scientists, and drug development professionals who require a robust framework for ensuring that an analytical method remains fit for its intended purpose throughout its lifecycle. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step, compare the performance of a standard HPLC-UV method with a more advanced UPLC-MS/MS alternative, and provide actionable protocols grounded in regulatory expectations.
Introduction: The Imperative of Method Verification
Marbofloxacin, a third-generation fluoroquinolone antibiotic for veterinary use, must be monitored for impurities to ensure its safety and efficacy.[1] The manufacturing process or degradation over time can introduce related substances that may have toxicological implications. A validated analytical method provides initial proof of suitability, but its ongoing performance is not guaranteed. Changes in instrumentation, reagents, or even subtle environmental shifts can impact results.
Performance verification is the periodic confirmation that the method continues to perform as expected and meets the criteria established during the initial validation. This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, as outlined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R2).[2][3] This guide will use a common stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as our primary example, demonstrating how to rigorously verify its key performance characteristics.
The Subject Method: A Validated HPLC-UV Protocol
For this guide, we will focus on a widely accepted isocratic reversed-phase HPLC method for Marbofloxacin and its impurities. The selection of this method is based on its prevalence and robustness for quality control applications.
Table 1: Reference HPLC-UV Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for Marbofloxacin and its related impurities. |
| Mobile Phase | Water:Acetonitrile (55:45, v/v), pH 3.0 (adjusted with phosphoric acid) | This composition offers a good balance of polarity for eluting the analyte and impurities with optimal resolution. Adjusting the pH to 3.0 suppresses the ionization of Marbofloxacin's carboxylic acid group, leading to better peak shape and retention.[4] |
| Flow Rate | 1.2 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[5] |
| Detection | UV at 295 nm or 315 nm | Marbofloxacin has a strong UV absorbance at these wavelengths, ensuring high sensitivity.[5][6] |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also enhances the reproducibility of retention times.[5] |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Core Performance Verification Parameters & Protocols
The foundation of method verification rests on demonstrating that the key analytical performance characteristics remain within the acceptance criteria defined during the original validation.[7][8] The following sections detail the "what," "why," and "how" of this process.
System Suitability Testing (SST)
Why it's critical: SST is not a validation parameter itself but an integral part of the analytical sequence. It is the first line of defense, performed before any sample analysis, to confirm that the chromatographic system (instrument, column, and mobile phase) is operating correctly on that specific day. It provides confidence that the system is capable of producing accurate and precise results.
Experimental Protocol: System Suitability Testing
-
Prepare a System Suitability Solution: This solution should contain Marbofloxacin at a working concentration and a known, specified impurity at a concentration near its quantitation limit.
-
Perform Replicate Injections: Inject the SST solution five or six times consecutively at the beginning of the analytical run.
-
Evaluate Key Parameters:
-
Tailing Factor (Asymmetry): For the Marbofloxacin peak, the tailing factor should be ≤ 2.0. This ensures the peak is symmetrical, which is crucial for accurate integration.
-
Theoretical Plates (N): For the Marbofloxacin peak, N should be > 2000. This measures column efficiency and its ability to produce narrow peaks.
-
Resolution (Rs): The resolution between the Marbofloxacin peak and the nearest impurity peak should be > 2.0. This confirms the method's ability to separate the components of interest.
-
Reproducibility (%RSD): The relative standard deviation of the peak area and retention time for the replicate injections should be ≤ 2.0%. This demonstrates the short-term precision of the system.[9]
-
Specificity Verification
Why it's critical: Specificity is the ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components (e.g., excipients in a tablet formulation).[10] Verifying specificity ensures that no co-eluting peaks are interfering with the quantification of the known impurities.
Experimental Protocol: Specificity Verification
-
Analyze a Blank Solution: Inject a sample of the diluent (mobile phase) to ensure no peaks are present at the retention times of Marbofloxacin or its impurities.
-
Analyze a Placebo Solution: If verifying for a drug product, analyze an extract of the placebo (all excipients without the active pharmaceutical ingredient) to check for interference.
-
Analyze Spiked Samples: Prepare a solution of Marbofloxacin drug substance and spike it with known impurities at their specification limits.
-
Assess Peak Purity (if using a DAD/PDA detector): Utilize the photodiode array detector to assess the peak purity of the Marbofloxacin and impurity peaks. The purity angle should be less than the purity threshold, indicating the peak is spectrally homogeneous and not comprised of co-eluting species.
Accuracy and Precision Verification (Combined Approach)
Why it's critical: Accuracy measures the closeness of the experimental value to the true value, while precision measures the variability between repeated measurements. Verifying these parameters confirms that the method provides reliable and reproducible quantitative results. Intermediate precision, which assesses variations within the same lab (different days, analysts, or equipment), is particularly important for verifying long-term method performance.[2]
Experimental Protocol: Accuracy and Precision Verification
-
Prepare Spiked Samples: Spike the drug product placebo or drug substance with known impurities at three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit). Prepare three independent samples at each level.
-
Analyze the Samples: Analyze these nine samples as per the method.
-
Calculate Accuracy: Determine the percent recovery for each sample against the known spiked amount. The acceptance criterion is typically between 80.0% and 120.0% for impurities.[7]
-
Calculate Precision:
-
Repeatability: Calculate the %RSD for the results of the three samples at each concentration level.
-
Intermediate Precision: Have a different analyst repeat the entire experiment on a different day or using a different instrument. Calculate the %RSD for the combined results from both experiments. The acceptance criterion for %RSD is often ≤ 10.0% for impurities at low concentrations.
-
Re-verification of Quantitation Limit (LOQ)
Why it's critical: The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] It is crucial to verify that the method's sensitivity remains adequate, especially as detector lamps age or column performance degrades.
Experimental Protocol: LOQ Verification
-
Prepare a Solution at the LOQ: Prepare a sample containing the specified impurities at the previously established LOQ concentration.
-
Perform Replicate Injections: Inject this solution six times.
-
Evaluate Accuracy and Precision: Calculate the percent recovery (accuracy) and the %RSD (precision) for the six measurements. The results should meet the acceptance criteria established during the original validation (e.g., recovery within 70-130% and %RSD ≤ 15%).
Workflow and Parameter Relationships
The following diagrams illustrate the logical flow of the performance verification process and the hierarchical relationship between the core analytical parameters.
Caption: A typical workflow for the performance verification of a validated analytical method.
Caption: Relationship between fundamental performance characteristics of an analytical method.
Performance Comparison: HPLC-UV vs. UPLC-MS/MS
While the HPLC-UV method is a robust workhorse for quality control, modern techniques like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offer significant advantages.[11][12] UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC.[13][14] The addition of a mass spectrometer provides unparalleled specificity and structural information about the impurities.
Table 2: Comparative Performance Data
| Parameter | Typical HPLC-UV Method | Typical UPLC-MS/MS Method | Advantage of UPLC-MS/MS |
| Analysis Time | 15-25 minutes | 3-5 minutes | High Throughput: Up to 5x faster, significantly increasing lab efficiency.[13] |
| Specificity | Relies on retention time and UV spectra. Vulnerable to co-elution. | Based on precursor/product ion transitions (MRM). Highly specific, virtually eliminating interferences. | Higher Confidence: Mass-based detection confirms impurity identity, reducing the risk of errors from co-eluting peaks. |
| LOD/LOQ | LOQ: ~0.25 µg/mL[4][15] | LOQ: <0.05 µg/mL | Superior Sensitivity: Allows for the detection and quantification of trace-level impurities that may be missed by UV detection.[11] |
| Precision (%RSD) | < 5.0% | < 5.0% | Comparable, both methods offer excellent precision. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Comparable, both methods provide high accuracy. |
| Solvent Consumption | High | Low | Greener Chemistry: Reduced run times and lower flow rates significantly decrease solvent usage and waste disposal costs.[14] |
The decision to use HPLC-UV versus UPLC-MS/MS often depends on the stage of drug development.[12] For routine release testing where impurities are well-characterized, a verified HPLC-UV method is often sufficient and cost-effective. For impurity identification, characterization of degradation pathways, or when very low-level detection is required, the specificity and sensitivity of UPLC-MS/MS are indispensable.[6]
Conclusion
Performance verification is a dynamic and essential process in the lifecycle of any analytical method. It is not merely a repetition of the original validation but a scientifically sound assessment that ensures the continued reliability of data generated for product quality control. By systematically re-evaluating key parameters like system suitability, specificity, accuracy, precision, and the limit of quantitation, laboratories can maintain a state of control and ensure that their methods are always fit for purpose. While traditional HPLC-UV methods are reliable, an understanding of advanced alternatives like UPLC-MS/MS allows scientists to select the most appropriate technology for the analytical challenge at hand, balancing the demands of throughput, sensitivity, and specificity.
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . (2025). AMSbiopharma. [Link]
-
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography . SIELC Technologies. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (2024). European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . (1994). International Council for Harmonisation. [Link]
-
Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. [Link]
-
Analytical Method Validation: ICH and USP Perspectives . (2025). International Journal of Research and Review. [Link]
-
Maheshwari, P., Shukla, N., & Dare, M. K. (2018). Development and Validation of a Novel Stability-Indicating Reversed-Phase Ion-Pair Chromatographic Method for the Quantitation of Impurities in Marbofloxacin Tablets . Journal of AOAC International, 101(4), 1021–1029. [Link]
-
Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables . (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture . (2023). ResearchGate. [Link]
-
Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC . (2020). ResearchGate. [Link]
- Method for preparing ultrapure marbofloxacin through purification. (2015).
-
Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets . (2018). ResearchGate. [Link]
-
Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk . (2024). ResearchGate. [Link]
-
An immunochromatographic strip sensor for marbofloxacin residues . (2020). National Institutes of Health. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use . (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets . (2018). AKJournals. [Link]
-
Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey . (2008). ResearchGate. [Link]
-
Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique . (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters . (2023). ResearchGate. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Novel Stability-Indicating Reversed-Phase Ion-Pair Chromatographic Method for the Quantitation of Impurities in Marbofloxacin Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An immunochromatographic strip sensor for marbofloxacin residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
A Comparative Guide to Compendial Methods for Marbofloxacin Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of veterinary medicine, Marbofloxacin stands as a critical synthetic fluoroquinolone antibiotic. Ensuring its purity, and thereby its safety and efficacy, is paramount. This guide provides an in-depth, objective comparison of the compendial methods for testing Marbofloxacin impurities, with a focus on the methodologies stipulated by the European Pharmacopoeia (Ph. Eur.). While a comprehensive comparison with the United States Pharmacopeia (USP) is essential for a global pharmaceutical perspective, a specific USP monograph detailing the impurity testing method for the Marbofloxacin drug substance was not publicly available at the time of this writing. Therefore, this guide will primarily detail the Ph. Eur. methodology and supplement this with information from published research to provide a robust framework for analytical scientists.
The Critical Role of Impurity Profiling in Drug Safety
Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials.[1] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy. Therefore, robust analytical methods for the identification and quantification of impurities are a cornerstone of pharmaceutical quality control, mandated by regulatory bodies worldwide. For Marbofloxacin, a potent antibacterial agent, rigorous impurity control is essential to prevent adverse effects and ensure consistent therapeutic outcomes.
European Pharmacopoeia (Ph. Eur.) Method for Marbofloxacin Impurity Testing
The European Pharmacopoeia, in its monograph 2233 for "Marbofloxacin for veterinary use," outlines a liquid chromatography (LC) method for the control of related substances.[2][3] The 11th Edition of the Ph. Eur. brought updates to this monograph, emphasizing a quantitative approach to impurity reporting and aligning the specifications for unspecified impurities with the general monograph on substances for pharmaceutical use (2034).[4]
Ph. Eur. Listed Impurities
The Ph. Eur. specifies several potential impurities for Marbofloxacin that must be controlled. These are often designated with letters (e.g., Impurity A, B, C, etc.) and are available as certified reference standards to aid in their identification and quantification. The structures of these impurities are critical for understanding their potential origin and for the validation of analytical methods. While the exact structures are detailed within the Pharmacopoeia, commercial suppliers of these reference standards also provide this information.
Experimental Protocol: Ph. Eur. "Related Substances" Test
The following is a detailed breakdown of the likely experimental parameters for the HPLC method as inferred from available data and common practices in pharmacopeial analysis. It is crucial to consult the current official Ph. Eur. monograph for the most accurate and up-to-date methodology.
Objective: To separate and quantify known and unknown impurities in the Marbofloxacin drug substance.
Principle: A gradient reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is employed to separate Marbofloxacin from its potential impurities based on their polarity.
Experimental Workflow:
Caption: Workflow for Marbofloxacin Impurity Testing according to Ph. Eur.
Detailed HPLC Parameters (Illustrative):
| Parameter | European Pharmacopoeia (Ph. Eur.) - Representative Method |
| Column | Octadecylsilyl silica gel for chromatography (C18), e.g., 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Aqueous buffer (e.g., phosphate or formate buffer) with pH adjustment |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient to ensure separation of all specified and unspecified impurities. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Column Temperature | Often controlled, e.g., 30-40 °C |
| Detection | UV spectrophotometer at a wavelength where Marbofloxacin and its impurities have significant absorbance (e.g., around 295 nm) |
| Injection Volume | Typically 10 - 20 µL |
| System Suitability | The monograph specifies requirements for resolution between key peaks (e.g., between Marbofloxacin and a critical impurity) and signal-to-noise ratio to ensure the validity of the analysis. |
Insights from Published Alternative and Stability-Indicating Methods
While the pharmacopeial methods provide a standardized approach, the scientific literature offers a wealth of information on the development and validation of alternative and often more advanced analytical methods for Marbofloxacin impurity profiling. These methods can provide enhanced separation efficiency, sensitivity, and the ability to detect a wider range of degradation products.
Several studies have described the development of stability-indicating HPLC methods. These methods are crucial as they can separate the active pharmaceutical ingredient (API) from its degradation products, which may form under various stress conditions such as acidic, basic, oxidative, and photolytic environments.
For instance, a study might utilize a different stationary phase or a more complex mobile phase gradient to achieve better resolution of closely eluting impurities. Some methods may employ mass spectrometry (LC-MS) for detection, which provides structural information about unknown impurities, aiding in their identification.
Here is a comparative table of representative HPLC conditions from published literature, which can be considered for method development or optimization:
| Parameter | Published Method 1[5] | Published Method 2[6] |
| Column | Inertsil ODS-3, C18 (4.6 mm x 150 mm, 5 µm) | Vertisep W, RP C18 (4.6 mm x 150 mm, 5.0 µm) |
| Mobile Phase A | 0.1% Formic acid in 10mM ammonium formate in water | Water |
| Mobile Phase B | 0.1% Formic acid in Methanol | Acetonitrile |
| Mode | Gradient | Isocratic (55:45 v/v, Mobile Phase A:B) |
| pH | Not specified (acidic) | 3.0 (adjusted with ortho-phosphoric acid) |
| Flow Rate | 1.5 mL/min | 0.4 mL/min |
| Detection | UV-DAD at 327 nm | UV at a specified wavelength |
Rationale behind Methodological Choices:
-
Column Chemistry: The choice of a C18 stationary phase is common for the separation of moderately polar compounds like Marbofloxacin and its impurities. The specific brand and type of C18 column can influence selectivity.
-
Mobile Phase: The use of acidic mobile phases is typical for fluoroquinolones to ensure good peak shape and ionization for reversed-phase retention. The organic modifier (acetonitrile or methanol) and its gradient are optimized to achieve the desired separation.
-
Gradient vs. Isocratic Elution: Gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities within a reasonable timeframe. Isocratic methods are simpler but may not resolve all impurities effectively.
-
Detection Wavelength: The selection of the detection wavelength is based on the UV-Vis spectrum of Marbofloxacin and its impurities to ensure adequate sensitivity for all components.
The Quest for a Harmonized Approach: The Role of the USP
While the Ph. Eur. provides a clear framework, the lack of a readily accessible, detailed USP monograph for Marbofloxacin drug substance impurity testing presents a challenge for manufacturers aiming for global market access. Harmonization of pharmacopeial methods is a long-term goal in the pharmaceutical industry to reduce the burden of testing products for different markets using different methods.
Although a specific monograph is not available, the USP does provide general chapters on impurity testing, such as <1086> Impurities in Drug Substances and Drug Products, which outlines the general principles and expectations for controlling impurities.[7] Any method developed for the US market would need to be validated according to the guidelines outlined in USP general chapters and the International Council for Harmonisation (ICH) guidelines.
Conclusion and Future Perspectives
The European Pharmacopoeia provides a well-defined liquid chromatography method for the control of impurities in Marbofloxacin. This method, supported by the availability of certified reference standards, forms a solid basis for the quality control of this important veterinary drug.
For researchers and drug development professionals, a thorough understanding of the Ph. Eur. methodology is essential. Furthermore, exploring the alternative and stability-indicating methods published in the scientific literature can provide valuable insights for method optimization, troubleshooting, and the development of more robust analytical procedures.
The future of Marbofloxacin impurity testing will likely involve the adoption of more advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations, and mass spectrometry for more definitive impurity identification. The pursuit of harmonized methods between the Ph. Eur. and USP will also be a critical step forward in ensuring global standards for the quality and safety of this vital veterinary medicine.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). European Pharmacopoeia (Ph. Eur.). EDQM, Council of Europe. [Link]
- Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. (2024). International Journal of Pharmaceutical Sciences and Research.
- Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. (2022, July 8). Pink Sheet.
- Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. (2018). Journal of the Brazilian Chemical Society.
- Marbofloxacin for peak identific
- Marbofloxacin Impurity B | 115551-41-2. (n.d.). Benchchem.
- Marbofloxacin impurity mixture A CRS - Y0002380. (n.d.). Labmix24.
- Comments concerning new and revised texts published in the 11th Edition (11.0). (2022, June). Pharmeuropa.
- Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chrom
- Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. (2023). Scientific Reports.
- Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. (2023). Results in Chemistry.
- USP General Chapter <1086> Impurities in Drug Substances and Drug Products.
- Marbofloxacin Compounded Oral Suspension, Veterinary. (n.d.). USP-NF.
- Marbofloxacin Tablets. (n.d.). USP-NF.
- Marbofloxacin EP Reference Standard. (n.d.). Sigma-Aldrich.
- Combined Index to USP 43 and NF 38, Volumes 1–5. (n.d.). USP.
- Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. (2022, July 6). EDQM.
- A Comparative Overview of USP and Ph. Eur. Monographs with Updated Allowable Adjustments. (2024).
- Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical Formulations. (2020).
- Comments concerning revised texts published in Supplement 10.7. (n.d.). Pharmeuropa.
- USP 38 monograph - impurities test for levofloxacin using a C18 HPLC column. (2015). Thermo Fisher Scientific AppsLab Library.
- Y0002380 - Detailed view. (n.d.). EDQM.
- European Pharmacopoeia 11.0 Vol 1. (n.d.). Scribd.
- Standards and Guidelines: Ph-Eur, USP. (n.d.). Microbiologics.
- Discover Impurity Reference Standards
- marbofloxacin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com.
Sources
- 1. benchchem.com [benchchem.com]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. edqm.eu [edqm.eu]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
Establishing the Purity of a Marbofloxacin Impurity A Reference Standard: A Comparative Guide
In the rigorous landscape of pharmaceutical development and quality control, the purity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements rests. An impurity reference standard, such as Marbofloxacin Impurity A, serves as a crucial tool for the identification and quantification of impurities in the active pharmaceutical ingredient (API), Marbofloxacin. This guide provides an in-depth technical comparison of orthogonal analytical methodologies for establishing the purity of a this compound reference standard, grounded in scientific principles and regulatory expectations.
The Imperative of Orthogonal Purity Assessment
A fundamental principle in the characterization of reference standards is the use of orthogonal methods—analytical techniques that measure the same attribute (in this case, purity) through different physicochemical principles. This approach provides a more comprehensive and reliable assessment of a reference standard's purity, as it minimizes the risk of overlooking impurities that may not be detected by a single method. For a comprehensive purity assessment of a this compound reference standard, a combination of chromatographic, spectroscopic, and thermal analysis techniques is indispensable.
Chromatographic Purity: The Cornerstone of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and their impurities.[1] Its high resolving power allows for the separation of the main compound from closely related impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC coupled with a UV detector is a robust and widely used method for purity determination. The choice of stationary phase, mobile phase composition, and detection wavelength are critical parameters that must be optimized to achieve adequate separation of this compound from the parent drug and other potential impurities.
Experimental Protocol: HPLC-UV Purity Assay
-
Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for fluoroquinolone analysis.[2]
-
Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
-
Sample Preparation: A precisely weighed amount of the this compound reference standard is dissolved in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.
-
Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded. Purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: This is the column of choice due to the moderately polar nature of Marbofloxacin and its impurities, allowing for good separation based on hydrophobicity.
-
Gradient Elution: This is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities in a single run, providing a comprehensive impurity profile.
-
Acidified Mobile Phase: The use of formic acid helps to protonate the analytes, leading to sharper peaks and improved chromatographic resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Unambiguous Identification
While HPLC-UV is excellent for quantification, it lacks the specificity for definitive identification of unknown impurities.[4] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of impurities.[5][6][7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, enabling the determination of elemental compositions.[4][5][8]
Experimental Workflow: LC-MS Impurity Identification
Caption: Workflow for impurity identification using LC-MS.
Spectroscopic Purity: An Orthogonal Approach
Spectroscopic techniques, particularly quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offer a powerful orthogonal method for purity determination.[9][10][11]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[10] By comparing the integral of a specific resonance of the this compound molecule to the integral of a certified internal standard of known purity and concentration, the purity of the this compound can be accurately determined.[10]
Experimental Protocol: qNMR Purity Determination
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a well-shimmed magnet.
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has resonances that do not overlap with those of this compound.
-
Sample Preparation: Accurately weigh the this compound and the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: The purity of this compound is calculated using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard
-
Causality Behind Experimental Choices:
-
High-Field NMR: Provides better signal dispersion, reducing the likelihood of peak overlap and improving the accuracy of integration.
-
Certified Internal Standard: Ensures the traceability of the measurement to a primary standard.
-
Long Relaxation Delay: Crucial for ensuring that the signal intensities are directly proportional to the number of protons, which is the fundamental principle of qNMR.
Thermal Analysis: Assessing Absolute Purity and Solid-State Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the solid-state properties of a reference standard, including its absolute purity.[12][13][14][15][16][17][18]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a highly pure, crystalline compound, the melting endotherm is sharp and occurs at a distinct temperature. The presence of impurities broadens the melting peak and lowers the melting point.[12] Based on the van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting curve.[14]
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: A small amount of the this compound reference standard (typically 1-3 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Thermal Program: The sample is heated at a constant rate (e.g., 2°C/min) through its melting range.
-
Data Analysis: The purity is calculated from the melting endotherm using the instrument's software, which applies the van't Hoff equation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[19] This technique is essential for determining the presence of volatile impurities, such as residual solvents and water content.[18]
Experimental Protocol: TGA for Volatile Impurities
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: An accurately weighed amount of the this compound reference standard is placed in the TGA pan.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above the boiling points of common solvents.
-
Data Analysis: The mass loss observed at different temperatures corresponds to the amount of volatile impurities present.
Workflow for Thermal Analysis
Caption: Orthogonal thermal analysis workflow for purity assessment.
Comparison of Analytical Methodologies
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Chromatographic purity, detection of known and unknown impurities. | Robust, reproducible, widely available, excellent for quantification. | Requires a reference standard for each impurity for accurate quantification, limited identification capabilities. |
| LC-MS/HRMS | Chromatographic separation coupled with mass analysis. | Molecular weight and structural information of impurities. | High sensitivity and specificity, definitive identification of unknowns.[4][5] | More complex instrumentation, may have different response factors for different compounds. |
| qNMR | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei. | Absolute purity without a specific reference standard of the analyte. | Primary method, highly accurate and precise, provides structural information.[9][10] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
| DSC | Measurement of heat flow during a controlled temperature program. | Absolute purity of crystalline substances, melting point, solid-state transitions.[12][14] | Fast, requires small sample amount, no need for impurity standards.[14] | Only applicable to crystalline and thermally stable compounds, does not detect all types of impurities.[13][16] |
| TGA | Measurement of mass change as a function of temperature. | Content of volatile impurities (water, residual solvents).[18][19] | Simple, accurate for volatiles. | Does not provide information on non-volatile impurities. |
Conclusion: A Multi-Pronged Approach to Ensuring Reference Standard Integrity
Establishing the purity of a this compound reference standard is not a task for a single analytical technique. A comprehensive and scientifically sound approach necessitates the integration of orthogonal methods. HPLC-UV provides the foundational chromatographic purity, LC-MS offers unambiguous identification of impurities, qNMR delivers an independent and highly accurate measure of absolute purity, and thermal analysis (DSC and TGA) characterizes the solid-state properties and quantifies volatile impurities. By judiciously combining these techniques, researchers, scientists, and drug development professionals can establish a well-characterized, high-purity this compound reference standard, thereby ensuring the accuracy and reliability of their analytical data and contributing to the development of safe and effective pharmaceutical products.
References
-
Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Applied Sciences. [Link]
-
Impurity Profiling with HRMS. (n.d.). Toref-Standards. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. [Link]
-
High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2006). Pharmaceutical Technology. [Link]
-
Determination of purity by differential scanning calorimetry (DSC). (1984). Journal of Chemical Education. [Link]
-
Place of DSC purity analysis in pharmaceutical development. (1995). Journal of Thermal Analysis. [Link]
-
Differential Scanning Calorimetry of Pharmaceuticals. (2018). News-Medical.Net. [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). Chromatography Today. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry. [Link]
-
Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis. (2024). AnalyteGuru. [Link]
-
What is qNMR and why is it important? (n.d.). Mestrelab Resources. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). PDF. [Link]
-
Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. (2015). New Journal of Chemistry. [Link]
-
Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2005). Journal of Chromatography A. [Link]
-
TGA and DTG diagrams of (A) ciprofloxacin (CIP), (B) [Y(CIP)2(H2O)2]Cl·10H2O and (C) [ZrO(CIP)2Cl]Cl·15H2O. (n.d.). ResearchGate. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
-
Development and Validation of HPLC Assay Method for Determination of Marbofloxacin in Veterinary Formulation Injectables. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Isoconversional and DFT Investigation of the Thermal Decomposition of Levofloxacin. (2020). An-Najah Staff. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). ResearchGate. [Link]
-
Thermal properties of ciprofloxacin salts. (a) DSC and (b) TGA plots of... (2014). ResearchGate. [Link]
-
Marbofloxacin-impurities. (n.d.). Pharmaffiliates. [Link]
-
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. (2018). Semantic Scholar. [Link]
-
Marbofloxacin EP Impurity A. (n.d.). Alentris Research Pvt. Ltd. [Link]
-
Application of differential scanning calorimetry in the purity analysis of chemical reference substances. (2017). ResearchGate. [Link]
-
Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. [Link]
-
Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets. (2018). ResearchGate. [Link]
-
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. (2010). PubMed. [Link]
-
Marbofloxacin Imp. A (EP). (n.d.). Analytica Chemie. [Link]
-
Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. (2019). ResearchGate. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
-
Thermogravimetric analysis. (n.d.). Wikipedia. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. [Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). National Center for Biotechnology Information. [Link]
-
Standard Document Template Microsoft Word versi 7 Untuk Jurnal Matematika dan Sains versi I, 15 Oktober 1998. (2017). ResearchGate. [Link]
-
Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. (2015). Journal of Chromatographic Science. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. toref-standards.com [toref-standards.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. tainstruments.com [tainstruments.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Marbofloxacin Impurity A
For the modern researcher, maintaining a safe and compliant laboratory environment is as crucial as the discoveries made within it. The proper management of chemical waste, particularly active pharmaceutical ingredients (APIs) and their impurities, is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of Marbofloxacin Impurity A, ensuring the protection of personnel and the environment while adhering to stringent regulatory standards.
Hazard Identification and Risk Assessment: The Precautionary Principle
This compound, identified chemically as 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a known related substance to Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine[1][2][3][4]. While specific, comprehensive toxicological data for this impurity is limited, the precautionary principle dictates that it be handled with the same level of caution as the parent compound and other fluoroquinolones.
The primary risks associated with this class of compounds are:
-
Ecotoxicity: Fluoroquinolones are known to be persistent in the environment and can be harmful to aquatic life with long-lasting effects. Improper disposal contributes to the contamination of waterways, which can negatively impact ecosystems[5][6].
-
Antibiotic Resistance: The release of antibiotics and their active metabolites into the environment is a significant driver of antimicrobial resistance (AMR), a global health crisis[6][7]. Even sub-therapeutic concentrations can select for resistant bacterial strains.
-
Unknown Biological Activity: As an impurity, its full biological and toxicological profile may not be completely characterized. Therefore, it must be treated as a potentially bioactive and hazardous chemical.
| Property | Identifier |
| Chemical Name | 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3][8] |
| CAS Number | 115551-40-1[3][8] |
| Molecular Formula | C11H8F2N2O4[3][8] |
| Molecular Weight | 270.2 g/mol [3] |
A Material Safety Data Sheet (MSDS) for this compound notes its intended use for R&D purposes and provides limited hazard information, underscoring the need for careful handling[8].
The Regulatory Imperative: Compliance with EPA and OSHA
Disposal of laboratory chemical waste is not discretionary; it is governed by federal and state regulations.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for proper management of hazardous waste[9][10]. A critical mandate is the prohibition of "sewering"—flushing hazardous pharmaceutical waste down the drain[11][12]. This practice is illegal and environmentally damaging. All waste containing this compound must be collected for proper disposal by a licensed hazardous waste contractor.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires institutions to develop a Chemical Hygiene Plan (CHP)[13][14]. This plan must outline specific, safe handling and disposal procedures for all hazardous chemicals used in the lab. Adherence to the protocols in this guide supports compliance with the CHP requirement.
Personnel Protective Equipment (PPE) and Safe Handling
Before handling this compound in any form, researchers must be equipped with the appropriate PPE to minimize exposure.
-
Hand Protection: Wear nitrile gloves. If contact occurs, dispose of the gloves immediately and wash hands thoroughly.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Engineering Controls: All handling of the solid powder or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles[8][15].
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the waste management lifecycle. It prevents dangerous chemical reactions, ensures regulatory compliance, and facilitates efficient disposal.
Step 1: Waste Identification All waste streams containing this compound must be clearly identified and never mixed with general refuse or non-hazardous waste.
Step 2: Container Selection Use only compatible, leak-proof containers provided by your institution's Environmental Health and Safety (EHS) office. Containers must have a secure, screw-top lid and be in good condition.
Step 3: Labeling Label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Ecotoxic," "Handle with Caution")
-
The accumulation start date
Step 4: Segregation and Accumulation Do not mix this compound waste with incompatible chemicals. It should be collected in its own dedicated container or with other compatible fluoroquinolone waste, as directed by your EHS department. The following diagram outlines the decision-making process for segregating different forms of this waste.
Caption: Waste Segregation Workflow for this compound.
Disposal Procedures for Specific Waste Forms
The physical form of the waste dictates the specific collection and disposal procedure.
| Waste Form | Protocol | Rationale |
| Pure Solid / Powder | 1. Carefully place any residual powder, contaminated weigh boats, or spatulas directly into a labeled Solid Hazardous Waste container. 2. Avoid creating dust. If necessary, lightly wet the powder with a compatible solvent (e.g., methanol) to prevent aerosolization before transfer. | Direct containment of the pure, concentrated compound is essential to prevent environmental release and personnel exposure. |
| Aqueous Solutions | 1. Collect all aqueous solutions (e.g., from buffers, cell culture media) containing the impurity in a labeled Aqueous Hazardous Waste container. 2. Do NOT pour down the drain. | Fluoroquinolones are not effectively removed by standard wastewater treatment and must be incinerated to prevent environmental contamination[7]. |
| Organic Solvent Solutions | 1. Segregate based on solvent type (halogenated vs. non-halogenated) as per your institution's guidelines. 2. Collect in a labeled Organic Solvent Waste container. | Mixing different solvent types can create dangerous reactions and complicates the final disposal process, increasing costs and risk. |
| Contaminated Labware (Non-Sharps) | 1. Dispose of contaminated items like pipette tips, microfuge tubes, and gloves in the Solid Hazardous Waste container. 2. If practical, rinse glassware with a minimal amount of an appropriate solvent, collecting the rinsate as hazardous liquid waste, before washing. | Items with gross contamination must be disposed of as solid hazardous waste. Rinsing reduces the hazard for glassware washing personnel. |
| Contaminated Sharps | 1. Immediately dispose of all contaminated needles, syringes, or glass Pasteur pipettes into a rigid, puncture-proof, and clearly labeled Sharps Container [16]. 2. Do not overfill the container. | This prevents puncture injuries, which are a primary route of exposure for laboratory-acquired infections and chemical exposures[16]. |
Emergency Spill Procedures
In the event of a small-scale spill of this compound powder:
-
Alert & Restrict: Immediately alert personnel in the area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for larger spills.
-
Contain: Gently cover the spill with absorbent pads or a spill pillow. To avoid creating dust, you can carefully wet the powder with water or an appropriate solvent before covering.
-
Clean: Carefully collect all contaminated materials using tongs or a dustpan and place them into a sealed, labeled hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a detergent solution, followed by a clean water rinse. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to regulatory mandates, and meticulously following the procedural steps of segregation and collection, researchers can effectively mitigate risks. This commitment ensures that scientific advancement does not come at the cost of personal safety or ecological integrity.
References
-
Sturini, M., Speltini, A., Maraschi, F., Pretali, L., Fasani, E., & Profumo, A. (2010). Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. Environmental Science & Technology, 44(12), 4564–4569. [Link][17][18]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Marbofloxacin EP Impurity A. Retrieved from [Link][8]
-
Daicel Pharma Standards. (n.d.). Marbofloxacin Impurities Manufacturers & Suppliers. Retrieved from [Link][1]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link][16]
-
Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link][11]
-
Waste Advantage Magazine. (2015). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link][12]
-
Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link][9]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link][19]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link][13]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link][20]
-
Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link][14]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link][10]
-
Rioux, R. M., & Zaman, T. A. (2017). Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments). [Link][21]
-
Pharmaffiliates. (n.d.). Marbofloxacin - Impurity A (Freebase). Retrieved from [Link][2]
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link][7]
-
Alentris Research Pvt. Ltd. (n.d.). Marbofloxacin EP Impurity A. Retrieved from [Link][3]
-
Centre for Food-borne, Environmental and Zoonotic Infectious Diseases. (n.d.). Proper Disposal of Antimicrobials. Retrieved from [Link][5]
-
Anwar, M., Iqbal, R., & Saleem, F. (2020). Pharmaceutical disposal facilitates the mobilization of resistance determinants among microbiota of polluted environment. Scientific Reports, 10(1), 1-13. [Link][6]
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alentris.org [alentris.org]
- 4. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 5. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 6. Pharmaceutical disposal facilitates the mobilization of resistance determinants among microbiota of polluted environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. kmpharma.in [kmpharma.in]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. waste360.com [waste360.com]
- 13. osha.gov [osha.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. chemicea.com [chemicea.com]
- 16. usbioclean.com [usbioclean.com]
- 17. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
A Senior Application Scientist's Guide to Handling Marbofloxacin Impurity A: From Risk Assessment to Disposal
This document provides a comprehensive operational and safety guide for laboratory personnel handling Marbofloxacin Impurity A (CAS No. 115551-40-1). As a known impurity of a potent third-generation fluoroquinolone antibiotic, this compound requires meticulous handling protocols.[1][2] This guide moves beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice rooted in the precautionary principle.
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
Direct, comprehensive toxicological data for this compound is limited.[3] The available Safety Data Sheet (SDS) provides minimal health hazard information, which necessitates a conservative risk assessment based on the parent compound, Marbofloxacin, and the broader fluoroquinolone class.[3]
Known Data vs. Inferred Risk
Marbofloxacin itself is classified as "Harmful to aquatic life with long lasting effects" (H412), a critical consideration for disposal.[4][5] More significantly, fluoroquinolones as a class are biologically potent molecules. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued warnings regarding serious, disabling, and potentially irreversible side effects associated with systemic fluoroquinolone use in humans, affecting tendons, muscles, joints, and the nervous system.[6][7][8] While these effects are from therapeutic administration, they underscore the inherent biological activity of the chemical class. Therefore, accidental laboratory exposure via inhalation, ingestion, or skin contact must be rigorously prevented.
Hazard Identification Summary
The following table synthesizes the known and inferred risks associated with this compound. This assessment forms the logical basis for the stringent controls outlined in this guide.
| Hazard Category | Specific Risk | Rationale & Causality | Source(s) |
| Health Hazard | Unknown Systemic Effects | Belongs to the fluoroquinolone class, known for potent biological activity and potential for serious adverse effects. Lack of specific data necessitates handling as a potent compound. | [6][7][8] |
| Potential for Skin/Eye Irritation | Assumed risk for any fine chemical powder. Direct contact should always be avoided through appropriate PPE. | [3][9] | |
| Inhalation Hazard | Fine powders can be easily aerosolized, leading to respiratory tract exposure and potential systemic absorption. | [9] | |
| Environmental Hazard | Aquatic Toxicity | The parent compound, Marbofloxacin, is classified as H412 (Harmful to aquatic life with long lasting effects). Impurities must be assumed to carry similar environmental risks. | [4][5] |
| Physical Hazard | Combustible Dust | As a fine organic powder, it may form combustible dust concentrations in air. | [4] |
Core Protection Strategy: A Multi-Layered Defense
A robust safety protocol relies on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. In a research setting where the substance cannot be eliminated, engineering controls become the primary line of defense, supplemented by stringent administrative controls and personal protective equipment (PPE).
Engineering Controls: Your First and Best Defense
All procedures involving the handling of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood or a powder containment balance hood. This is non-negotiable. The negative pressure environment is critical to prevent the release of aerosols and fine dust into the laboratory workspace, directly protecting the operator from inhalation exposure.[10]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified risks.
| PPE Category | Specification | Rationale for Use | Source(s) |
| Eye/Face | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a high splash risk (e.g., bulk solvent transfer). | Protects against accidental splashes of solutions and prevents airborne powder from contacting the eyes. Standard safety glasses are insufficient. | [9] |
| Hand | Disposable nitrile gloves (minimum 4 mil thickness). Consider double-gloving for extended procedures or when handling solutions. | Prevents direct skin contact and absorption. Check glove manufacturer's compatibility charts for any solvents used. "Surgical gloves" as mentioned in one SDS is a general term; nitrile provides better chemical protection. | [3][9] |
| Body | A full-sleeved laboratory coat is mandatory. A chemically resistant apron should be worn over the lab coat when handling larger volumes (>50 mL) of solutions. | Protects skin and personal clothing from contamination. | [9] |
| Respiratory | A risk assessment is required. For weighing the solid compound or any activity that could generate dust outside of a certified containment hood, a fit-tested N95 respirator is the minimum requirement. | Protects against the inhalation of fine powders and aerosols, which is a primary route of accidental exposure. | [9] |
| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills and falling objects. | [9] |
Protocol: PPE Donning and Doffing Workflow
Properly putting on and, more importantly, taking off PPE is critical to prevent self-contamination. The sequence is designed to ensure that the most contaminated items are removed in an order that minimizes contact with the user's skin or clean clothing.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: A Step-by-Step Guide
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks within a fume hood.
-
Label: Ensure the container is clearly labeled according to OSHA's Hazard Communication standard.[11]
-
Store: Store in a cool, dry, well-ventilated area, segregated from incompatible materials. Keep the container tightly sealed.
Protocol: Weighing and Solution Preparation
This protocol must be performed entirely within a chemical fume hood.
-
Preparation: Don all required PPE as specified in Table 2. Place a plastic-backed absorbent liner on the work surface.
-
Equipment: Use dedicated spatulas and weigh boats. An analytical balance with a draft shield is recommended.
-
Weighing: Carefully transfer the required amount of solid this compound from the stock container to a tared weigh boat. Avoid any actions that could generate dust. Close the primary container immediately.
-
Solubilization: Place the weigh boat into the destination flask. Using a wash bottle, carefully rinse the weigh boat with the desired solvent to ensure a complete quantitative transfer.
-
Mixing: Add the remaining solvent and mix gently until the solid is fully dissolved.
-
Immediate Cleanup: Dispose of the weigh boat and any contaminated consumables into the designated solid hazardous waste container before removing any equipment from the hood.
Spill Management
Immediate and correct response to a spill is critical.
| Spill Scenario | Response Protocol |
| Small Spill (<1g solid or <50mL solution in a fume hood) | 1. Alert: Notify personnel in the immediate area. 2. Contain: Cover liquid spills with an absorbent material (e.g., chemical absorbent pads). Gently cover solid spills with a damp paper towel to avoid raising dust. 3. Clean: Using forceps, pick up the absorbent material/towel and place it in a sealed bag for hazardous waste. 4. Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol), then wipe with water. Dispose of all cleaning materials as hazardous waste. |
| Large Spill (>1g solid or >50mL solution, or any spill outside a fume hood) | 1. EVACUATE: Alert all personnel and evacuate the immediate laboratory area. 2. ISOLATE: Close the laboratory doors and prevent re-entry. Post a warning sign. 3. REPORT: Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so. |
Logistics: Decontamination and Waste Disposal
Equipment Decontamination
All non-disposable equipment (glassware, spatulas) must be decontaminated after use.
-
Pre-rinse: Rinse the equipment with the solvent used in the procedure. This rinseate must be collected as hazardous liquid waste.
-
Wash: Wash the equipment with laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Waste Disposal Plan: Protecting the Environment
Improper disposal of fluoroquinolones contributes to environmental contamination and the proliferation of antibiotic-resistant bacteria.[12][13] All waste generated from handling this compound must be treated as hazardous chemical waste.[13][14]
Never discharge any waste containing this compound down the drain. [14]
Sources
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. kmpharma.in [kmpharma.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together | FDA [fda.gov]
- 7. Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osha.gov [osha.gov]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
